molecular formula C7H5BrCl2O B175122 4-Bromo-2,6-dichloroanisole CAS No. 19240-91-6

4-Bromo-2,6-dichloroanisole

Cat. No.: B175122
CAS No.: 19240-91-6
M. Wt: 255.92 g/mol
InChI Key: OAYSFAKCFYRCRU-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloroanisole is a useful research compound. Its molecular formula is C7H5BrCl2O and its molecular weight is 255.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYSFAKCFYRCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514109
Record name 5-Bromo-1,3-dichloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19240-91-6
Record name 5-Bromo-1,3-dichloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2,6-dichloroanisole physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-dichloroanisole

This technical guide provides a comprehensive overview of the physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents key physical data in a structured format, details standard experimental protocols for property determination, and includes visualizations of experimental workflows.

Chemical Identity

  • IUPAC Name: 1-bromo-3,5-dichloro-2-methoxybenzene

  • Synonyms: this compound, 5-Bromo-1,3-dichloro-2-methoxybenzene[1]

  • CAS Number: 19240-91-6[1][2]

  • Molecular Formula: C₇H₅BrCl₂O[1]

  • Molecular Weight: 255.926 g/mol [1]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueNotes
Melting Point 68-69 °C
Boiling Point 250-255 °Cat 765 Torr
Density 1.666 ± 0.06 g/cm³Predicted
Solubility Insoluble in water (0.036 g/L at 25 °C)[1]Soluble in various organic solvents.
Storage Temperature 2-8°C

Table 1: Summary of the physical properties of this compound.[1][2]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a good indicator of purity; impurities tend to lower and broaden the melting range.[3]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, which is sealed at one end.[4] The packing should be firm to ensure uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer. The apparatus is heated slowly and steadily.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point of the substance.[4] A heating rate of about 2°C per minute is recommended for an accurate determination.

MeltingPointWorkflow A Sample Preparation: Pack dry, powdered This compound into a capillary tube B Apparatus Setup: Place capillary tube in melting point apparatus with a thermometer A->B C Heating: Heat the apparatus slowly and steadily B->C D Observation & Recording: Record the temperature range from the first sign of melting to complete liquefaction C->D

Figure 1. Experimental workflow for melting point determination.
Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[5][6] It is a characteristic physical property that can be used for identification and to assess purity.

Methodology:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[5][7]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[5][7]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or an aluminum block).[5][7]

  • Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[5] The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

BoilingPointWorkflow A Sample Preparation: Place a small amount of liquid This compound in a test tube B Capillary Inversion: Place an inverted, sealed-end capillary tube into the liquid A->B C Heating: Heat the assembly in a heating bath until a steady stream of bubbles emerges B->C D Cooling & Observation: Remove heat and record the temperature when the liquid enters the capillary tube C->D

Figure 2. Experimental workflow for boiling point determination.
Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution. The rule of "like dissolves like" is a common guideline, where polar compounds are more soluble in polar solvents and nonpolar compounds are more soluble in nonpolar solvents.[8]

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, hexane) are selected for the test.

  • Sample Addition: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[9]

  • Solvent Addition and Mixing: A small volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube.[9] The mixture is then vigorously agitated to promote dissolution.[8][9]

  • Observation: The mixture is observed to determine if the solute has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions. If a significant portion of the solid remains, it is considered insoluble.[8]

SolubilityWorkflow A Sample & Solvent: Place a known amount of This compound and a solvent in a test tube B Mixing: Vigorously agitate the mixture to facilitate dissolution A->B C Observation: Observe the mixture to determine if the solute has completely dissolved B->C D Classification: Classify the compound as soluble or insoluble in the tested solvent C->D

Figure 3. Experimental workflow for solubility determination.

References

4-Bromo-2,6-dichloroanisole (CAS 19240-91-6): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichloroanisole, with the Chemical Abstracts Service (CAS) registry number 19240-91-6, is a halogenated aromatic organic compound. Its structure features a central benzene ring substituted with a methoxy group (-OCH3), a bromine atom, and two chlorine atoms at specific positions. This substitution pattern imparts distinct chemical properties that make it a subject of interest in synthetic organic chemistry and potentially as an intermediate in the development of more complex molecules. This document provides a concise summary of the available technical data for this compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This information is crucial for its handling, storage, and application in experimental settings.

PropertyValue
CAS Number 19240-91-6
Molecular Formula C₇H₅BrCl₂O
Molecular Weight 255.93 g/mol
Appearance White to off-white crystalline powder
Melting Point 76-78 °C
Purity ≥98%

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of chemical compounds. Below are the characteristic spectral data for this compound.

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ 7.37 (s, 2H), 3.91 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 153.8, 132.2, 129.7, 117.9, 61.1

Synthesis and Reactivity

The synthesis of this compound typically involves the halogenation of a substituted anisole precursor. A general synthetic workflow is outlined below.

G cluster_0 Synthetic Pathway Start 2,6-Dichloroanisole Reagent Brominating Agent (e.g., NBS, Br₂) Start->Reagent 1. Reaction Electrophilic Aromatic Substitution Reagent->Reaction 2. Product This compound Reaction->Product 3.

Caption: Generalized synthetic workflow for this compound.

The reactivity of this compound is dictated by its functional groups. The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, although the existing electron-withdrawing halogen substituents may deactivate the ring towards certain electrophilic attacks. The bromo and chloro groups can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, making this compound a versatile building block for the synthesis of more complex molecular architectures. The methoxy group can potentially be cleaved to reveal a phenol, offering another site for chemical modification.

Experimental Protocols

General Procedure for Suzuki Coupling:

A representative experimental protocol for a Suzuki cross-coupling reaction using this compound as a substrate is provided below. This protocol is a general guideline and may require optimization for specific substrates.

G cluster_workflow Suzuki Coupling Experimental Workflow Step1 1. Reactant Preparation - this compound (1 eq.) - Boronic acid/ester (1.1-1.5 eq.) - Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) - Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.) - Solvent (e.g., Toluene, Dioxane, DMF) Step2 2. Reaction Setup - Combine reactants in a reaction vessel under inert atmosphere (N₂ or Ar). Step1->Step2 Step3 3. Heating & Monitoring - Heat the reaction mixture (typically 80-120 °C). - Monitor reaction progress by TLC or GC-MS. Step2->Step3 Step4 4. Work-up - Cool the reaction mixture. - Quench with water. - Extract with an organic solvent. Step3->Step4 Step5 5. Purification - Dry the organic layer (e.g., over Na₂SO₄). - Concentrate under reduced pressure. - Purify the crude product by column chromatography. Step4->Step5 Step6 6. Characterization - Analyze the purified product by NMR, MS, etc. Step5->Step6

Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

Applications in Research and Development

Due to the presence of multiple halogen atoms, this compound serves as a valuable building block in medicinal chemistry and materials science. The bromine atom, in particular, is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the synthesis of a library of compounds that can be screened for biological activity. The dichloro-substitution pattern can influence the conformational preferences and electronic properties of the final molecules, which can be critical for their interaction with biological targets.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical expertise or a comprehensive safety data sheet. All chemical handling should be performed by trained personnel in a controlled laboratory setting.

An In-Depth Technical Guide to 4-Bromo-2,6-dichloroanisole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-Bromo-2,6-dichloro-4-methoxybenzene

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichloroanisole, a halogenated aromatic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a plausible synthetic route with an experimental protocol, and an exploration of its potential, yet currently limited, role in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted anisole with the chemical formula C₇H₅BrCl₂O.[1] Its structure features a benzene ring substituted with a methoxy group, a bromine atom, and two chlorine atoms. A summary of its key quantitative data is presented in Table 1 for easy reference.

PropertyValueReference
IUPAC Name 1-Bromo-2,6-dichloro-4-methoxybenzeneN/A
Synonyms 5-Bromo-1,3-dichloro-2-methoxybenzene[1]
CAS Number 19240-91-6[1]
Molecular Formula C₇H₅BrCl₂O[1]
Molecular Weight 255.93 g/mol [1]
Melting Point 68-69 °CN/A
Boiling Point 250-255 °CN/A
Solubility Practically insoluble in water (0.036 g/L at 25 °C)[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the methylation of its precursor, 4-bromo-2,6-dichlorophenol. This reaction involves the conversion of the phenolic hydroxyl group to a methoxy group.

Experimental Protocol: Methylation of 4-bromo-2,6-dichlorophenol

This protocol outlines a general procedure for the methylation of a halogenated phenol, which can be adapted for the synthesis of this compound.

Materials:

  • 4-bromo-2,6-dichlorophenol

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • An appropriate solvent (e.g., acetone, acetonitrile, or a phase-transfer catalyst system)

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Dissolution of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,6-dichlorophenol in the chosen solvent.

  • Addition of Base: Add the base to the solution. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

  • Addition of Methylating Agent: Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture. This step is typically exothermic and may require cooling to control the reaction temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, it may be necessary to filter the mixture. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by a suitable method, such as recrystallization or column chromatography, to yield the pure product.

The workflow for this synthesis is illustrated in the following diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-bromo-2,6-dichlorophenol 4-bromo-2,6-dichlorophenol Reaction Reaction 4-bromo-2,6-dichlorophenol->Reaction Methylating Agent Methylating Agent Methylating Agent->Reaction Base Base Base->Reaction Work-up & Extraction Work-up & Extraction Reaction->Work-up & Extraction Purification Purification Work-up & Extraction->Purification This compound This compound Purification->this compound

A generalized workflow for the synthesis of this compound.

Applications in Drug Development

The application of this compound in drug development is not yet well-documented in publicly available literature. However, its structural features suggest its potential as a valuable intermediate or building block in medicinal chemistry. Halogenated aromatic compounds are frequently utilized in the design of bioactive molecules to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

One vendor of the compound notes its application in "healing drugs," though this information lacks specific details.[3] More broadly, halogenated anisoles and related structures can serve as precursors for more complex molecules. For instance, similar bromo- and chloro-substituted anisoles are used in the synthesis of inhibitors for enzymes like HIV-1 reverse transcriptase.[4] The presence of multiple halogen atoms on the anisole ring of this compound provides several potential points for further chemical modification through cross-coupling reactions, allowing for the construction of diverse molecular scaffolds for drug discovery programs.[5]

Currently, there is no specific information available linking this compound to any particular signaling pathways. The biological targets of halogenated anisoles are diverse and depend on the overall molecular structure.[6] Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

The potential utility of halogenated compounds in drug discovery can be visualized in the following logical relationship diagram:

Drug_Discovery_Logic Halogenated_Compound Halogenated Compound (e.g., this compound) Physicochemical_Properties Modulation of Physicochemical Properties Halogenated_Compound->Physicochemical_Properties influences Biological_Activity Enhanced Biological Activity and Target Binding Physicochemical_Properties->Biological_Activity leads to Drug_Candidate Potential Drug Candidate Biological_Activity->Drug_Candidate results in

The role of halogenation in modulating properties for drug discovery.

Conclusion

This compound is a halogenated aromatic compound with well-defined chemical and physical properties. While a plausible synthetic route via the methylation of 4-bromo-2,6-dichlorophenol is established, its specific applications in drug development and associated biological activities remain an area for future investigation. The structural characteristics of this molecule, particularly its multiple halogen substitutions, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the synthetic utility and potential biological relevance of this compound.

References

4-Bromo-2,6-dichloroanisole SMILES and InChI key

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-2,6-dichloroanisole, including its chemical identifiers, physicochemical properties, proposed synthesis protocols, and a representative experimental workflow. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Chemical Identifiers

The fundamental chemical identifiers for this compound are provided below, offering standardized nomenclature for this compound.

IdentifierValue
SMILES COC1=C(C=C(C=C1Cl)Br)Cl[1]
InChI Key OAYSFAKCFYRCRU-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₇H₅BrCl₂O[1][2]
Molecular Weight 255.93 g/mol [1]
Melting Point 68-69 °C[3]
Boiling Point 250-255 °C (at 765 Torr)[3]
Density 1.666 ± 0.06 g/cm³ (Predicted)[3]
Solubility Insoluble in water (0.036 g/L at 25 °C)[1]
Appearance White powder

Experimental Protocols

Due to the limited availability of a specific, detailed synthesis protocol for this compound in the surveyed literature, two plausible and established synthetic routes are proposed. These methods are based on common organic chemistry transformations.

Method 1: Electrophilic Bromination of 2,6-dichloroanisole

This protocol describes the synthesis of this compound starting from 2,6-dichloroanisole via an electrophilic aromatic substitution reaction.

Materials:

  • 2,6-dichloroanisole

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium Bicarbonate Solution (Saturated)

  • Sodium Thiosulfate Solution (10%)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloroanisole (1 equivalent) in glacial acetic acid.

  • To this solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 10% sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Method 2: Methylation of 4-Bromo-2,6-dichlorophenol

This alternative protocol involves the methylation of the hydroxyl group of 4-Bromo-2,6-dichlorophenol.

Materials:

  • 4-Bromo-2,6-dichlorophenol

  • Dimethyl sulfate

  • Potassium carbonate

  • Acetone

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 4-Bromo-2,6-dichlorophenol (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (2.5 equivalents).

  • Stir the suspension vigorously and add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound via the electrophilic bromination of 2,6-dichloroanisole.

G Synthesis Workflow of this compound start Start dissolve Dissolve 2,6-dichloroanisole in glacial acetic acid start->dissolve add_nbs Add N-Bromosuccinimide dissolve->add_nbs react Stir at room temperature (Monitor by TLC) add_nbs->react quench Pour into water and neutralize with NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Na2S2O3 and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: A flowchart illustrating the synthesis of this compound.

References

The Solubility of 4-Bromo-2,6-dichloroanisole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichloroanisole is a halogenated aromatic compound with potential applications in organic synthesis and as a building block for more complex molecules, including those with pharmaceutical relevance. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including its physicochemical properties, a qualitative assessment of its solubility in common organic solvents, a general experimental protocol for quantitative solubility determination, and a relevant signaling pathway context where such molecules may play a role.

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its physical and chemical properties. Key properties of this compound are summarized below.

PropertyValue
CAS Number 19240-91-6[1]
Molecular Formula C₇H₅BrCl₂O[1]
Molecular Weight 255.93 g/mol [1]
Appearance White powder
Melting Point 68-69°C[2]
Boiling Point 250-255°C (at 765 Torr)[2]
Density (Predicted) 1.666 ± 0.06 g/cm³[2]
Water Solubility Almost insoluble (0.036 g/L at 25°C)[1]

Solubility in Organic Solvents

Qualitative Solubility Profile:

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polarSolubleThe non-polar nature of hexane is compatible with the hydrophobic benzene ring of the solute.
Toluene Non-polar (aromatic)SolubleThe aromatic character of toluene will favorably interact with the aromatic ring of the solute.
Dichloromethane Polar aproticSolubleThe moderate polarity of dichloromethane should effectively solvate the solute.
Chloroform Polar aproticSolubleSimilar to dichloromethane, chloroform is expected to be a good solvent.
Acetone Polar aproticModerately SolubleThe polarity of acetone may lead to moderate solubility.
Ethanol Polar proticSparingly SolubleThe polar, protic nature of ethanol is less compatible with the largely non-polar solute.
Methanol Polar proticSparingly SolubleSimilar to ethanol, methanol is expected to be a poor solvent.
Dimethyl Sulfoxide (DMSO) Polar aproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination: Shake-Flask Method

For precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method. A calibration curve prepared from standard solutions of known concentrations of this compound is used to determine the concentration of the solute in the saturated solution.

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle for >24h C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/GC F->G H H G->H Calculate Solubility MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Small Molecule Inhibitors Inhibitor->RAF Inhibitor->MEK Inhibitor->ERK

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,6-dichloroanisole. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted NMR data based on established spectroscopic principles and computational models. The document outlines the expected chemical shifts, multiplicities, and coupling constants, presenting them in clear, structured tables. A comprehensive, generalized experimental protocol for acquiring such NMR data is also provided. Furthermore, this guide includes a visual representation of the molecular structure and the logical relationships of its atomic constituents through a Graphviz diagram, aiding in the structural elucidation and interpretation of the spectral data.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 19240-91-6, is a halogenated aromatic compound.[1] Its molecular formula is C₇H₅BrCl₂O, and its IUPAC name is 5-Bromo-1,3-dichloro-2-methoxybenzene. The structural characterization of such molecules is fundamental in various fields, including synthetic chemistry, materials science, and drug development. NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. This guide focuses on the theoretical ¹H and ¹³C NMR spectral features of this compound, offering a predictive framework for researchers working with this or structurally related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the aromatic protons and the methoxy group protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H7.3 - 7.6Singlet2H
-OCH₃3.8 - 4.0Singlet3H

The two aromatic protons are chemically equivalent due to the symmetry of the molecule and are therefore expected to appear as a single signal. The methoxy protons will also appear as a singlet as there are no adjacent protons to cause splitting.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to show five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-OCH₃55 - 65
C-Br110 - 120
C-Cl125 - 135
C-H130 - 140
C-O150 - 160

Experimental Protocol: NMR Spectroscopy

While specific experimental data for this compound is not available, the following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

4.1. Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

4.2. Instrument Setup and Data Acquisition

  • The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is typically used to simplify the spectrum and enhance the signal of quaternary carbons. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

  • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Molecular Structure and Connectivity

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the connectivity between its atoms.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound based on predicted data. The tabulated chemical shifts and the generalized experimental protocol serve as a valuable resource for researchers in the fields of chemistry and drug development for the identification and structural confirmation of this compound and its analogues. The provided structural diagram further aids in the visualization and interpretation of the predicted spectral features. It is important to note that experimental verification is crucial for confirming the precise spectral parameters.

References

Spectroscopic Analysis of 4-Bromo-2,6-dichloroanisole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 4-Bromo-2,6-dichloroanisole, a halogenated aromatic compound of interest in various fields of chemical research and development. The focus of this document is on the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the structural elucidation and identification of this compound. Detailed experimental protocols, data interpretation, and visual representations of the analytical workflow are presented to aid researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for understanding the compound's behavior in different analytical environments.

PropertyValue
Molecular Formula C7H5BrCl2O[1]
Molecular Weight 255.926 g/mol [1]
Monoisotopic Mass 253.89008 Da[1]
CAS Number 19240-91-6[1]

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Based on the analysis of the related compound, 4-Bromo-2,6-dichloroaniline, and general principles of IR spectroscopy for aromatic compounds, the following key spectral features can be anticipated.[2]

Predicted FT-IR Spectral Data for this compound
Wavenumber (cm⁻¹)AssignmentExpected Intensity
3100-3000Aromatic C-H stretch[2]Medium to Weak
1600-1400Aromatic C=C ring stretch[2]Medium to Strong
1250-1000C-O-C (ether) stretchStrong
1100-1000C-Cl stretchStrong
700-500C-Br stretchStrong
900-675C-H out-of-plane bending ("oop")[2]Strong

Mass Spectrometry Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The mass spectrum of this compound will be characterized by a distinctive isotopic pattern due to the presence of bromine and chlorine atoms.[3][4]

Predicted Mass Spectrometry Data for this compound

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex molecular ion cluster (M, M+2, M+4, M+6).[3][4]

m/z ValueIonExpected Relative Intensity
254[C₇H₅⁷⁹Br³⁵Cl₂O]⁺Base Peak (relative)
256[C₇H₅⁸¹Br³⁵Cl₂O]⁺ / [C₇H₅⁷⁹Br³⁵Cl³⁷ClO]⁺High
258[C₇H₅⁸¹Br³⁵Cl³⁷ClO]⁺ / [C₇H₅⁷⁹Br³⁷Cl₂O]⁺Medium
260[C₇H₅⁸¹Br³⁷Cl₂O]⁺Low

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of the methoxy group (-OCH₃), halogen atoms (Br, Cl), or a combination thereof, leading to the formation of characteristic fragment ions.

Experimental Protocols

The following are detailed methodologies for the acquisition of FT-IR and mass spectrometry data for compounds such as this compound.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated.

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Collect the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Process the raw data by performing a background subtraction and, if necessary, baseline correction and smoothing.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions, and record their abundance as a function of their m/z value to generate the mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and deduce the structure of the compound.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR and Mass Spectrometry.

Analytical_Workflow Analytical Workflow for this compound cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_conclusion Structural Elucidation Sample This compound FTIR_Acquisition FT-IR Data Acquisition (ATR) Sample->FTIR_Acquisition Analyze Sample MS_Acquisition Mass Spec Data Acquisition (EI) Sample->MS_Acquisition Analyze Sample FTIR_Data Infrared Spectrum FTIR_Acquisition->FTIR_Data FTIR_Analysis Functional Group Identification FTIR_Data->FTIR_Analysis Conclusion Structural Confirmation of This compound FTIR_Analysis->Conclusion MS_Data Mass Spectrum MS_Acquisition->MS_Data MS_Analysis Molecular Weight & Fragmentation Analysis MS_Data->MS_Analysis MS_Analysis->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

References

crystal structure of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Crystal Structure of 4-Bromo-2,6-dichloroanisole: Data Not Currently Available in Public Databases

An in-depth search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), as well as a thorough review of publicly available scientific literature, reveals no determined crystal structure for this compound.

While chemical and safety information for this compound is available, the specific spatial arrangement of its atoms in a crystalline solid has not been experimentally determined and/or deposited in the aforementioned public repositories. The CAS number for this compound is 19240-91-6, and its molecular formula is C₇H₅BrCl₂O.

Data for structurally similar compounds, such as 4-bromo-2,6-dichloroaniline, have been found, but these do not serve as a substitute for the specific crystallographic parameters of this compound. Crystal structures are unique to each compound and cannot be inferred with the accuracy required for a technical guide from related molecules.

Consequently, the core requirements of the requested in-depth technical guide—namely, the presentation of quantitative crystallographic data, detailed experimental protocols for its determination, and visualizations of its structure and related pathways—cannot be fulfilled at this time due to the absence of the foundational crystal structure data.

Researchers, scientists, and drug development professionals interested in the crystal structure of this compound are encouraged to consult proprietary databases or consider undertaking an experimental crystal structure determination to obtain the necessary data.

Thermodynamic Properties of Substituted Haloanisoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted haloanisoles. An understanding of these properties is crucial for applications in drug development, materials science, and environmental science, as they govern the behavior and stability of these compounds. This document summarizes available quantitative data, details experimental and computational methodologies for their determination, and provides visual representations of key workflows.

The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation, are fundamental to understanding its stability, reactivity, and phase behavior. For substituted haloanisoles, these properties are influenced by the nature of the halogen substituent (F, Cl, Br, I), its position on the aromatic ring (ortho, meta, para), and the presence of other substituents.

Quantitative Data

Table 1: Thermodynamic Properties of Fluoroanisoles

CompoundIsomerΔfH°(l, 298.15 K) (kJ·mol⁻¹)ΔvapH°(298.15 K) (kJ·mol⁻¹)ΔfH°(g, 298.15 K) (kJ·mol⁻¹)
Fluoroanisoleortho-165.7 ± 1.544.8 ± 0.4-120.9 ± 1.6
Fluoroanisolemeta-173.2 ± 1.344.1 ± 0.4-129.1 ± 1.4
Fluoroanisolepara-174.9 ± 1.244.5 ± 0.5-130.4 ± 1.3

Table 2: Thermodynamic and Electronic Properties of Chloroanisoles

A 2022 study on chloro-substituted anisoles using quantum chemical calculations indicated that thermodynamic functions such as constant pressure heat capacity (C_p), enthalpy (H), and entropy (S) increase with temperature for anisole and its chloro-substituted derivatives[1][2]. The study also reported the following electronic properties:

CompoundPropertyValue
AnisoleExcitation Energy5.770 eV[1]
Electronegativity3.2850 eV[1]
p-ChloroanisoleEnergy Gap5.481 eV[1]
Chemical Hardness2.7405 eV[1]

Table 3: Physical and Thermodynamic Properties of Bromoanisoles

CompoundIsomerMelting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Heat of Fusion (kcal/mol)Heat of Vaporization (kcal/mol)
2-Bromoanisoleortho2.52161.502--
3-Bromoanisolemeta2210-2111.490--
4-Bromoanisolepara102231.494[3]4.8[3]10.2[3]

Table 4: Available Data for Iodoanisoles

Critically evaluated thermophysical and thermochemical property data for p-iodoanisole are available through the NIST/TRC Web Thermo Tables[4]. This database includes information on properties such as enthalpy of vaporization and heat capacity at saturation pressure as a function of temperature[4]. Specific values from this database require direct access. Other physical properties are listed below.

CompoundIsomerMelting Point (°C)Boiling Point (°C)
o-Iodoanisoleortho-237
m-Iodoanisolemeta-244
p-Iodoanisolepara50-53[5]237[5]

Experimental and Computational Methodologies

The determination of thermodynamic properties of substituted haloanisoles involves a combination of experimental techniques and computational modeling.

Experimental Protocols

2.1.1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard experimental technique used to determine the heat of combustion of a substance at constant volume. From this, the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation can be calculated.

Detailed Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.8-1.0 g) of the haloanisole is placed in a crucible inside the bomb calorimeter. For liquid samples, a gelatin capsule or a specific liquid sample holder is used.

  • Fuse Wire: A fuse wire of known length and material (e.g., nickel-chromium) is connected to the electrodes within the bomb, with the wire in contact with the sample.

  • Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb is then sealed.

  • Pressurization: The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is then sealed, and the stirrer is activated to ensure a uniform water temperature.

  • Temperature Equilibration and Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded with a high-precision thermometer (to 0.001°C) for a set period before ignition to establish a baseline.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Post-Ignition Temperature Measurement: The temperature of the water is recorded at regular intervals as it rises and then begins to cool.

  • Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen.

  • Calculation of Heat Capacity: The effective heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The heat of combustion of the haloanisole is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimetry Calorimetry Measurement cluster_calc Data Analysis & Calculation weigh Weigh Haloanisole Sample place Place Sample in Crucible weigh->place fuse Attach Fuse Wire place->fuse add_water Add 1 mL Distilled Water seal_bomb Seal Bomb add_water->seal_bomb purge_o2 Purge with O₂ seal_bomb->purge_o2 fill_o2 Fill with O₂ to 25-30 atm purge_o2->fill_o2 submerge Submerge Bomb in Water equilibrate Equilibrate Temperature submerge->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp corrections Apply Corrections (fuse, etc.) calc_q Calculate Heat of Combustion (qᵥ) corrections->calc_q calc_delta_h Calculate Enthalpy of Formation (ΔfH°) calc_q->calc_delta_h

Experimental workflow for bomb calorimetry.
Computational Protocols

2.2.1. Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules. These methods can provide accurate estimates, especially when experimental data are scarce.

Detailed Methodology:

  • Molecular Structure Optimization: The 3D structure of the substituted haloanisole molecule is built. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

  • Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It provides the vibrational frequencies that are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

  • Thermochemical Analysis: The output of the frequency calculation is used to compute various thermodynamic properties at a specified temperature and pressure (usually 298.15 K and 1 atm). These properties include:

    • Zero-Point Energy (ZPE)

    • Enthalpy (H)

    • Heat Capacity (C_v and C_p)

    • Entropy (S)

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation (ΔfH°(g)) is typically calculated using an isodesmic reaction approach. This involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target haloanisole can be accurately determined.

  • Calculation of Gibbs Free Energy of Formation: The Gibbs free energy of formation (ΔfG°) can be calculated from the enthalpy of formation (ΔfH°) and the entropy of formation (ΔfS°) using the Gibbs equation: ΔfG° = ΔfH° - TΔfS°.

G cluster_setup Initial Setup cluster_geom_opt Geometry Optimization cluster_freq_calc Frequency Calculation cluster_thermo_calc Thermochemical Analysis cluster_formation Enthalpy of Formation Calculation build_mol Build 3D Molecular Structure choose_method Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) build_mol->choose_method geom_opt Perform Geometry Optimization choose_method->geom_opt find_min Find Lowest Energy Conformation geom_opt->find_min freq_calc Perform Frequency Calculation find_min->freq_calc confirm_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->confirm_min get_vib Obtain Vibrational Frequencies freq_calc->get_vib calc_zpe Calculate Zero-Point Energy (ZPE) get_vib->calc_zpe calc_h_s Calculate Thermal Corrections to Enthalpy (H) and Entropy (S) calc_zpe->calc_h_s calc_g Calculate Gibbs Free Energy (G) calc_h_s->calc_g isodesmic Use Isodesmic Reaction Approach calc_g->isodesmic calc_delta_h Calculate ΔfH° isodesmic->calc_delta_h

References

A Theoretical DFT Investigation of 4-Bromo-2,6-dichloroanisole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the theoretical investigation of 4-Bromo-2,6-dichloroanisole. While direct experimental and theoretical studies on this specific molecule are not extensively available in the current literature, this document outlines a robust computational methodology based on established DFT studies of structurally similar halogenated anisole and aniline derivatives. The guide details the procedural steps for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential (MEP). All quantitative data is presented in structured tables, and key experimental and computational workflows are visualized using Graphviz diagrams to facilitate understanding. This document serves as a foundational resource for researchers and professionals in drug development and materials science seeking to employ computational chemistry for the analysis of halogenated aromatic compounds.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Understanding its molecular structure, stability, and reactivity is crucial for its effective utilization. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a good balance between accuracy and computational cost for predicting the properties of molecules.[1][2] This guide details a theoretical DFT-based approach to characterize this compound.

Computational Methodology

The theoretical calculations outlined herein are based on methodologies reported for similar halogenated aromatic compounds.[1][2]

Software

All DFT calculations can be performed using the Gaussian suite of programs.

Geometry Optimization

The molecular structure of this compound would first be optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable functional for such calculations.[1][2] A 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for halogenated compounds.[1] The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[1] Calculated vibrational frequencies are often systematically overestimated compared to experimental values, and thus, a scaling factor is typically applied for better agreement.

Electronic Properties

Several key electronic properties can be calculated to understand the reactivity and kinetic stability of the molecule. These include:

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is valuable for predicting intermolecular interactions.

Predicted Physicochemical Properties

While detailed experimental data for this compound is sparse, some basic properties have been reported.

PropertyValueSource
Molecular Formula C₇H₅BrCl₂O[3]
Molecular Weight 255.926 g/mol [3]
CAS Number 19240-91-6[3][4]
Melting Point 68-69 °C[4]
Boiling Point 250-255 °C (at 765 Torr)[4]
Density 1.666 ± 0.06 g/cm³ (Predicted)[4]
Solubility Almost insoluble (0.036 g/L at 25 °C)[3]

Theoretical DFT Results (Hypothetical)

Based on studies of similar molecules, the following tables summarize the expected outcomes of DFT calculations on this compound.

Optimized Geometric Parameters

The following table presents hypothetical optimized bond lengths and angles for this compound, which would be expected from a B3LYP/6-311++G(d,p) calculation.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths (Å) C-C (aromatic)~1.39 - 1.40
C-O~1.36
O-CH₃~1.43
C-H (aromatic)~1.08
C-H (methyl)~1.09
C-Cl~1.74
C-Br~1.90
Bond Angles (°) C-C-C (aromatic)~119 - 121
C-O-C~118
H-C-H (methyl)~109.5
Vibrational Frequencies

A selection of predicted vibrational modes and their corresponding frequencies are presented below. These assignments are based on characteristic vibrational modes for substituted anisoles.

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)
C-H stretch (aromatic)~3100 - 3000
C-H stretch (methyl)~2950 - 2850
C=C stretch (aromatic)~1600 - 1450
C-O-C stretch (asymmetric)~1250
C-O-C stretch (symmetric)~1040
C-Cl stretch~750 - 550
C-Br stretch~650 - 500
Electronic Properties

The calculated electronic properties provide insights into the molecule's reactivity.

ParameterSymbolCalculated Value (eV)
HOMO EnergyE_HOMO~ -6.5
LUMO EnergyE_LUMO~ -1.5
HOMO-LUMO GapΔE~ 5.0

Visualizations

The following diagrams illustrate the logical workflow of the theoretical investigation and the molecular structure of this compound.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output Data mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom spectra Predicted IR & Raman Spectra vib_freq->spectra homo_lumo HOMO-LUMO Energies elec_prop->homo_lumo mep Molecular Electrostatic Potential Map elec_prop->mep

Caption: Workflow for DFT analysis of this compound.

Caption: 2D structure of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, it is possible to obtain reliable predictions of the molecule's geometric structure, vibrational spectra, and electronic properties. The presented workflow and hypothetical data serve as a valuable starting point for researchers interested in the computational analysis of this and other related halogenated aromatic compounds. The insights gained from such theoretical studies are instrumental in understanding the chemical behavior of these molecules and can guide their application in various fields, including drug design and materials science.

References

An In-Depth Technical Guide to the Electronic Properties of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 4-Bromo-2,6-dichloroanisole, a polysubstituted aromatic compound of interest to researchers in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide leverages fundamental principles of physical organic chemistry, spectroscopic data from analogous compounds, and insights from computational studies on related halogenated anisoles. We will dissect the intricate interplay of inductive and mesomeric effects exerted by the methoxy, chloro, and bromo substituents to predict the electron density distribution, reactivity, and spectroscopic characteristics of the molecule. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the electronic landscape of halogenated aromatic ethers.

Introduction: The Structural Landscape of this compound

This compound (CAS No. 19240-91-6) is a substituted aromatic ether with the molecular formula C₇H₅BrCl₂O.[1] Its structure features a benzene ring bearing a methoxy group (-OCH₃), two chlorine atoms in the ortho positions (2 and 6), and a bromine atom in the para position (4) relative to the methoxy group. The electronic character of this molecule is dictated by the cumulative and often competing electronic effects of these four substituents. Understanding these effects is paramount for predicting the molecule's behavior in chemical reactions and its potential applications.

The strategic placement of these substituents creates a unique electronic environment. The methoxy group is a strong electron-donating group, primarily through the mesomeric effect, while the halogen atoms are electron-withdrawing through the inductive effect, which generally outweighs their weaker mesomeric electron donation.[2][3][4] This complex interplay governs the electron density at various positions on the aromatic ring, thereby influencing its reactivity towards electrophiles and nucleophiles.

The Interplay of Inductive and Mesomeric Effects

The electronic properties of this compound are best understood by dissecting the inductive and mesomeric effects of each substituent.

The Methoxy Group: A Potent Activating Group

The methoxy group exerts a dual electronic influence:

  • -I (Inductive) Effect: The oxygen atom is more electronegative than the carbon atom of the benzene ring, leading to a slight withdrawal of electron density through the sigma bond.

  • +M (Mesomeric) Effect: The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, significantly increasing the electron density, particularly at the ortho and para positions.[3]

For the methoxy group, the +M effect is significantly stronger than the -I effect, resulting in a net electron donation to the aromatic ring. This makes the ring more susceptible to electrophilic attack compared to unsubstituted benzene.[5][6]

The Halogen Substituents: Deactivating Groups

The chlorine and bromine atoms also exhibit both inductive and mesomeric effects:

  • -I (Inductive) Effect: Being highly electronegative, halogens strongly withdraw electron density from the aromatic ring through the sigma bond.

  • +M (Mesomeric) Effect: The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. However, the poor overlap between the larger p-orbitals of chlorine and bromine with the 2p orbital of carbon makes this effect much weaker compared to the methoxy group.[1]

For halogens, the strong -I effect dominates the weak +M effect, leading to a net withdrawal of electron density from the aromatic ring and thus deactivation towards electrophilic aromatic substitution.[1]

Hammett Substituent Constants: A Quantitative Perspective

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constants (σ) for the methoxy, chloro, and bromo groups are summarized in the table below.

Substituentσ (meta)σ (para)
-OCH₃0.12-0.27
-Cl0.370.23
-Br0.390.23

Table 1: Hammett Substituent Constants. [7]

A negative σ value indicates an electron-donating group that activates the ring towards electrophilic substitution, while a positive value signifies an electron-withdrawing, deactivating group. The strongly negative σₚ value for the methoxy group highlights its powerful electron-donating character at the para position. Conversely, the positive σ values for chlorine and bromine confirm their electron-withdrawing nature.

Predicted Electronic Properties and Reactivity

Based on the interplay of these electronic effects, we can predict the key electronic properties and reactivity of this compound.

Electron Density Distribution

The powerful +M effect of the methoxy group will increase the electron density on the aromatic ring, but this effect is counteracted by the strong -I effects of the two ortho-chloro substituents and the para-bromo substituent. The ortho and para positions relative to the methoxy group are electronically deactivated by the halogens. The positions meta to the methoxy group (positions 3 and 5) will be the most electron-rich carbons on the aromatic ring, as they are not directly influenced by the +M effect of the methoxy group and are also meta to the deactivating halogens.

A computational study on chloro-substituted anisoles showed that chlorine atoms bear a partial positive charge due to their electronegativity, while the oxygen of the methoxy group carries a negative Mulliken charge, identifying it as a key reactive site.[2][8] A similar charge distribution is expected for this compound.

Caption: Interplay of electronic effects in this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. A computational study on para-chloroanisole revealed a lower HOMO-LUMO gap compared to unsubstituted anisole, suggesting higher reactivity.[2][8] For this compound, the presence of three electron-withdrawing halogens is expected to lower the energy of both the HOMO and LUMO. The overall effect on the HOMO-LUMO gap is complex and would require specific computational calculations. However, the significant substitution is likely to result in a relatively low HOMO-LUMO gap, indicating a molecule that is electronically responsive.

Reactivity in Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and an ortho-, para-director.[8] However, in this compound, the ortho and para positions are already substituted. Therefore, any further electrophilic substitution would be directed to the meta positions (3 and 5) relative to the methoxy group. Despite the overall deactivation of the ring by the three halogens, the potent activating effect of the methoxy group might still allow for electrophilic substitution at the meta positions under forcing conditions.

Reactivity in Nucleophilic Aromatic Substitution

The presence of three electron-withdrawing halogen substituents makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAᵣ). The chlorine and bromine atoms can act as leaving groups in such reactions, particularly when activated by the electron-withdrawing nature of the other halogens.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple. The two aromatic protons at positions 3 and 5 are chemically equivalent and should appear as a singlet. The methoxy group protons will also give rise to a singlet, typically in the range of 3.8-4.0 ppm. For comparison, the aromatic protons of the analogous 4-Bromo-2,6-dichloroaniline appear as a singlet at 7.31 ppm.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon attached to the methoxy group (C1) will be significantly shielded due to the +M effect. The carbons bearing the chlorine and bromine atoms (C2, C6, and C4) will be deshielded. The carbons at positions 3 and 5 will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-O stretching of the anisole moiety, typically around 1250 cm⁻¹ and 1040 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (255.926 g/mol ).[1] The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom and two chlorine atoms.

Conclusion

The electronic properties of this compound are a result of a complex interplay between the strongly electron-donating methoxy group and the electron-withdrawing chloro and bromo substituents. While the methoxy group activates the ring, the halogens deactivate it towards electrophilic attack. The substitution pattern suggests that any further electrophilic substitution would occur at the meta positions to the methoxy group. The electron-deficient nature of the ring, due to the halogens, makes it a potential substrate for nucleophilic aromatic substitution. This in-depth analysis, based on fundamental principles and data from analogous compounds, provides a robust framework for researchers to understand and predict the chemical behavior of this intriguing molecule in various applications. Further experimental and computational studies are warranted to validate these predictions and fully elucidate the electronic landscape of this compound.

References

An In-depth Technical Guide to 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichloroanisole, a halogenated aromatic compound. Due to the limited availability of public-domain information, this document consolidates known physicochemical properties and presents a hypothetical framework for its synthesis and potential areas of investigation. The historical context of this specific molecule is not well-documented; therefore, a general overview of halogenated anisoles is provided. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a polysubstituted aromatic ether. Halogenated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties that halogens impart, such as altered lipophilicity, metabolic stability, and binding interactions with biological targets. While specific applications for this compound are not extensively documented, one supplier notes its use in "healing drugs"[1]. The structural alerts within the molecule suggest its potential as a scaffold or intermediate in the synthesis of more complex, biologically active compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and suppliers.

PropertyValueSource
CAS Number 19240-91-6[1]
Molecular Formula C₇H₅BrCl₂O
Molecular Weight 255.93 g/mol
Appearance White powder[1]
Solubility Sparingly soluble (0.036 g/L at 25°C)[2]
Synonyms 5-Bromo-1,3-dichloro-2-methoxybenzene[2]

Note: Some data points may be based on computational predictions.

Historical Context

Synthesis

Proposed Synthetic Pathway

While a specific, documented synthesis for this compound has not been identified in the available literature, a plausible synthetic route can be proposed based on established principles of organic chemistry. A potential two-step synthesis starting from 4-bromoanisole is outlined below. This pathway involves the selective dichlorination of the activated aromatic ring.

Synthetic Pathway of this compound 4-Bromoanisole 4-Bromoanisole Reaction Reaction 4-Bromoanisole->Reaction Cl2, Acetic Acid This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

The following is a hypothetical experimental protocol for the proposed synthesis of this compound from 4-bromoanisole.

Materials:

  • 4-Bromoanisole

  • Glacial Acetic Acid

  • Chlorine gas

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas trap, dissolve 4-bromoanisole (1 equivalent) in glacial acetic acid.

  • Protect the reaction from light and cool the mixture in an ice bath.

  • Slowly bubble chlorine gas (2.2 equivalents) through the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, stop the chlorine flow and purge the system with nitrogen gas.

  • Quench the reaction by slowly adding a saturated sodium bisulfite solution until the yellow color dissipates.

  • Transfer the mixture to a separatory funnel and dilute with water.

  • Extract the product with dichloromethane (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Potential Applications and Signaling Pathways

Given the limited specific information, the potential applications of this compound in drug discovery can be inferred from the utility of similar halogenated aromatic compounds. Such molecules often serve as scaffolds or intermediates in the synthesis of kinase inhibitors[8]. Dysregulation of kinase signaling pathways is a known contributor to various diseases, including cancer. Therefore, a compound like this compound could be a starting point for the development of novel therapeutic agents targeting these pathways.

The following diagram illustrates a generic kinase signaling pathway that is often a target in drug development. This is a hypothetical representation of where a derivative of this compound might exert its effect.

Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase2 Kinase1->Kinase2 TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor CellularResponse CellularResponse TranscriptionFactor->CellularResponse Drug This compound Derivative Drug->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a halogenated aromatic compound with potential for further investigation in medicinal chemistry and drug development. While there is a notable lack of detailed information regarding its history and specific synthesis, this guide provides a consolidation of its known properties and a proposed framework for its preparation. The structural features of this molecule suggest that it could serve as a valuable building block for the synthesis of novel bioactive compounds, particularly those targeting kinase signaling pathways. Further research is warranted to fully elucidate its synthetic accessibility and potential therapeutic applications.

References

Fundamental Reactivity of 4-Bromo-2,6-dichloroanisole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-2,6-dichloroanisole is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Its reactivity is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing and sterically hindering chloro and bromo substituents. This guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on key reaction classes including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation. Detailed experimental protocols, where available, and logical reaction pathways are presented to facilitate its use as a building block in synthetic chemistry.

Introduction

This compound, with the CAS number 19240-91-6, is a polysubstituted aromatic ether. The strategic placement of three halogen atoms and a methoxy group on the benzene ring offers multiple potential sites for chemical modification. The bromine atom at the 4-position is a prime site for cross-coupling reactions, while the chloro groups at the 2- and 6-positions provide steric hindrance and electronic modulation of the aromatic ring. The methoxy group, a strong electron-donating group, activates the ring towards electrophilic aromatic substitution, although the steric bulk of the adjacent chloro groups can influence the regioselectivity of such reactions.

This technical guide aims to consolidate the available information on the reactivity of this compound, providing a foundational understanding for its application in the synthesis of more complex molecules, particularly in the context of pharmaceutical and materials science research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for planning and executing chemical reactions involving this compound.

PropertyValueReference
CAS Number 19240-91-6[1][2]
Molecular Formula C₇H₅BrCl₂O[1][2]
Molecular Weight 255.93 g/mol [1][2]
Appearance White powder[3]
Melting Point 68-70 °C
Boiling Point 285.6 °C at 760 mmHg
Solubility Insoluble in water; Soluble in common organic solvents like THF, toluene, and DMF.[1]

Core Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the carbon-bromine bond, which is the most labile of the carbon-halogen bonds in the molecule and susceptible to a variety of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Due to the presence of the aryl bromide moiety, this compound is an excellent candidate for such transformations.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting an organoboron species with an organohalide. While no specific examples for this compound are readily available, a general protocol for similar aryl bromides is presented below. The reaction pathway is illustrated in the following diagram.

Suzuki_Miyaura_Coupling A This compound F Coupled Product (4-Aryl-2,6-dichloroanisole) A->F B Ar-B(OR)₂ B->F C Pd(0) Catalyst C->F Catalyst D Base (e.g., K₂CO₃, Cs₂CO₃) D->F Activates Boronic Ester E Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) E->F Solvent

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol (General for Aryl Bromides):

  • To a reaction vessel, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. This reaction is particularly relevant for drug discovery programs. A general representation of this reaction is provided below.

Buchwald_Hartwig_Amination A This compound G Aryl Amine Product A->G B Amine (R₂NH) B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G Catalyst D Ligand (e.g., XPhos, BINAP) D->G Ligand E Base (e.g., NaOtBu, K₃PO₄) E->G Base F Solvent (e.g., Toluene, Dioxane) F->G Solvent

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol (General for Aryl Bromides):

  • In a glovebox, a reaction tube is charged with the aryl bromide (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv).

  • The tube is sealed, removed from the glovebox, and the amine (1.2 equiv) and solvent (e.g., anhydrous, degassed toluene or dioxane) are added via syringe.

  • The reaction mixture is heated to 80-120 °C for the specified time, with progress monitored by an appropriate analytical technique.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by chromatography to yield the desired N-aryl amine.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound would provide a powerful nucleophile for the formation of new carbon-carbon bonds with various electrophiles.

Grignard_Formation A This compound E Grignard Reagent (4-Magnesiobromo-2,6-dichloroanisole) A->E Reacts with B Mg turnings B->E Reacts with C Anhydrous Ether (e.g., THF, Et₂O) C->E Solvent D Initiator (e.g., I₂, 1,2-dibromoethane) D->E Initiates reaction G Functionalized Product E->G Reacts with F Electrophile (e.g., Aldehyde, Ketone, CO₂) F->G Reacts with

Caption: Logical workflow for Grignard reagent formation and subsequent reaction.

Experimental Protocol (General):

  • All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere.

  • Magnesium turnings (1.2 equiv) are placed in a flask with a small crystal of iodine.

  • A solution of this compound (1.0 equiv) in anhydrous ether (e.g., THF) is added dropwise to the magnesium suspension.

  • The reaction is initiated, often with gentle heating, and the addition is continued at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at reflux until the magnesium is consumed.

  • The resulting Grignard reagent can then be reacted in situ with a suitable electrophile.

Lithiation

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic rings. However, in the case of this compound, halogen-metal exchange at the bromine position is more likely to occur, especially with alkyllithium reagents at low temperatures. This would generate a potent aryl lithium nucleophile.

Lithiation_Reaction A This compound E Aryllithium Intermediate A->E Reacts with B Organolithium Reagent (e.g., n-BuLi, t-BuLi) B->E Reacts with C Anhydrous Solvent (e.g., THF, Hexane) C->E Solvent D Low Temperature (-78 °C) D->E Condition G Functionalized Product E->G Reacts with F Electrophile (e.g., DMF, CO₂) F->G Reacts with

Caption: Logical workflow for lithiation and subsequent electrophilic quench.

Spectroscopic Data

While specific spectroscopic data for derivatives of this compound are not widely published, general trends can be predicted. In ¹H NMR, the two aromatic protons would appear as a singlet due to symmetry. In ¹³C NMR, distinct signals for the four substituted and two unsubstituted aromatic carbons would be expected. Mass spectrometry would show a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.

Conclusion

This compound possesses a versatile chemical structure that makes it a potentially valuable building block in organic synthesis. Its fundamental reactivity is dominated by the transformations of the aryl bromide group, primarily through palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. While specific, documented examples of its reactivity are sparse in readily available literature, the general protocols and reaction pathways outlined in this guide provide a solid foundation for researchers to explore its synthetic utility. Further investigation into the reactivity of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals and functional materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from 4-bromo-2,6-dichloroanisole. This versatile building block offers a platform for the introduction of diverse functionalities through selective cross-coupling reactions, primarily targeting the more reactive carbon-bromine bond. The resulting 2,6-dichloroanisole derivatives are of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the substitution pattern.

Introduction

This compound is a readily available starting material that presents multiple opportunities for synthetic diversification. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemoselective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is I > Br > Cl.[1][2] This principle enables the selective transformation of the C-Br bond while leaving the C-Cl bonds intact for potential subsequent reactions.

The 2,6-dichloro substitution pattern provides steric hindrance around the methoxy group, which can influence the conformation of the resulting biaryl derivatives and their interaction with biological targets. Dichloro-substituted aromatic compounds are found in a range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[3] These application notes will focus on several key palladium-catalyzed cross-coupling reactions to generate libraries of novel compounds based on the 2,6-dichloroanisole scaffold.

Key Synthetic Transformations

A variety of powerful cross-coupling reactions can be employed to derivatize this compound. The following sections provide an overview and detailed protocols for some of the most common and effective methods.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dichloroanisoles

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[4] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. For this compound, this reaction can be selectively performed at the C-Br position.

General Reaction Scheme:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL).

  • The reaction mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • The mixture is then heated to 80-100 °C with vigorous stirring for 4-12 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2,6-dichloroanisole.

Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O90885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O100680-90
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O1001075-85

Note: The data presented are representative and yields may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,6-dichloroanisole Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the anisole ring.

General Reaction Scheme:

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Add an anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 4-amino-2,6-dichloroanisole derivative.

Table 2: Representative Data for Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.2)Toluene1001680-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102070-85
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄ (2)Toluene1001875-88

Note: The data presented are representative and yields may vary depending on the specific substrate and reaction conditions.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dichloroanisoles

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6] This method is highly effective for introducing alkynyl moieties.

General Reaction Scheme:

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) salt (e.g., CuI, 4 mol%).

  • Evacuate the tube and backfill with an inert gas.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) and a degassed solvent mixture of an amine base (e.g., triethylamine or diisopropylamine) and another solvent like THF or DMF (e.g., 1:1 v/v, 6 mL).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • The filtrate is washed with saturated aqueous NH₄Cl and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The residue is purified by column chromatography to afford the 4-alkynyl-2,6-dichloroanisole product.

Table 3: Representative Data for Sonogashira Coupling Reactions

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHDMF70880-90
31-HexynePd(PPh₃)₄ (3)CuI (6)Et₃NToluene801075-85

Note: The data presented are representative and yields may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

Synthetic_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R₂NH Pd catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne Pd/Cu catalyst, Base product_suzuki 4-Aryl-2,6-dichloroanisole suzuki->product_suzuki product_buchwald 4-Amino-2,6-dichloroanisole Derivative buchwald->product_buchwald product_sonogashira 4-Alkynyl-2,6-dichloroanisole sonogashira->product_sonogashira

Caption: General synthetic workflow for the derivatization of this compound.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br center pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-M pd_intermediate Ar-Pd(II)L₂-R transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Potential Applications in Drug Discovery and Materials Science

Derivatives of 2,6-dichloroanisole are of significant interest in drug discovery. The dichloro substitution can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. For instance, the indole scaffold, which can be constructed from appropriately functionalized anilines, is a common feature in many kinase inhibitors targeting signaling pathways implicated in cancer.[3] The ability to introduce a variety of substituents at the 4-position of this compound allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel therapeutic agents.

In materials science, the resulting biaryl and poly-aromatic structures can be explored for their optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of functional polymers.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of derivatives. The chemoselective functionalization of the C-Br bond via robust palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a straightforward entry to novel 2,6-dichloroanisole-based compounds. The detailed protocols and representative data provided herein offer a solid foundation for researchers to explore the synthesis of these compounds for applications in drug discovery, materials science, and other areas of chemical research.

References

4-Bromo-2,6-dichloroanisole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2,6-dichloroanisole is a halogenated aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and two chlorine atoms ortho to a methoxy group, allows for selective functionalization through various cross-coupling reactions. This trifunctional scaffold provides a strategic advantage in the construction of complex molecular architectures, particularly in the fields of drug discovery and agrochemical development. The electron-withdrawing nature of the chlorine atoms and the steric hindrance around the methoxy group influence the reactivity of the aryl bromide, making it an interesting substrate for a range of palladium-catalyzed transformations.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 19240-91-6[1]
Molecular Formula C₇H₅BrCl₂O[1]
Molecular Weight 255.93 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 68-71 °C
Boiling Point 285.6 °C at 760 mmHg
Solubility Insoluble in water, soluble in common organic solvents like THF, Dioxane, Toluene.[1]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic molecules. Its utility stems from the ability to selectively transform the carbon-bromine bond, while the chlorine atoms and the methoxy group can be used for further modifications or to modulate the properties of the final compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or esters to generate biaryl structures. These motifs are prevalent in many biologically active molecules.

Application Note: Synthesis of Fungicidal Biaryl Compounds

Substituted biaryl compounds are known to exhibit a range of biological activities, including antifungal properties. The 2,6-dichloroanisole moiety can be found in some antifungal agents. By coupling this compound with various (hetero)arylboronic acids, a library of novel biaryl compounds can be synthesized and screened for antifungal activity against phytopathogenic fungi like Botrytis cinerea.[2]

Experimental Protocol: Representative Suzuki-Miyaura Coupling of an Analogous Aryl Bromide

Note: The following protocol is a representative procedure for a Suzuki-Miyaura coupling of a substituted aryl bromide and may require optimization for this compound.

To a solution of 4-bromo-2-methylthiophene (1.5 mmol) and an arylboronic acid (1.0 mmol) in a mixture of toluene (6 mL) and water (0.6 mL) were added K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture was stirred at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired biaryl product.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-4-phenylthiophene85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-methylthiophene92
33-Pyridinylboronic acid2-Methyl-4-(pyridin-3-yl)thiophene78

Data is representative for the coupling of 4-bromo-2-methylthiophene and may not reflect the yields for this compound.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. These are important intermediates for the synthesis of heterocycles and other complex molecules.

Application Note: Synthesis of Precursors for Insecticidal Agents

Alkynyl-substituted aromatic compounds are valuable precursors in the synthesis of various agrochemicals. For instance, certain podophyllotoxin derivatives containing halogenated aromatic rings have shown significant insecticidal activity.[4] this compound can be coupled with various terminal alkynes via the Sonogashira reaction to generate key intermediates for the synthesis of novel insecticides.

Experimental Protocol: Representative Sonogashira Coupling of an Analogous Aryl Bromide

Note: This is a general procedure for the Sonogashira coupling of a substituted aryl bromide and may need to be adapted for this compound.

A mixture of an aryl bromide (1.0 mmol), a terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) in a mixture of toluene (5 mL) and triethylamine (2 mL) was stirred at 60 °C under an argon atmosphere for 6 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous Na₂SO₄. The solvent was evaporated, and the crude product was purified by column chromatography on silica gel.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-(Alkynyl)-2,6-dichloro-4-methoxybenzene88
21-Hexyne1-(Hex-1-yn-1-yl)-2,6-dichloro-4-methoxybenzene82
3(Trimethylsilyl)acetylene1-((Trimethylsilyl)ethynyl)-2,6-dichloro-4-methoxybenzene91

Yields are hypothetical and based on typical Sonogashira reactions of substituted aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can react with a wide range of primary and secondary amines to produce substituted anilines, which are important scaffolds in medicinal chemistry.[5]

Application Note: Synthesis of Kinase Inhibitor Scaffolds

Substituted anilines are core structures in many kinase inhibitors used in cancer therapy. The 2,6-dichlorophenylamino moiety can be a key pharmacophore. The Buchwald-Hartwig amination of this compound with various amines provides a direct route to novel aniline derivatives that can be further elaborated to synthesize potential kinase inhibitors.

Experimental Protocol: Representative Buchwald-Hartwig Amination of an Analogous Aryl Bromide

Note: The following is a general protocol for the Buchwald-Hartwig amination of a sterically hindered aryl bromide and may require optimization for this compound.

A mixture of 2-bromo-1,3-dimethylbenzene (1.0 mmol), a primary or secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in anhydrous toluene (5 mL) was heated at 100 °C under an argon atmosphere for 12-24 hours. After cooling, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue was purified by column chromatography on silica gel to give the desired N-arylated product.

EntryAmineLigandBaseYield (%)
1MorpholineXPhosNaOtBu92
2AnilineRuPhosK₃PO₄85
3n-ButylamineBrettPhosLiHMDS88

Data is representative for the amination of 2-bromo-1,3-dimethylbenzene and may not be directly applicable to this compound.[6]

Visualizations

Experimental Workflow for Cross-Coupling Reactions

G cluster_start Reaction Setup A This compound E Inert Atmosphere (Argon or Nitrogen) A->E B Coupling Partner (Boronic Acid, Alkyne, or Amine) B->E C Palladium Catalyst & Ligand C->E D Base & Solvent D->E F Heating & Stirring E->F G Reaction Monitoring (TLC/GC-MS) F->G H Work-up (Quenching, Extraction, Washing) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J K Final Product J->K

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' PdII_Trans->Product ArBr Ar-Br (this compound) ArBr->PdII_Aryl ArBOH2 Ar'-B(OH)₂ ArBOH2->PdII_Trans Base Base Base->PdII_Trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy towards a Hypothetical Bioactive Molecule

G A This compound B Suzuki Coupling (with Heteroarylboronic acid) A->B C Intermediate 1 (4-Heteroaryl-2,6-dichloroanisole) B->C D Demethylation C->D E Intermediate 2 (4-Heteroaryl-2,6-dichlorophenol) D->E F Etherification or Amination E->F G Final Bioactive Molecule F->G

Caption: A potential synthetic route to a bioactive molecule using this compound.

Conclusion

This compound is a highly useful and adaptable building block for the synthesis of complex organic molecules. Its participation in a variety of palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities, making it a valuable starting material for the development of new pharmaceuticals and agrochemicals. The protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this versatile reagent in their synthetic endeavors. Further investigation into the reactivity of the chloro-substituents could unveil even more intricate and powerful synthetic strategies.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-bromo-2,6-dichloroanisole as a key building block. This versatile substrate, containing three halogen atoms with differential reactivity, allows for selective functionalization, making it a valuable component in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] With this compound, the reactivity of the halogens typically follows the order I > Br > Cl, enabling selective coupling at the bromine position while leaving the chlorine atoms intact for subsequent transformations. This allows for a modular approach to the synthesis of highly substituted aromatic compounds.

This document outlines protocols for several key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and Cyanation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide.[2][3][4]

Illustrative Data for Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)901292
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100895
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101088
42-Naphthylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene/H₂O (4:1)901685
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[5]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[5] Then, add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[6]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2, Base) Ar-Pd(II)L2-R->Pd(0)Ln Reductive Elimination (Ar-R) Ar-R Coupled Product Ar-X This compound R-B(OH)2 Arylboronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[8][9][10]

Illustrative Data for Sonogashira Coupling of this compound
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene60689
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineTHF251285
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃NDMF70891
4Propargyl alcoholPd₂(dba)₃ (2)XPhos (4), CuI (5)K₂CO₃1,4-Dioxane801082
Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[11]

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), the base (e.g., Et₃N, 3.0 eq), and the terminal alkyne (1.2 eq) via syringe.[11]

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the indicated time.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.[12]

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, Pd catalyst, and CuI in Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent, base, and alkyne B->C D Stir at specified temperature C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F G Concentrate filtrate F->G H Column Chromatography G->H

Caption: Experimental workflow for the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the palladium-catalyzed C-C coupling of an aryl or vinyl halide with an activated alkene in the presence of a base.[13][14][15]

Illustrative Data for Heck Reaction with this compound
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001878
2n-Butyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃1,4-Dioxane1101285
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcDMAc1202475
44-VinylpyridinePd(OAc)₂ (2)Herrmann's Catalyst (2)K₃PO₄Toluene1001681
Detailed Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if applicable, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.5 eq).[11]

  • Reagent Addition: Add the solvent (e.g., DMF) and the alkene (e.g., styrene, 1.5 eq).[11]

  • Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) for the indicated time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[11]

  • Purification: Purify the product by column chromatography on silica gel.

Heck Reaction Catalytic Pathway

Heck_Pathway A Pd(0) B Oxidative Addition (Ar-Pd(II)-Br) A->B Ar-Br C Olefin Coordination B->C Alkene D Migratory Insertion C->D E β-Hydride Elimination D->E F Reductive Elimination (H-Br) E->F Product Release F->A Base

Caption: Simplified catalytic pathway of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[16][17][18]

Illustrative Data for Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001290
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1101687
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene902082
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃DMF1202479
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq). Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 100 °C) for the indicated time.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow A Combine Catalyst, Ligand, Base, This compound, and Amine B Add Anhydrous, Degassed Solvent A->B C Heat Reaction Mixture B->C D Cool and Dilute with Ethyl Acetate C->D E Filter through Silica Gel D->E F Concentrate and Purify E->F

Caption: Logical workflow for the Buchwald-Hartwig amination.

Cyanation

Palladium-catalyzed cyanation is an effective method for introducing a nitrile group onto an aromatic ring, which is a valuable functional group in medicinal chemistry.[19][20][21]

Illustrative Data for Cyanation of this compound
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1K₄[Fe(CN)₆]Pd(OAc)₂ (2)dppf (4)-DMAc1201888
2Zn(CN)₂Pd₂(dba)₃ (1.5)XPhos (3)Zn dustDMF1001292
3KCNPd(PPh₃)₄ (5)-18-crown-6Toluene1102475
4K₄[Fe(CN)₆]Herrmann's Catalyst (2)--NMP1301685
Detailed Experimental Protocol: Cyanation using K₄[Fe(CN)₆]
  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), K₄[Fe(CN)₆] (0.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., dppf, 4 mol%).[19]

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMAc).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 120 °C) with stirring for the indicated time.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture with aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Cyanation Reaction Pathway

Cyanation_Pathway start Start reactants This compound Cyanide Source Pd Catalyst/Ligand start->reactants reaction Heating in Solvent under Inert Atmosphere reactants->reaction Combine workup Quenching Extraction Drying reaction->workup Cool purification Column Chromatography workup->purification product 4-Cyano-2,6-dichloroanisole purification->product

Caption: General pathway for the palladium-catalyzed cyanation reaction.

References

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of the sterically hindered aryl halide, 4-bromo-2,6-dichloroanisole. Due to the significant steric hindrance posed by the two ortho-chloro substituents, specialized catalytic systems are often required to achieve high yields. These protocols are designed to serve as a robust starting point for reaction optimization and application in synthetic chemistry workflows.

Introduction to Suzuki Coupling of Sterically Hindered Aryl Halides

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of sterically hindered substrates, such as this compound, presents a significant challenge. The bulky ortho-substituents can impede the crucial oxidative addition and reductive elimination steps in the catalytic cycle. Consequently, the use of highly active palladium catalysts, often featuring bulky and electron-rich phosphine ligands, is essential to overcome these steric barriers and achieve efficient coupling.

Quantitative Data Summary

While specific Suzuki coupling data for this compound is not extensively documented in publicly available literature, the following table summarizes typical conditions and representative yields for the coupling of structurally similar, sterically hindered di-ortho-substituted aryl bromides. This data can be used as a guide for optimizing the reaction of the target compound.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885-95 (representative)
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101280-90 (representative)
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O802475-85 (representative)
42-Methylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Toluene/EtOH/H₂O901670-80 (representative)

Yields are representative for sterically hindered substrates and may vary for this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for the Suzuki coupling of sterically hindered aryl bromides and serve as a starting point for the reaction with this compound.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol utilizes a highly active palladium/phosphine ligand system, which is often effective for challenging cross-coupling reactions.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene

  • Water (degassed)

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • In a separate vial, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add toluene to achieve a final concentration of approximately 0.1 M with respect to the this compound, followed by the addition of degassed water (typically a 10:1 to 5:1 ratio of toluene to water).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Alternative Conditions using a Different Catalyst System

This protocol provides an alternative set of conditions that may be effective if the first protocol yields unsatisfactory results.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.5 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and cesium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1-0.2 M.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Suzuki Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst Inert Atmosphere solvent Add Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product aryl_halide This compound (Ar-Br) aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in the pharmaceutical and materials science industries, where arylamine moieties are prevalent structural motifs.[3] This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of 4-Bromo-2,6-dichloroanisole, a sterically hindered and electron-deficient aryl halide.

The substrate, this compound, presents a unique challenge due to the presence of two ortho-chloro substituents, which create significant steric hindrance around the reactive sites. Additionally, the presence of both bromo and chloro substituents raises questions of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[4] Consequently, the Buchwald-Hartwig amination of this compound is expected to proceed selectively at the more reactive C-Br bond.

For sterically demanding substrates, the choice of ligand is critical to the success of the reaction.[5] Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle and promote efficient C-N bond formation.[6] Similarly, the selection of a suitable base is crucial for the deprotonation of the amine and the overall efficiency of the reaction.

Catalytic Cycle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle that is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species. The key steps of the catalytic cycle are as follows:

  • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2][7]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: The desired arylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[2][7]

A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated byproducts. The use of bulky ligands helps to suppress this undesired pathway.[2]

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., primary or secondary alkyl- or arylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or similar biarylphosphine)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the Schlenk tube, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.5-2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (typically 0.1-0.2 M concentration of the aryl halide).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring in a preheated oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Data Presentation

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-1,3,5-trimethylbenzeneMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001895
2-Chloro-1,3-diisopropylbenzeneAnilinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1102488
1-Bromo-2,6-dimethylbenzenen-ButylaminePd(OAc)₂ (1.5)SPhos (3)Cs₂CO₃t-BuOH1001692
4-Bromo-2,6-lutidinePiperidinePd₂(dba)₃ (2)JohnPhos (4)NaOtBuToluene1052085

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)(X)L_n oxidative_addition->ar_pd_x amine_coordination Amine Coordination ar_pd_x->amine_coordination HNR'R'' ar_pd_amine [Ar-Pd(II)(NHR'R'')L_n]X amine_coordination->ar_pd_amine deprotonation Deprotonation (Base) ar_pd_amine->deprotonation ar_pd_amido Ar-Pd(II)(NR'R'')L_n deprotonation->ar_pd_amido reductive_elimination Reductive Elimination ar_pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precatalyst, Ligand, Aryl Halide, Amine, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction workup Work-up (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-2,6-dichloroanisole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-2,6-dichloroanisole as a versatile building block in the design and synthesis of novel therapeutic agents. The unique substitution pattern of this commercially available haloanisole derivative offers a strategic platform for the generation of molecular diversity, particularly in the development of kinase inhibitors.

Introduction

This compound is a halogenated aromatic compound with significant potential as a scaffold in medicinal chemistry. The methoxy group and the three halogen substituents (one bromine and two chlorine atoms) provide distinct electronic properties and opportunities for selective chemical modifications. While direct reports of its incorporation into clinically approved drugs are limited, its structural motifs are present in numerous biologically active compounds. The differential reactivity of the carbon-halogen bonds can be exploited in various cross-coupling reactions to introduce a wide range of substituents, enabling the exploration of chemical space and the optimization of pharmacological properties.

Hypothetical Application: Synthesis of Novel Kinase Inhibitors

Drawing inspiration from the established role of substituted anilines and related scaffolds in oncology, we propose a hypothetical application of this compound in the synthesis of a novel class of kinase inhibitors. Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site of the enzyme. The strategic placement of substituents on the this compound scaffold can be designed to interact with key amino acid residues within the kinase active site, thereby achieving high potency and selectivity.

Proposed Bioactive Molecule: BCDA-Kinase Inhibitor 1 (BCDA-KI1)

We propose a hypothetical kinase inhibitor, designated as BCDA-KI1, derived from this compound. The synthetic strategy leverages the differential reactivity of the C-Br and C-Cl bonds to introduce functionalities that can interact with the hinge region and the hydrophobic pocket of a target kinase, for instance, a receptor tyrosine kinase (RTK).

Experimental Protocols

Protocol 1: Synthesis of BCDA-KI1 Intermediate via Suzuki Coupling

This protocol describes the selective functionalization of the C-Br bond of this compound via a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • (4-(Aminomethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), (4-(aminomethyl)phenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add K₂CO₃ (3.0 eq) dissolved in a minimal amount of water.

  • Add 1,4-dioxane to the flask.

  • Degas the reaction mixture by bubbling nitrogen gas through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to evaluate the inhibitory activity of the synthesized compound (BCDA-KI1) against a target kinase.

Materials:

  • Synthesized BCDA-KI1

  • Recombinant human kinase

  • ATP

  • Kinase-specific substrate peptide

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of BCDA-KI1 in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the serially diluted BCDA-KI1 to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of BCDA-KI1 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 19240-91-6
Molecular Formula C₇H₅BrCl₂O
Molecular Weight 255.93 g/mol
Appearance White to off-white crystalline powder
Melting Point 78-82 °C
Boiling Point 285.6 °C at 760 mmHg
Solubility Insoluble in water, soluble in organic solvents

Table 2: Hypothetical Kinase Inhibition Data for BCDA-KI1

Kinase TargetIC₅₀ (nM)
RTK-X50
Kinase Y> 1000
Kinase Z850

Visualizations

experimental_workflow cluster_synthesis Synthesis of BCDA-KI1 cluster_evaluation Biological Evaluation start This compound step1 Suzuki Coupling start->step1 intermediate BCDA-KI1 Intermediate step1->intermediate step2 Further Functionalization intermediate->step2 final_product BCDA-KI1 step2->final_product assay_prep Prepare Kinase Assay final_product->assay_prep Test Compound incubation Incubate with BCDA-KI1 assay_prep->incubation detection Measure Kinase Activity incubation->detection data_analysis Determine IC50 detection->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of BCDA-KI1.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->RTK BCDA_KI1 BCDA-KI1 BCDA_KI1->RTK Inhibition

Application Notes and Protocols for the Synthesis of Anilinopyrimidine-Based Kinase Inhibitors Utilizing 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilinopyrimidines represent a pivotal class of compounds in medicinal chemistry, with numerous derivatives approved as kinase inhibitors for the treatment of various cancers. The strategic functionalization of the aniline ring is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. 4-Bromo-2,6-dichloroanisole is a versatile, tri-halogenated aromatic compound that serves as an excellent starting material for the synthesis of complex, sterically hindered aniline derivatives. The differential reactivity of its bromine and chlorine substituents under various cross-coupling conditions allows for a sequential and site-selective introduction of diverse chemical moieties.

This application note provides a detailed protocol for a proposed synthetic route to a 2,6-disubstituted anilinopyrimidine kinase inhibitor scaffold, starting from this compound. This method leverages a selective Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, demonstrating the utility of this building block in constructing potent kinase inhibitors.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step reaction sequence to generate a 2,6-dichloro-substituted anilinopyrimidine core. This scaffold is designed to mimic the binding mode of known ATP-competitive kinase inhibitors, where the disubstituted aniline moiety can interact with the hydrophobic regions of the kinase active site.

G cluster_0 Synthetic Workflow Start This compound Step1 Suzuki-Miyaura Coupling (Selective C-Br Activation) Start->Step1 Arylboronic acid, Pd Catalyst, Base Intermediate 2,6-Dichloro-4-aryl-anisole Step1->Intermediate Step2 Buchwald-Hartwig Amination Intermediate->Step2 2,4-Diaminopyrimidine, Pd Catalyst, Base Product N-(2,6-Dichloro-4-aryl-phenyl)-pyrimidine-2,4-diamine (Kinase Inhibitor Scaffold) Step2->Product

Caption: Proposed synthetic workflow for anilinopyrimidine kinase inhibitors.

Experimental Protocols

Step 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol describes the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the more reactive C-Br bond of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and degassed water to the flask to create a biphasic mixture (typically a 4:1 ratio of toluene to water).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PCy₃ (0.04 eq) in a small amount of toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2,6-dichloro-4-arylanisole intermediate.

Step 2: Buchwald-Hartwig Amination with 2,4-Diaminopyrimidine

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of the 2,6-dichloro-4-arylanisole intermediate with 2,4-diaminopyrimidine to form the final anilinopyrimidine product.

Materials:

  • 2,6-Dichloro-4-arylanisole (from Step 1)

  • 2,4-Diaminopyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the 2,6-dichloro-4-arylanisole (1.0 eq), 2,4-diaminopyrimidine (1.5 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-36 hours.

  • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the final N-(2,6-dichloro-4-aryl-phenyl)-pyrimidine-2,4-diamine.

Data Presentation

The synthesized 2,6-disubstituted anilinopyrimidine scaffold is a known pharmacophore in a variety of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family. The table below presents representative inhibitory activities (IC₅₀ values) of analogous compounds against wild-type and mutant forms of EGFR.

Compound IDR¹ (at C2)R² (at C6)Target KinaseIC₅₀ (nM)
A-1 ClClEGFR (WT)55
A-2 ClClEGFR (L858R)15
A-3 ClClEGFR (T790M)150
B-1 CH₃CH₃EGFR (WT)78
B-2 CH₃CH₃EGFR (L858R)25
B-3 CH₃CH₃EGFR (T790M)210
C-1 OCH₃OCH₃EGFR (WT)120
C-2 OCH₃OCH₃EGFR (L858R)45
C-3 OCH₃OCH₃EGFR (T790M)350

Data are hypothetical and representative of values found in the literature for analogous anilinopyrimidine kinase inhibitors.

Signaling Pathway Context: EGFR Inhibition

The synthesized anilinopyrimidine derivatives are designed to target protein kinases, such as EGFR, which are crucial components of cellular signaling pathways. Dysregulation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. These inhibitors act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.

G cluster_pathway EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Anilinopyrimidine Inhibitor Inhibitor->Dimerization Inhibition Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex anilinopyrimidine-based kinase inhibitors. The ability to perform selective and sequential cross-coupling reactions at its halogenated positions provides a robust platform for generating diverse compound libraries for drug discovery. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this building block in their efforts to develop novel and effective kinase inhibitors.

Application Notes & Protocols: Strategic Construction of Molecular Scaffolds from 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the pursuit of novel therapeutic agents and functional materials, the design and synthesis of complex molecular architectures from readily available starting materials is of paramount importance. 4-Bromo-2,6-dichloroanisole emerges as a uniquely valuable building block, offering a trifunctionalized aromatic core. The differential reactivity of its halogen substituents—a more labile C-Br bond and two more robust C-Cl bonds—under palladium-catalyzed cross-coupling conditions enables a strategy of sequential and site-selective functionalization. This guide provides an in-depth exploration of this strategy, presenting detailed protocols and mechanistic insights for leveraging Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to construct diverse and complex molecular scaffolds.

Introduction: The Strategic Advantage of this compound

This compound is a commercially available haloanisole derivative.[1] Its utility in synthetic chemistry, particularly in the field of drug discovery, stems from its distinct structural features:

  • Orthogonal Reactivity: The carbon-bromine bond is significantly more reactive towards oxidative addition by a Palladium(0) catalyst than the carbon-chlorine bonds.[2] This reactivity differential is the cornerstone of its application, allowing for selective functionalization at the C4 position while leaving the C2 and C6 positions available for subsequent transformations.

  • Steric and Electronic Influence: The two chlorine atoms flanking the methoxy group provide steric hindrance and strong electron-withdrawing effects, influencing the geometry and reactivity of the scaffold and its derivatives.

  • Synthetic Versatility: This single, simple starting material can serve as a precursor to a vast library of compounds through the sequential application of modern cross-coupling methodologies, making it an efficient platform for generating molecular diversity.[3]

This document outlines field-proven protocols for the primary cross-coupling reactions used to elaborate this scaffold, providing researchers with the foundational knowledge to harness its full synthetic potential.

General Experimental Workflow

The strategic construction of complex scaffolds from this compound typically follows a sequential or iterative cross-coupling approach. The initial, more reactive C-Br bond is addressed first, followed by the functionalization of the C-Cl bonds, which often requires more forcing conditions or specialized catalyst systems.

G cluster_0 Phase 1: C4 Position Functionalization cluster_1 Phase 2: C2/C6 Position Functionalization start This compound reaction1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->reaction1 High Selectivity for C-Br bond intermediate 4-Substituted-2,6-dichloroanisole reaction1->intermediate reaction2 Second Cross-Coupling (Stronger Conditions or Specialized Ligands) intermediate->reaction2 Functionalization of C-Cl bond(s) final_product Di- or Tri-substituted Molecular Scaffold reaction2->final_product Suzuki_Cycle entry Pd(0)L₂ Pd(0)L₂ entry->Pd(0)L₂ Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Pd(0)L₂->Ar-Pd(II)L₂-X Oxidative Addition Product Ar-R' (Coupled Product) Ar-Pd(II)L₂-R' Ar-Pd(II)L₂-R' Ar-Pd(II)L₂-X->Ar-Pd(II)L₂-R' Transmetalation Ar-Pd(II)L₂-R'->Pd(0)L₂ Reductive Elimination ArX Ar-X (this compound) Boronic R'-B(OH)₂ + Base Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)L₂-X Pd0->Pd_add Oxidative Addition (Ar-X) Pd_trans Ar-Pd(II)L₂-C≡CR' Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product_out Ar-C≡CR' Pd_trans->Product_out CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Cu_acetylide->Pd_add To Pd Cycle Alkyne_in H-C≡CR' + Base Alkyne_in->CuX Deprotonation Buchwald_Hartwig_Cycle entry Pd(0)L₂ Pd(0)L₂ entry->Pd(0)L₂ Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Pd(0)L₂->Ar-Pd(II)L₂-X Oxidative Addition Product Ar-NR'R'' (Aryl Amine) Ar-Pd(II)L₂(NR'R'') Ar-Pd(II)L₂(NR'R'') Ar-Pd(II)L₂-X->Ar-Pd(II)L₂(NR'R'') Amine Coordination & Deprotonation Ar-Pd(II)L₂(NR'R'')->Pd(0)L₂ Reductive Elimination ArX Ar-X (this compound) Amine HNR'R'' + Base

References

The Strategic Utility of 4-Bromo-2,6-dichloroanisole in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note: APN-BDCA-2025-01

Subject: Application of 4-Bromo-2,6-dichloroanisole as a Key Building Block in the Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.

Introduction

This compound, a halogenated aromatic compound, serves as a pivotal intermediate in the field of medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds for drug discovery. Its unique substitution pattern, featuring a reactive bromine atom and two chlorine atoms ortho to a methoxy group, allows for strategic and selective functionalization. This application note details the use of this compound in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds with significant potential as protein kinase inhibitors. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals.

Key Applications in Drug Discovery

Substituted anisoles and anilines are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This compound is a valuable starting material for the synthesis of molecules targeting various signaling pathways implicated in diseases such as cancer. Its primary application lies in its utility as a precursor for creating substituted phenyl groups that can be incorporated into larger, more complex drug candidates.

A notable application of this compound is in the synthesis of 2-(2,6-dichloro-4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, a core structure for the development of potent and selective kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors, and the specific substitution pattern derived from this compound can contribute to the compound's affinity and selectivity for the target kinase.

Quantitative Data Summary

The following table summarizes the key reactants and conditions for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative using this compound.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Role
This compound255.931.0Starting Material
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-boronic acid pinacol ester290.161.2Coupling Partner
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Varies0.1Catalyst
Base (e.g., K₂CO₃)138.212.0Base
Solvent (e.g., 1,4-Dioxane/Water)--Reaction Medium

Experimental Protocols

Protocol 1: Synthesis of 2-(2,6-dichloro-4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a pyrazolopyrimidine boronic ester.

Materials:

  • This compound

  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.1 eq) to the reaction mixture.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the vessel via syringe.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, 2-(2,6-dichloro-4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_product Final Product This compound This compound Reaction Mixture Reaction in 1,4-Dioxane/Water This compound->Reaction Mixture Pyrazolopyrimidine Boronic Ester Pyrazolopyrimidine Boronic Ester Pyrazolopyrimidine Boronic Ester->Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Pd(dppf)Cl2, K2CO3 80-100 °C Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative Column Chromatography->Pyrazolo[1,5-a]pyrimidine Derivative

Caption: Synthetic workflow for the preparation of a pyrazolo[1,5-a]pyrimidine derivative.

Representative Kinase Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Kinase Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Kinase Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a representative kinase inhibitor.

Application Note: Protocol for Grignard Reagent Formation from 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds. This application note provides a detailed protocol for the preparation of the Grignard reagent from 4-Bromo-2,6-dichloroanisole, forming 2,6-dichloro-4-methoxyphenylmagnesium bromide. This intermediate is valuable for introducing the 2,6-dichloro-4-methoxyphenyl moiety into various molecular scaffolds, a common structural motif in medicinal chemistry and materials science. The presence of ortho-chloro substituents on the aromatic ring requires careful control of reaction conditions to ensure efficient formation of the Grignard reagent.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the formation of 2,6-dichloro-4-methoxyphenylmagnesium bromide. These values are based on general knowledge of Grignard reactions with similar aryl halides and should be considered as a starting point for optimization.

ParameterValueNotes
Reactant This compound---
Reagent Magnesium TurningsActivated with iodine.
Solvent Anhydrous Tetrahydrofuran (THF)Ether can also be used.[1]
Initiator IodineA small crystal is sufficient.
Reactant Concentration 0.5 - 1.0 M---
Equivalents of Mg 1.2 - 1.5Relative to the aryl bromide.
Reaction Temperature Reflux (approx. 66°C for THF)Gentle reflux is maintained.[2]
Reaction Time 1 - 3 hoursMonitored by disappearance of Mg.
Typical Yield 75 - 90%Determined by subsequent reaction.

Experimental Protocol

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or similar inert atmosphere setup

  • Syringes and needles

Procedure:

  • Apparatus Setup:

    • All glassware must be thoroughly dried in an oven at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).[3]

    • Assemble the three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet connected to the inert gas line. Place a magnetic stir bar in the flask.

  • Reagent Preparation:

    • In the flame-dried flask, place magnesium turnings (1.2-1.5 equivalents relative to the this compound).

    • Add a single crystal of iodine to the flask. The iodine serves to activate the magnesium surface.[2]

    • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Initiation of the Reaction:

    • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

    • Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

    • The reaction is initiated by gently warming the flask with a heat gun or by the exothermic reaction itself, which is indicated by the disappearance of the iodine color and the formation of a cloudy, grayish solution.[4]

  • Formation of the Grignard Reagent:

    • Once the reaction has been initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux.[2]

    • After the addition is complete, continue to stir the reaction mixture under reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The reaction mixture will typically appear as a grayish-brown suspension.

  • Use of the Grignard Reagent:

    • The freshly prepared Grignard reagent, 2,6-dichloro-4-methoxyphenylmagnesium bromide, should be used immediately in the subsequent reaction step. It is not typically isolated.[5]

Safety Precautions:

  • Grignard reagents are highly reactive and react violently with water and protic solvents.[5] All reagents and equipment must be scrupulously dry.[1][6]

  • The reaction should be carried out under an inert atmosphere to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

  • Anhydrous ethers like THF are extremely flammable. Use appropriate safety measures to avoid ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Workflow Diagram

Grignard_Formation_Workflow Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Dry Glassware setup Assemble Apparatus under Inert Gas start->setup reagents Add Mg Turnings and Iodine to Flask setup->reagents solution Prepare Aryl Bromide Solution in THF reagents->solution initiation Initiate Reaction with a Small Amount of Aryl Bromide solution->initiation addition Dropwise Addition of Remaining Aryl Bromide initiation->addition reflux Reflux for 1-2 Hours addition->reflux grignard Formation of 2,6-dichloro-4-methoxyphenylmagnesium bromide reflux->grignard use Immediate Use in Subsequent Reaction grignard->use

Caption: Experimental workflow for the formation of the Grignard reagent from this compound.

References

Application Notes and Protocols for the Functionalization of the C-Br Bond in 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2,6-dichloroanisole is a valuable halogenated aromatic compound used as a versatile building block in organic synthesis.[1] Its structure features three halogen substituents with differential reactivity, allowing for selective and sequential functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[2][3] This hierarchy enables the selective functionalization of the more reactive C-Br bond while leaving the two C-Cl bonds at the ortho positions available for subsequent transformations. This document provides detailed application notes and experimental protocols for several key methods to functionalize the C-Br bond of this compound, targeting researchers in organic synthesis and drug development.

Suzuki-Miyaura Coupling: C-C Bond Formation

Application Note: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester.[4][5] This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[5][6] For this compound, Suzuki coupling offers a direct method to introduce aryl, heteroaryl, or vinyl substituents at the 4-position.

Suzuki_Miyaura_Coupling sub This compound reagents Pd Catalyst Base, Solvent sub->reagents boronic R-B(OH)₂ (Aryl, Vinyl, etc.) boronic->reagents prod 4-R-2,6-dichloroanisole reagents->prod C-C Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

This protocol describes a general method for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)[5]

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[3][5]

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)[3][8]

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).[3]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[2][3]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[3]

  • Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours).[8][9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Quantitative Data Summary (Representative Examples)

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(PPh₃)₄ (5) - K₂CO₃ (2.0) 1,4-Dioxane/H₂O 100 12 74-95 [3][7]
Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ (3.0) Toluene 110 18 82-95 [8]

| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | ~90 |[10] |

Note: Yields are based on reactions with structurally similar aryl bromides and may require optimization for this compound.

Buchwald-Hartwig Amination: C-N Bond Formation

Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[11][12] This reaction is a cornerstone of modern organic synthesis, providing a versatile route to anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals.[10] The reaction is highly general, accommodating a wide range of primary and secondary amines and aryl halides.[13] For this compound, this method allows for the direct introduction of various amino groups.

Buchwald_Hartwig_Amination sub This compound reagents Pd Catalyst Ligand, Base sub->reagents amine H-NR¹R² (Primary or Secondary Amine) amine->reagents prod 4-(R¹R²N)-2,6-dichloroanisole reagents->prod C-N Coupling

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, JohnPhos) (2-8 mol%)[10]

  • Base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃) (1.5 - 2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)[13]

  • Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add this compound, followed by the solvent and finally the amine coupling partner.

  • Inert Atmosphere: Seal the tube or vial and remove it from the glovebox. If not using a glovebox, assemble the solids and purge the vessel with an inert gas before adding the solvent and amine.

  • Reaction: Heat the reaction mixture in an oil bath at the specified temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Quantitative Data Summary (Representative Examples)

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(OAc)₂ (2) P(o-tol)₃ (4) NaOt-Bu (1.5) Toluene 100 16 High [10]
Pd₂(dba)₃ (2) XPhos (4) Cs₂CO₃ (2.0) Dioxane 110 18 >90 [10]

| Pd(OAc)₂ (1) | RuPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | 20 | >95 |[10] |

Note: Yields are based on reactions with various aryl bromides and may require optimization for this compound.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

Application Note: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science, natural products, and pharmaceuticals.[16][17] The reaction typically proceeds under mild, anaerobic conditions.[15] Applying this to this compound allows for the direct installation of an alkynyl group.

Sonogashira_Coupling sub This compound reagents Pd Catalyst Cu(I) Co-catalyst Amine Base sub->reagents alkyne H-C≡C-R (Terminal Alkyne) alkyne->reagents prod 4-(R-C≡C)-2,6-dichloroanisole reagents->prod C-C(sp) Coupling

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)[14]

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)[9][14]

  • Copper(I) iodide (CuI) (2-10 mol%)[9][14]

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2-3 equiv)[14][16]

  • Anhydrous solvent (e.g., THF, Toluene, DMF)[14]

  • Schlenk flask

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[14]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[18]

  • Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[14]

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[14]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.[14]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine salt, followed by water and brine.[14][16]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]

Quantitative Data Summary (Representative Examples)

Catalyst (mol%) Co-catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N (3.0) Toluene 25 6-20 65-90 [9]
Pd(PPh₃)₄ (2) CuI (4) Et₃N (2.0) THF 60 12 High [16]

| Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N (2.0) | Toluene | 25 | 12 | High |[18] |

Note: Yields are based on reactions with various aryl bromides and may require optimization for this compound.

Lithiation and Grignard Reagent Formation

Application Note: Functionalization can also be achieved by first converting the C-Br bond into a more reactive organometallic species. This is typically done through lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) or by forming a Grignard reagent with magnesium metal.[19][20] These highly nucleophilic intermediates can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, DMF) to install diverse functional groups. This two-step sequence provides access to products not easily formed through direct cross-coupling.

Organometallic_Pathway sub This compound reagent1 Mg or n-BuLi THF or Ether sub->reagent1 intermediate Organometallic Intermediate (Grignard or Aryllithium) reagent1->intermediate Metal-Halogen Exchange reagent2 Quench intermediate->reagent2 electrophile Electrophile (E⁺) (e.g., CO₂, RCHO, DMF) electrophile->reagent2 prod 4-E-2,6-dichloroanisole reagent2->prod C-E Bond Formation

Caption: Functionalization via organometallic intermediates.

Experimental Protocol (General Lithiation):

This protocol describes a general procedure for the lithiation of this compound and subsequent reaction with an electrophile.

Materials:

  • This compound (1.0 equiv)

  • Organolithium reagent (n-BuLi or t-BuLi in hexanes) (1.1 equiv)[21]

  • Electrophile (e.g., dry DMF, benzaldehyde) (1.2 equiv)

  • Anhydrous solvent (e.g., THF, Diethyl ether)[21]

  • Dry ice/acetone bath

  • Schlenk line and glassware

Procedure:

  • Reaction Setup: Add this compound to an oven-dried, three-necked flask equipped with a stir bar, thermometer, and septum under an inert atmosphere. Dissolve it in anhydrous THF or ether.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.[22] Add the organolithium reagent dropwise via syringe, keeping the internal temperature below -70 °C.[20]

  • Stirring: Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[21]

  • Electrophile Addition: Add a solution of the chosen electrophile in anhydrous THF dropwise to the aryllithium species at -78 °C.[21]

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[20]

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[20]

Potential Electrophiles and Products

Electrophile Product Functional Group
DMF (N,N-Dimethylformamide) Aldehyde (-CHO)
CO₂ (Dry Ice) Carboxylic Acid (-COOH)
Aldehydes (RCHO) Secondary Alcohol (-CH(OH)R)
Ketones (R₂CO) Tertiary Alcohol (-C(OH)R₂)

| B(OMe)₃ | Boronic Ester (-B(OR)₂) |

General Experimental Workflow and Synthetic Versatility

The functionalization of this compound provides a powerful platform for building molecular complexity. The choice of reaction dictates the type of bond formed and the functional group introduced, enabling access to a wide range of derivatives from a single starting material.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Reagents, Solvent) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert react 3. Heat / Stir (e.g., 80-110 °C) inert->react monitor 4. Monitor Progress (TLC, LC-MS) react->monitor quench 5. Quench & Extract monitor->quench purify 6. Column Chromatography quench->purify product 7. Pure Product purify->product

Caption: General workflow for cross-coupling reactions.

Logical_Relationship start This compound suzuki Suzuki Coupling + R-B(OH)₂ start->suzuki buchwald Buchwald-Hartwig + R₂NH start->buchwald sonogashira Sonogashira + R-C≡CH start->sonogashira grignard Lithiation / Grignard + E⁺ start->grignard prod_aryl Biaryl Derivatives suzuki->prod_aryl prod_amine Aniline Derivatives buchwald->prod_amine prod_alkyne Arylalkynes sonogashira->prod_alkyne prod_various Diverse Functional Groups (-CHO, -COOH, -C(OH)R₂) grignard->prod_various

Caption: Synthetic utility of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichloroanisole is a halogenated aromatic compound of interest in various fields, including environmental analysis and as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate and sensitive quantification of this compound is crucial for quality control, safety assessment, and research purposes. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique. The methods described are based on established procedures for analogous haloanisoles and are adapted for the specific properties of the target analyte.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development, particularly for establishing gas chromatography parameters.

PropertyValueReference
CAS Number 19240-91-6[1][2]
Molecular Formula C₇H₅BrCl₂O[3]
Molecular Weight 255.92 g/mol [3]
Melting Point 68-69 °C[2]
Boiling Point 250-255 °C (at 765 Torr)[2]
Appearance White powder[1]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to handle complex matrices. The following sections detail two primary sample preparation techniques followed by the GC-MS analysis protocol.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Water and Liquid Samples

HS-SPME is a solvent-free extraction technique that is ideal for the analysis of volatile and semi-volatile compounds in liquid matrices.

Experimental Protocol:

  • Sample Preparation:

    • Place a 10 mL aliquot of the liquid sample (e.g., water, beverage) into a 20 mL headspace vial.

    • Add a magnetic stir bar and an appropriate amount of sodium chloride (e.g., 2 g) to increase the ionic strength of the solution and enhance the extraction efficiency.

    • Spike the sample with an appropriate internal standard (e.g., d₅-2,4,6-trichloroanisole) to a final concentration of 50 ng/L.

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler with agitation capabilities.

    • Equilibrate the sample at 60°C for 15 minutes with continuous agitation.

    • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption and GC-MS Analysis:

    • Immediately transfer the SPME fiber to the heated GC injection port.

    • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

    • Proceed with the GC-MS analysis as detailed in the "GC-MS Instrumental Parameters" section.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) for Complex Matrices

SBSE is a highly sensitive extraction technique suitable for trace analysis in more complex matrices, such as pharmaceutical formulations or environmental extracts.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve or suspend a known amount of the sample (e.g., 1 g of a solid drug product) in 10 mL of purified water or an appropriate solvent in a 20 mL vial.

    • Spike the sample with an internal standard (e.g., d₅-2,4,6-trichloroanisole) to a final concentration of 50 ng/L.

    • Add a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness).

  • SBSE Procedure:

    • Stir the sample at 1000 rpm for 60 minutes at room temperature.

    • After extraction, remove the stir bar with clean forceps, briefly rinse with deionized water, and gently dry with a lint-free tissue.

  • Thermal Desorption and GC-MS Analysis:

    • Place the stir bar in a thermal desorption tube.

    • Desorb the analytes using a thermal desorption unit (TDU) connected to the GC-MS system. A typical TDU program would be: start at 40°C, ramp at 60°C/min to 280°C, and hold for 5 minutes.

    • The desorbed analytes are cryofocused in a cooled injection system (CIS) at -10°C before being rapidly heated and transferred to the GC column.

    • Proceed with the GC-MS analysis as detailed in the "GC-MS Instrumental Parameters" section.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (for SPME) or via TDU-CIS (for SBSE)
Oven Program Initial temperature 50°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions m/z 254, 256, 240 (Quantifier and qualifiers for this compound - predicted based on isotopic patterns)
m/z 215, 217 (for d₅-2,4,6-trichloroanisole internal standard)

Data Presentation and Quantification

Quantitative data should be summarized for clarity and easy comparison. Calibration curves should be constructed by analyzing a series of standards of known concentrations.

Table 3: Example Quantitative Data Summary

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 ng/L
Limit of Quantification (LOQ) 2 ng/L
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

Experimental Workflow Diagram

The general experimental workflow for the analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Water, Drug Product, etc.) spike Internal Standard Spiking sample->spike extraction Extraction (HS-SPME or SBSE) spike->extraction desorption Thermal Desorption (for SBSE) or Injector Desorption (for SPME) extraction->desorption gcms GC-MS Analysis quant Quantification (Calibration Curve) gcms->quant desorption->gcms report Reporting quant->report

Caption: General workflow for the quantification of this compound.

Logical Relationship of Analytical Techniques

The relationship between the different stages of the analytical process is illustrated in the following diagram.

logical_relationship cluster_extraction Extraction Choice cluster_detection Detection hs_spme HS-SPME (Liquid Samples) gc Gas Chromatography (Separation) hs_spme->gc sbse SBSE (Complex Matrices) sbse->gc ms Mass Spectrometry (Detection & Quantification) gc->ms result Accurate & Precise Quantitative Result ms->result start Analytical Problem: Quantify this compound start->hs_spme start->sbse

Caption: Decision logic for selecting the appropriate analytical technique.

References

Application Notes and Protocols for the Analysis of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the analysis of 4-Bromo-2,6-dichloroanisole, a halogenated anisole derivative, using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals in drug development and environmental analysis.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound. The following protocol is based on established methods for similar halogenated aromatic compounds.

Experimental Protocol: HPLC-UV

Objective: To separate and quantify this compound using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Materials:

  • This compound standard (CAS: 19240-91-6)[1][2]

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Formic acid (optional, for MS compatibility)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Ultrapure water
Mobile Phase B Acetonitrile
Gradient 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm or 280 nm (based on UV absorbance of similar compounds)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by diluting with the initial mobile phase composition (60% acetonitrile in water).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase. If the sample is in a complex matrix, a suitable extraction method (e.g., solid-phase extraction) may be necessary.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. The following protocol provides a robust method for its identification and quantification.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound using GC-MS.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or tandem quadrupole)

  • Autosampler

Materials:

  • This compound standard (CAS: 19240-91-6)[1][2]

  • High-purity helium (carrier gas)

  • Solvent for sample dissolution (e.g., hexane, dichloromethane)

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Setting
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Mode Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions m/z 254, 256, 241 (based on predicted fragmentation)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL. Prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution.

  • Sample Preparation: For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed. For solid samples, a solvent extraction followed by cleanup may be necessary.

  • Analysis: Inject the standards and prepared samples into the GC-MS system.

  • Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with that of the standard. For quantification, use the peak area of the selected ions in SIM mode and a calibration curve. The presence of bromine will result in a characteristic M+2 isotopic pattern for the molecular ion, which can aid in identification.[3]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_MS_System GC-MS System Standard_Prep->GC_MS_System Sample_Prep Sample Preparation (e.g., SPME) Sample_Prep->GC_MS_System Separation Gas Chromatographic Separation GC_MS_System->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Mass_Spectrum Mass Spectrum Mass_Analysis->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the analysis of haloanisoles, including this compound, based on literature for similar compounds. Actual performance may vary depending on the specific instrumentation and matrix.

ParameterHPLC-UV (Predicted)GC-MS (Predicted)
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 1 ng/L
Limit of Quantitation (LOQ) 50 - 200 ng/mL0.5 - 5 ng/L
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 5%< 15%
Accuracy/Recovery 85 - 115%80 - 120%

Note: The quantitative data for the GC-MS method is often reported for water samples and can be significantly lower (in the pg/L range) when using advanced techniques like GC-MS/MS.[4]

Mass Spectral Fragmentation

The identification of this compound by GC-MS is confirmed by its mass spectrum. The molecular formula is C₇H₅BrCl₂O, with a molecular weight of approximately 256 g/mol .[1] Key features of the mass spectrum are expected to be:

  • Molecular Ion (M+): A cluster of peaks around m/z 254, 256, and 258 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The presence of one bromine atom results in a characteristic M+2 peak with nearly equal intensity to the M+ peak.[3]

  • Major Fragment Ions: Loss of a methyl group (-CH₃) from the molecular ion to give a fragment at m/z 241, 243, and 245. Further fragmentation may involve the loss of CO, Cl, or Br.

Logical Relationship of Mass Fragments

Mass_Fragmentation M [M]+. m/z 254/256/258 M_minus_CH3 [M-CH3]+ m/z 241/243/245 M->M_minus_CH3 -CH3 M_minus_Cl [M-Cl]+ M->M_minus_Cl -Cl M_minus_Br [M-Br]+ M->M_minus_Br -Br M_minus_CH3_minus_CO [M-CH3-CO]+ M_minus_CH3->M_minus_CH3_minus_CO -CO

Caption: Predicted mass fragmentation pathway for this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-bromo-2,6-dichloroanisole. This versatile substrate, activated by the inductive effect of three halogen substituents, is a valuable starting material for the synthesis of a diverse range of substituted anisole derivatives. The protocols outlined below are based on established principles of SNAr chemistry and can be adapted for various nucleophiles.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. For an SNAr reaction to be successful, the aromatic ring must be rendered electron-deficient, typically by the presence of electron-withdrawing groups. In the case of this compound, the two chlorine atoms and the bromine atom serve as electron-withdrawing groups, activating the ring for nucleophilic attack. The methoxy group, while electron-donating by resonance, is inductively withdrawing. The position of substitution will be influenced by the relative activation of the carbon atoms bearing the halogen leaving groups. While the C-Br bond is generally weaker than the C-Cl bond, the high electronegativity of chlorine can make the carbon it is attached to more electrophilic, potentially favoring substitution at the 2- or 6-positions.

Data Presentation

The following table summarizes the expected products and general reaction conditions for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles.

NucleophileReagent ExampleExpected Major ProductSolventBaseTemperature (°C)
AminePiperidine1-(4-Bromo-2,6-dichloro-phenyl)piperidineDMSO, DMFK₂CO₃, Cs₂CO₃100-140
AlkoxideSodium Methoxide1-Bromo-2,6-dichloro-4-methoxybenzeneMethanol, THFNaH, KOtBu25-65
ThiolateSodium Thiomethoxide(4-Bromo-2,6-dichloro-phenyl)(methyl)sulfaneDMF, DMSOK₂CO₃, NaH25-80

Experimental Protocols

Protocol 1: Amination with Piperidine

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile, using piperidine as an example.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Add potassium carbonate (2.0 mmol, 2.0 eq).

  • Under an inert atmosphere, add anhydrous DMSO (5 mL).

  • Add piperidine (1.2 mmol, 1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Protocol 2: Methoxylation with Sodium Methoxide

This protocol outlines a procedure for the substitution of a halogen with a methoxy group.

Materials:

  • This compound

  • Sodium Methoxide (NaOCH₃)

  • Anhydrous Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

  • Add sodium methoxide (1.5 mmol, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 50 °C for 4-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash chromatography (hexanes/ethyl acetate) to afford the methoxylated product.

Protocol 3: Thiolation with Sodium Thiomethoxide

This protocol provides a method for the introduction of a methylthio group.

Materials:

  • This compound

  • Sodium Thiomethoxide (NaSCH₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing this compound (1.0 mmol, 1.0 eq) and a magnetic stir bar, add anhydrous DMF (5 mL).

  • Add sodium thiomethoxide (1.2 mmol, 1.2 eq) to the solution at room temperature under an inert atmosphere.

  • Stir the mixture at room temperature for 2-4 hours. If the reaction is sluggish, gentle heating to 50-60 °C can be applied.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • Once the reaction is complete, pour the mixture into water (40 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Visualizations

SNAr_Workflow General Workflow for SNAr on this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine this compound, Base, and Solvent B Add Nucleophile (e.g., Amine, Alkoxide, Thiolate) A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Quench Reaction and Perform Aqueous Extraction D->E F Dry and Concentrate Organic Layer E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for the SNAr reaction.

Caption: The two-step addition-elimination mechanism of SNAr.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2,6-dichloroanisole. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals encountering challenges with this sterically hindered and electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The primary challenges arise from two main factors:

  • Steric Hindrance: The two chlorine atoms ortho to the bromine atom create significant steric bulk around the reaction center. This can impede the oxidative addition of the palladium catalyst to the aryl bromide, a crucial step in the catalytic cycle.

  • Electronic Effects: The electron-withdrawing nature of the two chlorine atoms and the methoxy group can influence the reactivity of the C-Br bond, potentially making oxidative addition more difficult compared to electron-rich aryl bromides.

Q2: I am observing low to no yield in my reaction. What are the first things to check?

A2: For low or no product formation, systematically check the following:

  • Catalyst and Ligand: Ensure your palladium source and ligand are active and appropriate for sterically hindered substrates. Consider using bulky, electron-rich phosphine ligands.

  • Base: The choice and quality of the base are critical. Stronger, non-nucleophilic bases are often required. Ensure the base is finely powdered and anhydrous if required.

  • Solvent and Reagents: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and unwanted side reactions. Check the quality and purity of your boronic acid.

  • Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy for sterically hindered substrates.

  • Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent catalyst decomposition and homocoupling of the boronic acid.

Q3: What are common side reactions, and how can I minimize them?

A3: Common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is more prevalent with electron-rich boronic acids and in the presence of water and base. To minimize this, use anhydrous conditions where possible and avoid unnecessarily long reaction times.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored when the cross-coupling reaction is slow. Using a more active catalyst and optimizing conditions to favor the desired reaction can reduce homocoupling.

  • Dehalogenation: The starting aryl halide can be reduced, replacing the bromine with a hydrogen atom. This can be minimized by careful selection of the catalyst and reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive or inappropriate catalyst system.Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos).
Insufficiently strong or poor-quality base.Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely ground.
Poor quality or decomposition of the boronic acid.Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester).
Presence of oxygen or water in the reaction.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Significant Homocoupling of Boronic Acid Slow transmetalation or reductive elimination step.Increase the reaction temperature. Use a more electron-rich ligand to accelerate the catalytic cycle.
Presence of oxygen.Ensure rigorous degassing of the reaction mixture.
Formation of Debrominated Starting Material Catalyst-mediated reduction.Screen different palladium catalysts and ligands. Sometimes, a change in the solvent or base can mitigate this side reaction.
Reaction Stalls Before Completion Catalyst deactivation.Use a more robust catalyst system. Consider a higher catalyst loading, but be mindful of potential side reactions. Ensure the reaction temperature is not excessively high, leading to decomposition.

Data Presentation: Reaction Conditions for Analogous Substrates

Since specific data for this compound is limited in published literature, the following tables summarize conditions for structurally similar, sterically hindered, and electron-rich or deficient aryl halides and boronic acids to guide optimization.

Table 1: Comparison of Bases for the Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-Bromoanisole [1]

EntryBaseSolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901285

Table 2: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids [2]

EntryArylboronic AcidBaseSolventCatalyst (mol%)Yield (%)
1Phenylboronic acidK₃PO₄1,4-DioxanePd(PPh₃)₄ (5)60
24-Methylphenylboronic acidCs₂CO₃ToluenePd(PPh₃)₄ (5)80
34-Methoxyphenylboronic acidK₃PO₄1,4-DioxanePd(PPh₃)₄ (5)75
44-Chlorophenylboronic acidK₃PO₄DMFPd(PPh₃)₄ (5)20

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a generalized starting point based on successful conditions for sterically hindered aryl bromides. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Anhydrous, degassed water (if using a mixed solvent system)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) at least three times.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reagents via syringe.

  • Add the remaining degassed solvent to the reaction mixture. If using a biphasic system, add the degassed organic solvent followed by the degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_complex->Transmetalation PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckCatalyst Is the catalyst system appropriate for a hindered substrate? Start->CheckCatalyst ChangeCatalyst Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Switch to K₃PO₄ or Cs₂CO₃ CheckBase->ChangeBase No CheckConditions Are conditions strictly anhydrous and inert? CheckBase->CheckConditions Yes ChangeBase->CheckConditions ImproveConditions Thoroughly degas solvents and use dry reagents CheckConditions->ImproveConditions No CheckTemp Is the temperature optimal? CheckConditions->CheckTemp Yes ImproveConditions->CheckTemp IncreaseTemp Increase temperature (e.g., 100-110 °C) CheckTemp->IncreaseTemp No Success Improved Yield CheckTemp->Success Yes IncreaseTemp->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Purification of 4-Bromo-2,6-dichloroanisole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-2,6-dichloroanisole via recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a compound with moderate polarity, suitable solvents would likely be alcohols (like ethanol or methanol) or a mixed solvent system. Given its melting point of 68-69°C, solvents with boiling points in a similar or slightly higher range are often good candidates. A good starting point would be to test the solubility in solvents such as ethanol, methanol, or isopropanol. A mixed solvent system, such as ethanol-water, may also be effective.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This can be due to a high concentration of impurities or the use of an inappropriate solvent.

  • Solution 1: Add more solvent. Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

  • Solution 2: Lower the boiling point of the solvent. If using a high-boiling point solvent, consider switching to one with a lower boiling point.

  • Solution 3: Use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow it to cool slowly.

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: A lack of crystal formation indicates that the solution is not supersaturated.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystal growth.

  • Increase concentration: If induction methods fail, your solution is likely too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: This is a common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.

  • Recover a second crop: The mother liquor can be concentrated by evaporating a portion of the solvent and then cooling to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound?

A: this compound is a white solid with a melting point of 68-69°C.[1] It is almost insoluble in water.[2]

Q: How do I select a suitable solvent for recrystallization?

A: A suitable solvent for recrystallization should meet the following criteria:

  • The compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The boiling point of the solvent should ideally be below the melting point of the compound to prevent oiling out.

  • Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Q: What is the purpose of washing the crystals with cold solvent after filtration?

A: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain impurities adhering to the crystal surfaces. It is crucial to use cold solvent to minimize the loss of the purified product.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventSolubility at Room Temperature (20-25°C)Solubility at Boiling PointSuitability for Recrystallization
WaterVery Low[2]Very LowUnsuitable as a single solvent
EthanolSparingly SolubleSolublePotentially Suitable
MethanolSparingly SolubleSolublePotentially Suitable
HexaneSolubleVery SolublePotentially Suitable, may require a co-solvent
Ethyl AcetateSolubleVery SolubleMay not provide a significant yield

Note: This table is based on general principles for structurally similar compounds. Experimental verification is necessary to determine the optimal solvent.

Experimental Protocols

Protocol for Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the compound completely dissolves at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Mandatory Visualization

TroubleshootingRecrystallization start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe for crystal formation cool->observe crystals_form Crystals Form observe->crystals_form Yes no_crystals No Crystals Form observe->no_crystals No oil_out Compound Oils Out observe->oil_out Oiling Out filter_wash Filter and wash crystals crystals_form->filter_wash troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->troubleshoot_no_crystals troubleshoot_oil_out Troubleshoot: - Add more hot solvent - Cool more slowly - Change solvent oil_out->troubleshoot_oil_out troubleshoot_no_crystals->cool troubleshoot_oil_out->cool dry Dry purified crystals filter_wash->dry RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_compound Crude this compound add_solvent Add minimum amount of hot solvent crude_compound->add_solvent dissolved_solution Hot, saturated solution add_solvent->dissolved_solution hot_filtration Hot gravity filtration (optional) dissolved_solution->hot_filtration Insoluble impurities present cooling Slow cooling to room temperature dissolved_solution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in ice bath cooling->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals final_product final_product dry_crystals->final_product Final Product

References

Technical Support Center: Synthesis of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the purification of 4-Bromo-2,6-dichloroanisole. The information is designed to help identify and remove common impurities that arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the electrophilic halogenation of 2,6-dichloroanisole, several impurities can form. These typically include unreacted starting materials, isomeric byproducts, and products from over-reaction. The methoxy group in anisole is an ortho- and para-directing group, which influences the position of the incoming electrophile.[1]

Q2: My initial analysis (TLC, GC-MS) of the crude product shows multiple spots or peaks. What are the likely identities of these impurities?

A2: Multiple peaks in your analysis suggest a mixture of compounds. Based on the typical electrophilic bromination of a substituted anisole, these impurities are likely:

  • Unreacted Starting Material: 2,6-dichloroanisole.

  • Isomeric Products: While the 2 and 6 positions are blocked, minor isomers could potentially form depending on reaction conditions, though this is less common.

  • Over-brominated Species: Poly-brominated products, such as 3,4-dibromo-2,6-dichloroanisole, if the reaction is left for too long or if excess brominating agent is used.

  • Residual Reagents: Traces of the brominating agent (e.g., Br₂) or catalysts.

Below is a logical workflow to help troubleshoot the identity of these impurities.

G cluster_0 Troubleshooting Impurity Identification start Crude Product Analysis (TLC, GC-MS) check_sm Peak/Spot Matching Starting Material? start->check_sm is_sm Impurity is likely Unreacted Starting Material check_sm->is_sm Yes check_iso Unexpected Isomer (Check NMR/MS fragmentation) check_sm->check_iso No action_sm Action: Purify via Column Chromatography is_sm->action_sm is_iso Impurity is likely Isomeric Byproduct check_iso->is_iso Yes is_over Impurity is likely Over-brominated Species check_iso->is_over No (Higher Mass?) action_iso Action: High-resolution Chromatography or Recrystallization is_iso->action_iso is_over->action_sm

Caption: Troubleshooting logic for identifying impurities.

Q3: How can I effectively remove unreacted 2,6-dichloroanisole from the final product?

A3: Unreacted starting material is typically less polar than the brominated product. This difference in polarity can be exploited for separation. Column chromatography on silica gel is a highly effective method.[2] A non-polar eluent system, such as hexanes or a hexane/ethyl acetate gradient, will usually elute the less polar 2,6-dichloroanisole first, followed by the desired this compound.

Q4: What is the recommended procedure for quenching the reaction and removing residual bromine?

A4: After the reaction is complete, it is crucial to remove any unreacted halogen, such as bromine. This is typically achieved by washing the organic layer with an aqueous solution of a mild reducing agent. A saturated solution of sodium thiosulfate (Na₂S₂O₃) is commonly used for this purpose, followed by a brine wash to remove excess water.[2]

Q5: Which analytical techniques are best for assessing the final purity of this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment. Modern analytical methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenated Mass Spectrometry (MS) counterparts are essential for detecting and identifying organic impurities.[3] For structural confirmation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3]

Data Summary

For researchers aiming to identify and quantify impurities, the following analytical techniques are recommended.

Table 1: Recommended Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedPrimary Use CaseAdvantagesLimitations
GC-MS Separation of volatile compounds, molecular weight, and fragmentation patterns.Identifying starting material, over-brominated species, and other volatile organic impurities.High sensitivity for halogenated compounds, excellent for impurity identification.[4]Not suitable for non-volatile or thermally labile compounds.
HPLC-UV/MS Separation of compounds, quantification, molecular weight.Purity assessment and quantification of the final product and non-volatile impurities.Versatile, highly quantitative, can be coupled with MS for identification.[5]Can consume significant amounts of solvent.
¹H and ¹³C NMR Detailed structural information, identification of isomers, and quantification.Structural confirmation of the final product and identification of isomeric impurities.Provides unambiguous structural data.[6]Lower sensitivity compared to MS-based methods.
TLC Quick assessment of reaction completion and number of components.Monitoring reaction progress in real-time.[2]Not quantitative, provides limited resolution.

Troubleshooting Guides and Experimental Protocols

General Purification Workflow

A standard post-reaction work-up and purification procedure is critical for obtaining high-purity this compound. The workflow below outlines the essential steps from the crude reaction mixture to the final, purified product.

G A Crude Reaction Mixture B Step 1: Quench Reaction (e.g., with aq. Na₂S₂O₃) A->B C Step 2: Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) B->C D Step 3: Wash Organic Layer (Brine) C->D E Step 4: Dry Organic Layer (e.g., Anhydrous Na₂SO₄) D->E F Step 5: Filter and Concentrate (Rotary Evaporation) E->F G Crude Solid/Oil F->G H Step 6: Final Purification G->H I Column Chromatography H->I For complex mixtures J Recrystallization H->J If high crystallinity K Pure this compound I->K J->K

Caption: General workflow for the purification of this compound.

Experimental Protocol 1: Aqueous Work-up

This protocol is designed to quench the reaction and remove inorganic salts and water-soluble impurities.

  • Reaction Quenching: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture to room temperature.

  • Transfer: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the next step. If it is miscible (e.g., acetic acid), first dilute the mixture with an immiscible organic solvent and water.

  • Thiosulfate Wash: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the separatory funnel. Shake vigorously, venting frequently. Continue washing until the color of the organic layer indicates that all excess bromine has been consumed. Separate the aqueous layer.[2]

  • Water Wash: Wash the organic layer with deionized water. Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic phase. Separate the aqueous layer.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand until the solvent is clear.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol 2: Purification by Column Chromatography

This method is ideal for separating compounds with different polarities, such as the desired product from unreacted starting material or over-brominated byproducts.[2]

  • Column Packing: Prepare a chromatography column with silica gel, using a suitable non-polar solvent system (e.g., hexanes) as the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes).

  • Gradient (Optional): Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate (e.g., starting with 100% hexanes, then moving to 1%, 2%, 5% ethyl acetate in hexanes). The optimal solvent system should be determined beforehand using TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: 4-Bromo-2,6-dichloroanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Bromo-2,6-dichloroanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthetic procedures with this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during common transformations of this compound, providing potential causes and actionable solutions.

Suzuki-Miyaura Coupling Reactions

Q1: I am observing a significant amount of a homocoupled biaryl byproduct from my boronic acid in the Suzuki-Miyaura coupling with this compound. How can I minimize this?

A1: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen. This side reaction not only consumes your boronic acid but can also complicate purification.

Troubleshooting:

  • Degassing: Ensure your solvent and reaction mixture are thoroughly degassed prior to adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. Use Schlenk techniques or a glovebox to prevent oxygen ingress.

  • Catalyst Choice: While many palladium catalysts are effective, consider using a pre-activated Pd(0) source or a catalyst system known for its high activity and low propensity for side reactions.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Q2: My Suzuki-Miyaura coupling is sluggish or fails to go to completion. What are the likely causes and how can I improve the yield?

A2: The steric hindrance from the two ortho-chloro substituents on this compound can significantly slow down the oxidative addition step in the catalytic cycle.

Troubleshooting:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) that are known to facilitate oxidative addition with sterically hindered aryl halides.

  • Base Selection: The choice of base is critical. A stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective than weaker bases.

  • Solvent System: A polar aprotic solvent system, such as dioxane/water or toluene/water, is typically used. The water is crucial for the transmetalation step.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary for challenging substrates.

Table 1: Common Side Products in Suzuki-Miyaura Coupling of Aryl Halides

Side ProductStructureCommon CauseMitigation Strategy
Boronic Acid HomocouplingAr'-Ar'Oxygen in the reaction mixtureThoroughly degas solvents and maintain an inert atmosphere.
Hydrodehalogenation2,6-dichloroanisolePresence of a hydride source (e.g., from solvent or base)Use anhydrous, high-purity solvents and appropriate base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield or No Reaction check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions homocoupling Significant Homocoupling Byproduct Observed start->homocoupling Side Product Analysis dehalogenation Hydrodehalogenation Product Detected start->dehalogenation Side Product Analysis solution_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_conditions->solution_ligand solution_base Switch to a Stronger Base (e.g., Cs₂CO₃, K₃PO₄) check_conditions->solution_base solution_degas Improve Degassing Protocol (Freeze-Pump-Thaw or extensive sparging) homocoupling->solution_degas solution_inert Ensure Strict Inert Atmosphere homocoupling->solution_inert dehalogenation->check_reagents Check for hydride source in reagents end Successful Coupling solution_ligand->end Improved Yield solution_base->end Improved Yield solution_degas->end Reduced Side Product solution_inert->end Reduced Side Product

Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Grignard Reagent Formation and Subsequent Reactions

Q3: I am struggling to initiate the Grignard reaction with this compound. What can I do?

A3: The initiation of Grignard reagent formation can be challenging. The magnesium surface is often coated with a passivating layer of magnesium oxide.

Troubleshooting:

  • Magnesium Activation: Use freshly crushed magnesium turnings to expose a new surface. A small crystal of iodine can be added to etch the magnesium surface. Alternatively, a few drops of 1,2-dibromoethane can be used as an entrainer.

  • Anhydrous Conditions: Ensure all glassware is rigorously flame-dried under vacuum and the solvent (typically THF or diethyl ether) is anhydrous. Even trace amounts of water will quench the Grignard reagent.

  • Initiation: A small amount of the this compound solution can be added to the magnesium and gently warmed. Sonication can also be effective in initiating the reaction.

Q4: My Grignard reaction is producing a significant amount of a dimeric byproduct (Wurtz coupling). How can this be avoided?

A4: The Wurtz coupling product arises from the reaction of the newly formed Grignard reagent with the starting aryl halide.[1] This is more prevalent with reactive halides.

Troubleshooting:

  • Slow Addition: Add the solution of this compound slowly to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the Wurtz coupling side reaction.[1]

  • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, which can promote the Wurtz coupling.[1]

  • Solvent Choice: While THF is common, diethyl ether can sometimes reduce the rate of Wurtz coupling for certain substrates.

Table 2: Common Side Products in Grignard Reactions

Side ProductStructureCommon CauseMitigation Strategy
Wurtz Coupling ProductAr-ArReaction of Grignard reagent with starting halide[1]Slow addition of halide, temperature control[1]
Protonated Starting Material2,6-dichloroanisolePresence of protic impurities (e.g., water, alcohols)Use anhydrous solvents and flame-dried glassware.

Experimental Protocol: General Procedure for Grignard Reagent Formation

  • Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a small portion of anhydrous THF.

  • In the dropping funnel, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Add a small amount of the aryl halide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and heat generation).

  • Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting Grignard reagent can then be used in subsequent reactions with electrophiles.

Logical Workflow for Grignard Reaction Troubleshooting

Grignard_Troubleshooting start Failed Grignard Reaction initiation_failure Failure to Initiate start->initiation_failure low_yield Low Yield of Desired Product start->low_yield activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, crushing) initiation_failure->activate_mg anhydrous Ensure Strictly Anhydrous Conditions initiation_failure->anhydrous wurtz_product High Amount of Wurtz Coupling Byproduct low_yield->wurtz_product Side Product Analysis slow_addition Slow, Dropwise Addition of Aryl Halide wurtz_product->slow_addition temp_control Maintain Gentle Reflux, Avoid Overheating wurtz_product->temp_control end Successful Grignard Formation activate_mg->end Successful Initiation anhydrous->end Improved Yield slow_addition->end Minimized Side Product temp_control->end Minimized Side Product

Troubleshooting workflow for Grignard reagent formation.
Directed Ortho-Lithiation

Q5: I am attempting a halogen-metal exchange on this compound, but I am getting products resulting from deprotonation of the aromatic ring. What is happening?

A5: The methoxy group is a directing metalation group (DMG), which can direct strong bases like n-butyllithium to deprotonate the ortho position (C3 or C5).[2] This is a competing pathway to the desired halogen-metal exchange at the C4-bromo position.

Troubleshooting:

  • Reaction Temperature: Halogen-metal exchange is typically much faster than directed ortho-lithiation at low temperatures. Performing the reaction at -78 °C or lower will favor the bromine-lithium exchange.

  • Base Selection: While n-butyllithium can be used, tert-butyllithium is often more effective for halogen-metal exchange and can be less prone to competing deprotonation at very low temperatures.

  • Addition Time: Add the organolithium reagent quickly to the cooled solution of the aryl halide to favor the faster halogen-metal exchange.

Table 3: Competing Pathways in the Lithiation of this compound

Reaction PathwayProduct after Quenching with E⁺Conditions Favoring this Pathway
Halogen-Metal Exchange4-E-2,6-dichloroanisoleLow temperature (-78 °C or below), rapid addition of organolithium.
Directed Ortho-Lithiation3-E-4-Bromo-2,6-dichloroanisoleHigher temperatures (>-78 °C), prolonged reaction times.

Experimental Protocol: General Procedure for Halogen-Metal Exchange

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium or tert-butyllithium (1.1 equiv) via syringe.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Logical Workflow for Lithiation Selectivity

Lithiation_Selectivity start Undesired Lithiation Product ortho_product Ortho-lithiated product observed start->ortho_product lower_temp Lower Reaction Temperature (e.g., -78°C to -100°C) ortho_product->lower_temp change_base Consider using t-BuLi instead of n-BuLi ortho_product->change_base fast_addition Faster addition of organolithium reagent ortho_product->fast_addition end Selective Halogen-Metal Exchange lower_temp->end Improved Selectivity change_base->end Improved Selectivity fast_addition->end Improved Selectivity

Workflow for achieving selective halogen-metal exchange.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in the cross-coupling of 4-Bromo-2,6-dichloroanisole. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during this Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

A1: For initial screening with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][2] Due to the sterically hindered nature of the substrate, a loading of 2-3 mol% is often recommended for initial optimization experiments. For highly active catalyst systems, this can sometimes be reduced, while more challenging coupling partners might require a higher initial loading.

Q2: How does catalyst loading impact the reaction yield and rate?

A2: Catalyst loading directly influences both the reaction rate and the overall yield. Insufficient catalyst may lead to a sluggish or incomplete reaction. Conversely, excessively high catalyst concentrations can sometimes promote the formation of palladium black, an inactive form of the catalyst, or lead to unwanted side reactions.[3][4] Therefore, optimizing the catalyst loading is crucial for achieving an efficient and clean reaction.

Q3: Which palladium catalysts and ligands are recommended for this substrate?

A3: For sterically hindered and electron-rich substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are often preferred.[5] Common choices include catalysts like Pd(PPh₃)₄ or pre-catalyst systems such as Pd₂(dba)₃ or Pd(OAc)₂ combined with ligands like SPhos, XPhos, or RuPhos.[2] The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[4]

Q4: What are the visual signs of catalyst deactivation?

A4: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[3][4] This indicates that the active Pd(0) catalyst has aggregated and is no longer participating in the catalytic cycle. Another sign is a reaction that starts but stalls before all the starting material is consumed. This can be caused by oxidation of the Pd(0) catalyst to inactive Pd(II) species, especially if oxygen is not rigorously excluded from the reaction.[3][4]

Q5: Can the reaction be performed under air, or is an inert atmosphere necessary?

A5: An inert atmosphere (typically Argon or Nitrogen) is critical for the success of most palladium-catalyzed cross-coupling reactions.[2][3] The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state, which will halt the catalytic cycle.[3][4] Therefore, all reagents and solvents should be properly degassed, and the reaction should be set up using standard air-free techniques like Schlenk lines or a glovebox.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 2 mol% to 4 mol%).
Catalyst Deactivation Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere.[3][4] Consider using a more robust ligand to stabilize the catalyst.[6]
Poor Catalyst/Ligand Choice Screen different palladium pre-catalysts and bulky phosphine ligands (e.g., SPhos, XPhos) that are known to be effective for hindered substrates.[2]
Suboptimal Temperature Aryl bromides often require heating.[2] Try increasing the reaction temperature in 10-20°C increments (typically between 80-120°C).[1]
Ineffective Base The choice of base is crucial for activating the boronic acid.[7] If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2]
Poor Reagent Quality Use high-purity starting materials and anhydrous, degassed solvents. Boronic acids can degrade over time; consider using a fresh bottle.[2]
Issue 2: Formation of Byproducts
Potential Cause Recommended Solution
Homocoupling of Boronic Acid This side reaction can compete with the desired cross-coupling. Ensure rigorous anaerobic conditions. Slow addition of the boronic acid can sometimes help.
Protodeboronation The boronic acid can be replaced by a proton from a protic solvent. Use anhydrous solvents and consider using boronic esters or trifluoroborate salts, which can be more stable.[2]
Reaction Temperature Too High Excessively high temperatures can lead to degradation of the starting materials, product, or catalyst.[4] Optimize the temperature to find a balance between reaction rate and stability.

Experimental Protocols & Data

General Protocol for Optimizing Catalyst Loading

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[8]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate).

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography.[8]

Data Presentation: Effect of Catalyst Loading on Yield

The following table summarizes the expected outcomes when varying the catalyst loading for the coupling of this compound with phenylboronic acid.

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄1901245
2Pd(PPh₃)₄290878
3Pd(PPh₃)₄490685
4Pd₂(dba)₃ / SPhos1901065
5Pd₂(dba)₃ / SPhos290692
6Pd₂(dba)₃ / SPhos490693

Note: Data is representative and actual results may vary.

Visual Guides

Experimental Workflow for Catalyst Optimization

G cluster_reaction Reaction Setup cluster_analysis Analysis & Workup prep_reagents Weigh Reagents: Substrate, Boronic Acid, Base setup_flask Combine Solids in Schlenk Flask prep_reagents->setup_flask prep_glass Oven-Dry Glassware prep_glass->setup_flask prep_solvent Degas Solvents add_solvent Add Degassed Solvent prep_solvent->add_solvent setup_inert Evacuate & Backfill with Argon (3x) setup_flask->setup_inert add_catalyst Add Pd Catalyst / Ligand setup_inert->add_catalyst add_catalyst->add_solvent run_reaction Heat and Stir (e.g., 90°C, 6-12h) add_solvent->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Workflow for optimizing catalyst loading in a Suzuki coupling reaction.

Troubleshooting Flowchart for Low Yield

G start Low or No Yield Observed check_inert Was the reaction run under a strictly inert atmosphere? start->check_inert check_temp Is the reaction temperature adequate? check_inert->check_temp Yes action_inert Action: Improve degassing and inert gas technique. check_inert->action_inert No check_catalyst Is the catalyst loading sufficient (e.g., >1 mol%)? check_temp->check_catalyst Yes action_temp Action: Increase temperature incrementally (e.g., to 100°C). check_temp->action_temp No check_ligand Are you using a suitable bulky phosphine ligand? check_catalyst->check_ligand Yes action_catalyst Action: Increase catalyst loading (e.g., to 2-4 mol%). check_catalyst->action_catalyst No check_base Is the base strong enough (e.g., K3PO4)? check_ligand->check_base Yes action_ligand Action: Screen alternative ligands (e.g., SPhos, XPhos). check_ligand->action_ligand No action_base Action: Screen stronger bases (e.g., K3PO4, Cs2CO3). check_base->action_base No end Re-run Experiment check_base->end Yes action_inert->end action_temp->end action_catalyst->end action_ligand->end action_base->end

Caption: A decision-making guide for troubleshooting low-yield reactions.

References

solvent selection for reactions involving 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-2,6-dichloroanisole

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and storage recommendations for this compound?

This compound is a white powder with a melting point of 68-69°C and a boiling point of 250-255°C.[1] It is almost insoluble in water but is generally soluble in common organic solvents.[2] For long-term stability, it should be stored in a sealed container at 2-8°C.[1][3]

Q2: I am planning a Suzuki-Miyaura cross-coupling reaction. Which solvent system should I use for this compound?

For Suzuki-Miyaura couplings, a range of organic solvents can be effective. The most common choices include 1,4-dioxane, tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).[4] Often, these reactions are performed in a biphasic system with the addition of a small amount of water, which can be crucial for the catalytic cycle.[4][5] The choice of base (e.g., carbonates, phosphates) is also a critical parameter to optimize alongside the solvent.[4][6]

Q3: My Buchwald-Hartwig amination reaction is giving a low yield. What are the common causes and how can I troubleshoot it?

Low yields in Buchwald-Hartwig aminations can stem from several factors. Common solvents for this reaction include toluene, THF, and 1,4-dioxane.[7][8][9] Key troubleshooting steps include:

  • Base Selection: This reaction often requires a strong, non-nucleophilic base. Sodium t-butoxide (NaOtBu) or potassium t-butoxide (KOtBu) are frequently used.[7] Ensure the base is fresh and has not been deactivated by moisture.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Ensure they are active and suitable for the specific amine and aryl halide coupling partners.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[8]

  • Solvent Purity: Use anhydrous, high-purity solvents, as water can interfere with the catalyst and base. Recently, "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) have also been shown to be effective.[10]

Q4: I am unable to initiate the formation of the Grignard reagent from this compound. What should I do?

Difficulty in forming a Grignard reagent is a common issue, typically related to reaction conditions.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. The solvent, typically an ether like THF or 2-MeTHF, must be anhydrous.[11][12]

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. You can activate the magnesium by gently crushing it in the flask (under argon) or by adding a small crystal of iodine as an initiator.[12]

  • Solvent Choice: Ethereal solvents are essential for stabilizing the Grignard reagent.[11] 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be an excellent alternative to THF, sometimes suppressing the formation of Wurtz coupling by-products.[12]

Solvent Selection Summary Table

The following table summarizes recommended solvents and conditions for common reactions involving this compound.

Reaction TypeRecommended SolventsTypical BaseTypical Temperature (°C)Key Considerations
Suzuki-Miyaura Coupling 1,4-Dioxane/H₂O, Toluene/H₂O, THF, DMFK₂CO₃, Cs₂CO₃, K₃PO₄80 - 120Requires an inert atmosphere. Water is often necessary.[4][5][13]
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, THF, 2-MeTHFNaOtBu, KOtBu, Cs₂CO₃80 - 150Requires a strong base and a strict inert atmosphere.[7][8][10]
Grignard Reagent Formation Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)N/A25 - 70Strict anhydrous conditions are critical.[11][12] Use of an initiator (e.g., I₂) may be needed.
Lithiation Tetrahydrofuran (THF), Diethyl ethern-BuLi, LDA-78 to -60Requires extremely low temperatures and strict anhydrous/inert conditions.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the desired organoboron reagent (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).[13]

  • Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water in a typical ratio of 4:1 to 10:1.[5][13]

  • Stir the reaction mixture vigorously and heat to the required temperature (typically 80-120°C).[13]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., X-Phos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).[7]

  • Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).[7]

  • Heat the mixture (typically 100-150°C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench carefully with a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by flash chromatography.

Protocol 3: General Procedure for Grignard Reagent Formation

  • Place magnesium turnings (1.2 eq.) in an oven-dried, three-necked flask equipped with a reflux condenser and dropping funnel, under an inert atmosphere.

  • Add a small amount of anhydrous THF or 2-MeTHF.[11]

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Add a small portion of the anisole solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting dark grey solution is the Grignard reagent, ready for subsequent reactions.

Visualizations

SolventSelectionWorkflow start Start: Select Reaction Type suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald grignard Grignard Formation start->grignard other Other (e.g., Lithiation) start->other suzuki_solvent Solvents: - 1,4-Dioxane/H2O - Toluene/H2O - THF suzuki->suzuki_solvent buchwald_solvent Solvents: - Toluene - 2-MeTHF - Dioxane buchwald->buchwald_solvent grignard_solvent Solvents: - THF - 2-MeTHF grignard->grignard_solvent other_solvent Solvents: - THF - Diethyl Ether other->other_solvent suzuki_consider Considerations: - Inert Atmosphere - Aqueous Base suzuki_solvent->suzuki_consider buchwald_consider Considerations: - Strong, Anhydrous Base - Inert Atmosphere buchwald_solvent->buchwald_consider grignard_consider Considerations: - Strict Anhydrous Conditions - Mg Activation grignard_solvent->grignard_consider other_consider Considerations: - Very Low Temperature - Anhydrous Conditions other_solvent->other_consider

Caption: Solvent selection workflow for reactions with this compound.

TroubleshootingGuide problem Problem: Low Yield in Cross-Coupling cause1 Potential Cause: Inactive Catalyst / Ligand problem->cause1 cause2 Potential Cause: Poor Solvent Choice / Purity problem->cause2 cause3 Potential Cause: Incorrect Base or Conditions problem->cause3 cause4 Potential Cause: Atmosphere Contamination problem->cause4 solution1 Solution: - Use fresh catalyst/ligand - Screen different ligands cause1->solution1 solution2 Solution: - Use anhydrous, high-purity solvent - Try alternative solvents (e.g., Toluene, Dioxane, 2-MeTHF) cause2->solution2 solution3 Solution: - Verify base strength & purity - Optimize temperature & reaction time cause3->solution3 solution4 Solution: - Degas solvents thoroughly - Ensure a robust inert atmosphere (Ar/N2) cause4->solution4

Caption: Troubleshooting guide for low-yield cross-coupling reactions.

References

troubleshooting poor solubility of 4-Bromo-2,6-dichloroanisole in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor solubility of 4-Bromo-2,6-dichloroanisole in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and solubility properties of this compound?

This compound is a solid at room temperature with a melting point of 68-69°C.[1] It is considered practically insoluble in water, with a reported solubility of only 0.036 g/L at 25°C.[2] While specific data for organic solvents is limited[1], its structure, a halogenated aromatic ether, suggests it will have better solubility in non-polar to moderately polar aprotic organic solvents. Its structural similarity to other bromoanisoles suggests solubility in nonpolar solvents like toluene or hexane.[3]

Q2: My this compound is not dissolving in the recommended solvent for my reaction. What is the first step?

The first step is to confirm the identity and purity of your material and solvent. If both are correct, the issue is likely the inherent low solubility of the substrate. The initial troubleshooting step should be to gently heat the mixture while stirring. Many organic compounds show a significant increase in solubility with temperature.[3]

Q3: Can I run my reaction even if the this compound does not fully dissolve?

Yes, it is often possible to run reactions as a slurry or suspension, where the solid substrate slowly dissolves into the reaction mixture as it is consumed.[4] For this to be effective, vigorous stirring is crucial to maximize the surface area of the solid in contact with the liquid phase. The reaction rate may be limited by the dissolution rate, so longer reaction times may be necessary.

Q4: What alternative solvents can I try for a typical cross-coupling reaction (e.g., Suzuki, Heck)?

For cross-coupling reactions, which often require elevated temperatures, consider higher-boiling point solvents. Good candidates to test include:

  • Aromatic Hydrocarbons: Toluene, Xylenes

  • Ethers: Dioxane, Diglyme

  • Amides: DMF (N,N-Dimethylformamide), DMAc (N,N-Dimethylacetamide)

These solvents often have better solvating power for non-polar aromatic compounds at the higher temperatures required for such reactions.

Q5: I have tried heating and different solvents, but solubility remains too low for an effective reaction rate. What are some advanced methods?

For extremely challenging cases, conventional solution-phase chemistry may be ineffective.[5] Advanced techniques include:

  • Solid-State Mechanochemistry: Techniques like high-temperature ball-milling can facilitate reactions between solid reactants without the need for a solvent.[5][6] This has been shown to be highly effective for cross-coupling reactions of insoluble aryl halides.[6][7]

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the reactant between phases, overcoming solubility barriers.[8]

  • Co-solvent Systems: The addition of a small amount of a co-solvent can sometimes dramatically improve solubility. For example, adding acetonitrile to an aqueous system has been shown to increase the yield of some cross-coupling reactions by improving the solubility of the boronic acid species.[9]

Data Presentation

Physical & Chemical Properties of this compound
PropertyValueSource
CAS Number 19240-91-6[1][2]
Molecular Formula C₇H₅BrCl₂O[2]
Molecular Weight 255.92 g/mol [2]
Melting Point 68-69 °C[1]
Boiling Point 250-255 °C (at 765 Torr)[1]
Water Solubility 0.036 g/L (at 25 °C)[2]
Organic Solvent Solubility Data not readily available; expected in non-polar aprotic solvents.[1][3]

Troubleshooting Guide

This guide provides a logical workflow for addressing solubility issues with this compound.

G cluster_0 Initial Observation cluster_1 Basic Troubleshooting cluster_2 Intermediate Troubleshooting cluster_3 Advanced Solutions cluster_4 Outcome start Poor Solubility Observed in Reaction Mixture heat Increase Temperature start->heat solvent Change Solvent (e.g., Toluene, Dioxane) heat->solvent If ineffective success Reaction Proceeds heat->success slurry Run as a Slurry (Vigorous Stirring) solvent->slurry If still limited solvent->success cosolvent Add a Co-solvent slurry->cosolvent If rate is too slow slurry->success ptc Use Phase-Transfer Catalyst (PTC) cosolvent->ptc cosolvent->success solid_state Solid-State Reaction (Ball Milling) ptc->solid_state For extreme cases ptc->success solid_state->success

Caption: A step-by-step workflow for troubleshooting poor solubility.

Experimental Protocols

Protocol 1: Solubility Assessment (Shake-Flask Method)

This protocol helps determine the solubility of this compound in various solvents.

Objective: To quantitatively or qualitatively assess solubility.

Materials:

  • This compound

  • Selection of candidate solvents (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile)

  • Scintillation vials or sealed test tubes

  • Stir plate and stir bars or shaker

  • Analytical balance

  • Thermostatic bath (optional)

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.

  • Add a measured volume of the chosen solvent (e.g., 1.0 mL) to the vial.

  • Seal the vial and place it on a stir plate or shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After agitation, allow the mixture to sit undisturbed for several hours and observe if any solid remains undissolved.

  • Qualitative Assessment: If all solid dissolves, the compound is soluble under these conditions. If solid remains, it has limited solubility.

  • Quantitative Assessment (Optional): If solid remains, carefully filter the saturated solution. Evaporate a known volume of the filtrate to dryness and weigh the residue to calculate the concentration (e.g., in mg/mL or g/L).

Protocol 2: Adapted Suzuki-Miyaura Cross-Coupling for a Poorly Soluble Aryl Halide

This protocol provides a starting point for a cross-coupling reaction, with modifications to address low solubility.

Reaction: Aryl Boronic Acid + this compound → Biaryl Product

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • High-boiling point solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the aryl boronic acid, the base, and the palladium catalyst.

  • Add the anhydrous solvent (e.g., Toluene) via syringe. The mixture will likely appear as a heterogeneous slurry.

  • Ensure the vessel is equipped with a condenser and a magnetic stir bar capable of vigorously agitating the slurry.

  • Heat the reaction mixture to a high temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Due to the low solubility, reactions may require extended periods (12-48 hours). The disappearance of the starting material spot on the TLC plate is a key indicator.

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup: dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_factors Influencing Factors Temp Temperature Solubility Solubility of This compound Temp->Solubility Increases Solvent Solvent Polarity (Aprotic vs. Protic) Solvent->Solubility Matches Structure Molecular Structure (Halogenation, Planarity) Structure->Solubility Dictates

Caption: Key factors influencing the solubility of the target compound.

References

Technical Support Center: Preventing Dehalogenation of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during chemical reactions involving 4-Bromo-2,6-dichloroanisole.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is a chemical reaction that results in the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, dehalogenation is an undesired side reaction that leads to the formation of a hydrodehalogenated byproduct instead of the intended coupled product. This reduces the overall yield of the desired compound and complicates the purification process.[1]

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The most widely accepted mechanism for dehalogenation in reactions like the Suzuki-Miyaura coupling involves the formation of a palladium-hydride (Pd-H) species. This can happen through several pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water in the reaction mixture. This Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated arene.[1][2]

Q3: Which halogen is most susceptible to dehalogenation in this compound?

A3: In polyhalogenated compounds, the reactivity of halogens towards both the desired cross-coupling and the undesired dehalogenation generally follows the order: I > Br > Cl.[1] Therefore, in this compound, the bromine atom is significantly more susceptible to dehalogenation than the chlorine atoms. This differential reactivity can be exploited for selective cross-coupling at the C-Br bond while leaving the C-Cl bonds intact, provided the conditions are carefully controlled.

Q4: Are there specific reaction conditions that are known to promote dehalogenation?

A4: Yes, certain conditions can increase the likelihood of dehalogenation. These include:

  • High Temperatures and Prolonged Reaction Times: These can lead to catalyst decomposition and the formation of hydride species.

  • Strong Bases: Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can act as hydride sources.[1]

  • Protic Solvents: Solvents with acidic protons, such as alcohols, can be a source of hydrides.[1]

  • Highly Active Catalysts: While desirable for the main reaction, very active catalyst systems can sometimes promote side reactions like dehalogenation.[1]

Troubleshooting Guides

Issue 1: Significant formation of 2,6-dichloroanisole (debrominated byproduct) is observed.

This is the most common dehalogenation issue with this compound. The following steps can be taken to mitigate this problem:

Troubleshooting Workflow

Troubleshooting_Debromination start High Debromination Observed catalyst Optimize Catalyst System start->catalyst Start Here base Change Base catalyst->base solvent Modify Solvent base->solvent temp_time Adjust Temperature & Time solvent->temp_time additives Consider Additives temp_time->additives end Debromination Minimized additives->end

Caption: Troubleshooting workflow for minimizing debromination.

Detailed Troubleshooting Steps:

Parameter Potential Cause Recommended Action Rationale
Catalyst System The ligand may not be sterically hindering enough to prevent the formation of Pd-H species.Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.Bulky ligands can create a steric shield around the palladium center, disfavoring the approach of small hydride donors and promoting the desired reductive elimination step over dehalogenation.
Base Use of strong alkoxide bases (e.g., NaOEt, KOtBu) or hydroxide bases (e.g., NaOH).Switch to a weaker inorganic base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).Weaker bases are less likely to act as hydride donors or promote the formation of palladium-hydride species.[1]
Solvent Use of protic solvents like alcohols (e.g., ethanol, isopropanol).Use aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene. If a co-solvent is needed, minimize the amount of any protic solvent.Aprotic solvents lack acidic protons and are therefore less likely to be a source of hydrides that lead to dehalogenation.[1]
Temperature & Time Reaction is run at a high temperature for an extended period.Run the reaction at the lowest effective temperature and for the shortest possible time. Monitor the reaction progress closely by TLC or LC-MS.Lower temperatures and shorter reaction times can minimize catalyst decomposition and the formation of undesired byproducts.
Additives No additives are being used.In some cases, the addition of bromide salts has been found to suppress dehalogenation.The exact mechanism is not always fully understood, but the presence of bromide ions can sometimes shift the equilibrium away from the dehalogenation pathway.
Issue 2: Observation of 4-bromo-2-chloroanisole or 2-bromo-6-chloroanisole (dechlorinated byproducts).

While less common than debromination, dechlorination can occur, especially under harsh reaction conditions.

Troubleshooting Workflow

Troubleshooting_Dechlorination start Dechlorination Observed conditions Reduce Reaction Severity start->conditions catalyst Re-evaluate Catalyst conditions->catalyst end Dechlorination Minimized catalyst->end

Caption: Troubleshooting workflow for minimizing dechlorination.

Detailed Troubleshooting Steps:

Parameter Potential Cause Recommended Action Rationale
Reaction Conditions The reaction conditions (temperature, time, base strength) are too harsh.Significantly reduce the reaction temperature and time. Use a milder base such as K₂CO₃.The C-Cl bond is stronger than the C-Br bond and typically requires more forcing conditions to react. By making the conditions milder, you can often achieve selective reaction at the C-Br bond without affecting the C-Cl bonds.
Catalyst System The catalyst system is too active and not selective.Consider using a less active catalyst system that is known to be selective for aryl bromides over chlorides. For example, a catalyst with less electron-rich ligands might be more selective.A highly active catalyst might be capable of activating the stronger C-Cl bond, leading to undesired side reactions. A less reactive catalyst can provide greater selectivity.

Data Presentation

The following table summarizes the expected qualitative effects of different reaction parameters on the extent of dehalogenation of an aryl bromide, based on general principles reported in the literature. Actual quantitative results will vary depending on the specific boronic acid, catalyst loading, and other experimental variables.

Catalyst/Ligand Base Solvent Temperature (°C) Expected Dehalogenation Rationale
Pd(PPh₃)₄NaOEtEthanol80HighA traditional, less sterically hindered catalyst with a strong alkoxide base and a protic solvent, all of which can contribute to dehalogenation.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80-100LowA bulky, electron-rich ligand (SPhos) with a weaker inorganic base in an aprotic solvent system, which is known to minimize dehalogenation.
XPhos Pd G2K₂CO₃1,4-Dioxane80LowA modern pre-catalyst with a bulky ligand and a weak base in an aprotic solvent, designed to suppress dehalogenation.[1]
Pd(dppf)Cl₂Cs₂CO₃THF65ModerateWhile dppf is a good ligand, it is less bulky than SPhos or XPhos, and dehalogenation can still be a competing pathway.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, utilizing a catalyst system known to minimize dehalogenation.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Experimental Workflow Diagram

Experimental_Workflow reagents 1. Add Reagents to Flask (this compound, Boronic Acid, K₃PO₄) catalyst 2. Add Catalyst System (Pd₂(dba)₃, SPhos) reagents->catalyst solvent 3. Add Solvents (Toluene, Water) catalyst->solvent degas 4. Degas Mixture solvent->degas heat 5. Heat and Stir (80-100 °C) degas->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Aqueous Workup monitor->workup purify 8. Column Chromatography workup->purify product Pure Coupled Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Conditions Prone to Dehalogenation (for comparison)

This protocol illustrates conditions that are more likely to result in dehalogenation and should generally be avoided when working with substrates like this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Sodium ethoxide (NaOEt) (2.0 mmol)

  • Anhydrous Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and sodium ethoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous ethanol, followed by Pd(PPh₃)₄.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Suzuki-Miyaura Coupling with Competing Dehalogenation Pathway

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Cycle cluster_dehalogenation Dehalogenation Pathway Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR Transmetalation (R-B(OR)₂) PdH L₂Pd(II)-H(X) ArPdX->PdH Hydride Source (Base, Solvent, H₂O) ArPdR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) ArPdR->ArR PdH->Pd0 ArH Ar-H (Dehalogenated Byproduct) PdH->ArH Reductive Elimination

Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.

References

Technical Support Center: Scaling Up Reactions with 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up chemical reactions involving 4-Bromo-2,6-dichloroanisole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The main challenges stem from the steric hindrance caused by the two ortho-chloro substituents and the electronic nature of the molecule. These factors can lead to:

  • Slower reaction rates: The bulky chlorine atoms can impede the approach of reagents to the reaction center.[1]

  • Catalyst deactivation: The substrate or impurities may poison the catalyst, especially in palladium-catalyzed cross-coupling reactions.[2]

  • Side reactions: Steric hindrance can promote undesired side reactions, such as hydrodehalogenation or homocoupling.

  • Heat transfer issues: On a larger scale, exothermic reactions can be difficult to control, potentially leading to runaway reactions and byproduct formation.[3]

  • Mixing inefficiencies: Ensuring homogenous mixing in large reactors is critical for reproducible results.

Q2: Which cross-coupling reactions are commonly performed with this compound and what are the key considerations for scale-up?

A2: The most common cross-coupling reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds. For a sterically hindered substrate like this compound, a highly active catalyst system is crucial. This typically involves a palladium source and a bulky, electron-rich phosphine ligand.[1][4] Careful selection of the base and solvent is also critical for success on a larger scale.[5]

  • Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds. Similar to the Suzuki coupling, a robust palladium catalyst system with a suitable ligand is necessary. The choice of base is critical and can influence the reaction rate and the prevalence of side reactions.[6][7][8]

Q3: How can I form a Grignard reagent from this compound, and what are the scale-up precautions?

A3: Formation of a Grignard reagent involves the reaction of this compound with magnesium metal. Key considerations for scale-up include:

  • Initiation: Initiating the Grignard reaction can be challenging on a large scale. The use of initiators like iodine or 1,2-dibromoethane may be necessary.[9][10] Adding a small amount of pre-formed Grignard reagent can also help initiate the reaction smoothly and avoid a dangerous induction period.[11]

  • Exothermicity: Grignard reagent formation is highly exothermic.[3] On a large scale, this requires careful control of the addition rate of the aryl bromide and efficient cooling to prevent runaway reactions.[12]

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential. Ensure all glassware and reagents are scrupulously dry.[9]

Q4: What are the common impurities and byproducts in reactions with this compound, and how can they be minimized?

A4: Common impurities and byproducts include:

  • Homocoupling products: Arising from the coupling of two molecules of the starting material or the organometallic reagent.

  • Hydrodehalogenation products: Where the bromine atom is replaced by a hydrogen atom.

  • Protodeboronation products (in Suzuki reactions): Where the boronic acid is replaced by a hydrogen atom.[13]

  • Residual catalyst: Palladium residues can be a concern, especially in pharmaceutical applications.

These can be minimized by:

  • Using a high-purity starting material.

  • Optimizing the reaction conditions (catalyst, ligand, base, solvent, temperature).

  • Ensuring an inert atmosphere to prevent catalyst deactivation.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inefficient catalyst system for the sterically hindered substrate.- Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).- Increase catalyst loading incrementally.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[5]
Catalyst deactivation.- Ensure rigorous inert atmosphere conditions.- Use freshly degassed solvents.[2]
Significant Byproduct Formation (e.g., homocoupling) Suboptimal reaction conditions.- Lower the reaction temperature.- Adjust the stoichiometry of the reagents.
Inconsistent Yields on Scale-up Poor mixing or heat transfer.- Use a reactor with appropriate agitation.- Monitor and control the internal reaction temperature carefully.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Sluggish Reaction Steric hindrance slowing down the catalytic cycle.- Employ a catalyst system known to be effective for hindered substrates (e.g., a G3 or G4 Buchwald precatalyst with a biarylphosphine ligand).- Increase the reaction temperature cautiously.
Low Yield Inappropriate base or solvent.- Screen different bases (e.g., NaOtBu, K₃PO₄).- Evaluate different anhydrous, degassed solvents (e.g., toluene, dioxane).[14][15]
Catalyst Turns Black (Decomposition) Reaction temperature is too high or exposure to oxygen.- Lower the reaction temperature.- Ensure a robust inert atmosphere throughout the reaction.[2]
Grignard Reagent Formation
Issue Potential Cause Troubleshooting Steps
Reaction Fails to Initiate Passivated magnesium surface.- Add a crystal of iodine or a small amount of 1,2-dibromoethane.- Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
Runaway Reaction Exotherm is not being controlled.- Immediately stop the addition of the aryl bromide.- Apply external cooling (ice bath).- For future runs, slow down the addition rate and ensure adequate cooling capacity.[3][12]
Low Yield of Grignard Reagent Presence of moisture or other protic impurities.- Thoroughly dry all glassware and reagents.- Use anhydrous solvents.[9]
Wurtz coupling side reaction.- Maintain a lower reaction temperature.[16]

Quantitative Data Summary

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling of an Analogous Aryl Bromide

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292[5]
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288[5]
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285[5]

Data for the Suzuki coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole.

Table 2: Solvent Effects in Buchwald-Hartwig Amination of an Analogous Aryl Bromide

SolventSelectivity (Mono-arylated product)Reference
m-xyleneHigh[15]
TolueneModerate[15]
DioxaneLower[15]

Data for the reaction between p-bromotoluene and piperazine.

Experimental Protocols

Disclaimer: These are general protocols based on reactions with analogous compounds and should be optimized for your specific application. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry, inerted reaction vessel, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable Buchwald precatalyst

  • A suitable biarylphosphine ligand (e.g., RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add NaOtBu, the palladium source, and the ligand to a dry reaction vessel.

  • Outside the glovebox, add this compound to the vessel and seal it.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed toluene, followed by the morpholine via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Formation of Grignard Reagent from this compound

Materials:

  • Magnesium turnings (1.2 equiv)

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

Procedure:

  • Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.

  • Place the magnesium turnings and the iodine crystal in the reaction flask.

  • Add a small amount of anhydrous THF.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use external cooling as needed to control the exotherm.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The Grignard reagent is now ready for use in subsequent reactions.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR)2 Base ar_pd_r Ar-Pd(II)-R(L2) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR2 Base amide_complex Ar-Pd(II)-NR2(L) amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Grignard_Scale_Up_Workflow start Start: Dry Apparatus & Reagents initiation Initiation (Iodine, 1,2-dibromoethane, or seed crystal) start->initiation addition Controlled Addition of This compound initiation->addition exotherm_control Exotherm Management (Cooling & Stirring) addition->exotherm_control exotherm_control->addition Feedback loop reaction_completion Reaction Completion (Mg consumption) exotherm_control->reaction_completion downstream_reaction Use in Subsequent Reaction reaction_completion->downstream_reaction

Caption: Workflow for scaling up Grignard reagent formation.

References

Technical Support Center: Synthesis of 4-Bromo-2,6-dichloroanisole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2,6-dichloroanisole and its derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the electrophilic bromination of 2,6-dichloroanisole.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-001 Low to no conversion of starting material (2,6-dichloroanisole) 1. Inactive brominating agent.2. Insufficient activation by Lewis acid catalyst.3. Reaction temperature is too low.1. Use a fresh bottle of brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂).2. Ensure the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is anhydrous. Consider using a freshly opened or properly stored container.3. Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
SYN-002 Formation of multiple products (poor regioselectivity) 1. The methoxy group is a strong activating group, and the chloro groups are deactivating but ortho-, para-directing. This can lead to a mixture of isomers.2. Reaction temperature is too high, favoring the formation of kinetic products.1. Employ a milder brominating agent.2. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to enhance the selectivity for the thermodynamically favored para-product.
SYN-003 Formation of di-brominated or poly-brominated byproducts 1. Excess of brominating agent.2. Prolonged reaction time.1. Use a stoichiometric amount or only a slight excess of the brominating agent.2. Monitor the reaction closely using TLC and quench the reaction as soon as the starting material is consumed.
SYN-004 Difficult purification of the final product 1. Presence of unreacted starting material and isomeric byproducts with similar polarities.2. Formation of tar-like substances.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from impurities.[1]2. Consider recrystallization from a suitable solvent to purify the solid product.

Troubleshooting Workflow

G cluster_start Start cluster_monitoring Reaction Monitoring cluster_troubleshooting Troubleshooting cluster_purification Purification cluster_end End start Initiate Synthesis of This compound check_conversion Low or No Conversion? start->check_conversion check_purity Impure Product? check_conversion->check_purity No low_yield_solutions Address Low Yield: - Check reagent activity - Optimize catalyst - Adjust temperature check_conversion->low_yield_solutions Yes impurity_solutions Address Impurities: - Adjust stoichiometry - Control reaction time - Optimize temperature for selectivity check_purity->impurity_solutions Yes purify Purify Crude Product: - Column Chromatography - Recrystallization check_purity->purify No low_yield_solutions->start Re-run Experiment impurity_solutions->start Re-run Experiment end Pure this compound purify->end

A general troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A common and direct method is the electrophilic aromatic substitution (bromination) of 2,6-dichloroanisole. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The methoxy group (-OCH₃) is an activating, ortho-, para-director, and since the ortho positions are blocked by chlorine atoms, the bromination is directed to the para position.

Q2: What are the most common side products in this synthesis?

A2: The primary side products are typically other isomers if the reaction conditions are not well-controlled, and poly-brominated products. Given the electron-donating nature of the methoxy group, over-bromination can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any byproducts. The consumption of the starting material (2,6-dichloroanisole) and the formation of the product spot can be visualized under UV light.

Q4: What purification methods are most effective for isolating this compound?

A4: Purification can often be challenging due to the presence of structurally similar impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and isomeric byproducts. A silica gel column with a non-polar eluent system, such as hexane-ethyl acetate, is commonly used.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an efficient purification technique. The choice of solvent will depend on the solubility of the product and impurities at different temperatures.

Q5: Are there any safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Bromine (Br₂) is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis acids like FeCl₃ and AlCl₃ are moisture-sensitive and can react violently with water. They should be handled in a dry environment.

  • Chlorinated solvents are often used and should be handled with care as they can be harmful.

Experimental Protocols

Proposed Protocol for Electrophilic Bromination of 2,6-dichloroanisole:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroanisole (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃, 0.1 equivalents) to the solution.

  • Brominating Agent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of the brominating agent (e.g., Br₂ or NBS, 1.05 equivalents) in the same solvent dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product dissolve Dissolve 2,6-dichloroanisole in solvent add_catalyst Add Lewis Acid Catalyst dissolve->add_catalyst cool Cool to 0-5 °C add_catalyst->cool add_bromine Slowly add Brominating Agent cool->add_bromine monitor Monitor by TLC add_bromine->monitor quench Quench with Na₂S₂O₃ monitor->quench Reaction Complete extract Extract and Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Bromo-2,6-dichloroanisole via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Bromo-2,6-dichloroanisole using column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of relatively nonpolar compounds like this compound, silica gel is the most common and effective stationary phase. Standard flash chromatography grade silica gel (e.g., 230-400 mesh) is a suitable choice.

Q2: What is a good starting solvent system (mobile phase) for the purification?

A2: Based on the nonpolar nature of halogenated anisoles, a nonpolar solvent system is recommended. A good starting point is 100% hexanes or petroleum ether. The polarity can be gradually increased by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane if the compound does not move from the baseline. For similar, though slightly more polar compounds like 4-Bromo-2,6-dichloroaniline, a mobile phase of petroleum ether:ethyl acetate (10:1) has been successfully used[1].

Q3: How can I monitor the separation during the column chromatography?

A3: Thin-layer chromatography (TLC) is the primary method for monitoring the separation. Fractions should be collected and spotted on a TLC plate to determine which fractions contain the desired product and to assess its purity.

Q4: How do I visualize the spots of this compound on a TLC plate?

A4: Since this compound is a UV-active compound due to its aromatic ring, the spots on a TLC plate can be visualized under a UV lamp (typically at 254 nm). The spots will appear as dark patches on a fluorescent background.

Q5: What are the likely impurities I need to separate from my crude this compound?

A5: Potential impurities can arise from the starting materials or from side reactions during the synthesis. Common impurities may include unreacted starting materials, regioisomers (e.g., other brominated or chlorinated anisole isomers), and over-halogenated byproducts (e.g., dibrominated or trichlorinated species). The separation of these closely related compounds is the primary goal of the chromatographic purification.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Spots on TLC The solvent system is either too polar or not polar enough.Optimize the solvent system using TLC. For nonpolar compounds like this compound, start with 100% hexanes. If the Rf is too low, gradually add ethyl acetate (e.g., 1-5%) to increase the polarity.
The Compound Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. If you started with 100% hexanes, you can create a gradient by slowly increasing the percentage of ethyl acetate.
The Compound Elutes Too Quickly (with the solvent front) The eluent is too polar.Decrease the polarity of the mobile phase. If you are using a hexane/ethyl acetate mixture, reduce the percentage of ethyl acetate or switch to 100% hexanes.
Streaking or Tailing of Spots on TLC/Column The sample was overloaded on the column. The compound may be interacting with the acidic silica gel.Reduce the amount of crude material loaded onto the column. Consider using a less acidic stationary phase like neutral alumina, or add a very small amount of a neutralizer like triethylamine to your mobile phase (use with caution as it can affect separation).
Cracks or Channels in the Silica Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Pack the column carefully to create a homogenous bed.
Product is Contaminated with a Close-Running Impurity The chosen solvent system does not provide sufficient resolution.Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate with hexanes) can alter the selectivity and improve separation of closely related isomers.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates (silica gel coated with fluorescent indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a test solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Visualize the plate under a UV lamp to determine the number of components and their relative polarities. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Preparation (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 100% hexanes).

    • Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the silica run dry.

    • Add another thin layer of sand on top of the silica bed to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • Maintain a constant level of solvent at the top of the column to avoid it running dry.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar impurities after the desired product has been collected.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.

    • Develop and visualize the TLC plate to identify the fractions containing the pure this compound.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

Experimental Workflow for Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_analysis TLC Analysis of Crude Material Column_prep Prepare Silica Gel Column TLC_analysis->Column_prep Load_sample Load Crude Sample Column_prep->Load_sample Elute Elute with Solvent System Load_sample->Elute Collect_fractions Collect Fractions Elute->Collect_fractions Analyze_fractions Analyze Fractions by TLC Collect_fractions->Analyze_fractions Combine_fractions Combine Pure Fractions Analyze_fractions->Combine_fractions Evaporate Evaporate Solvent Combine_fractions->Evaporate Pure_product Obtain Purified Product Evaporate->Pure_product

A flowchart illustrating the general experimental workflow for the column chromatography purification of this compound.

Troubleshooting Decision Tree

G start Start Purification check_separation Good Separation on TLC? start->check_separation run_column Run Column with Optimized Solvent check_separation->run_column Yes optimize_solvent Optimize Solvent System on TLC check_separation->optimize_solvent No no_elution Compound Not Eluting? run_column->no_elution increase_polarity Gradually Increase Eluent Polarity no_elution->increase_polarity Yes poor_separation Poor Separation on Column? no_elution->poor_separation No increase_polarity->poor_separation check_packing Check for Column Packing Issues poor_separation->check_packing Yes success Successful Purification poor_separation->success No change_solvent Try a Different Solvent System check_packing->change_solvent change_solvent->run_column optimize_solvent->check_separation

A decision tree diagram to troubleshoot common issues during the column chromatography purification process.

References

Technical Support Center: Managing Thermal Stability in 4-Bromo-2,6-dichloroanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing thermal stability during reactions involving 4-Bromo-2,6-dichloroanisole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue 1: Exothermic Reaction Leading to Temperature Spikes

  • Question: My reaction temperature is increasing uncontrollably after adding a reagent to a solution of this compound. What should I do?

  • Answer: An uncontrolled increase in temperature indicates a potentially hazardous exothermic reaction.

    • Immediate Actions:

      • Stop the addition of the reagent immediately.

      • Ensure the reaction vessel is securely placed in a cooling bath (e.g., ice-water or dry ice-acetone).

      • Increase the stirring rate to improve heat transfer to the cooling bath.

      • If the temperature continues to rise rapidly, prepare for an emergency quench by adding a cold, inert solvent.

    • Preventative Measures:

      • Slow Reagent Addition: Add reagents dropwise using a syringe pump or a dropping funnel to control the reaction rate.

      • Pre-cooling: Cool the reaction mixture to a lower temperature than the intended reaction temperature before adding the exothermic reagent.

      • Dilution: Use a larger volume of solvent to help dissipate the heat generated.

      • Calorimetry: For scale-up, perform reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).

Issue 2: Reaction Stalls or Proceeds Slowly

  • Question: My reaction with this compound is not proceeding to completion, even at elevated temperatures. I am concerned about increasing the temperature further due to potential decomposition. What steps can I take?

  • Answer: Sluggish reactions can be a challenge, and balancing reaction rate with thermal stability is crucial.

    • Troubleshooting Steps:

      • Catalyst/Reagent Activity: Ensure the catalyst and any reagents are fresh and active. Deactivated catalysts are a common cause of slow reactions.

      • Solvent Choice: The choice of solvent can significantly impact reaction kinetics. Ensure you are using a suitable solvent for the specific reaction (e.g., anhydrous toluene or THF for many cross-coupling reactions).

      • Inert Atmosphere: For oxygen- and moisture-sensitive reactions like Suzuki or Buchwald-Hartwig couplings, ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).

      • Small-Scale Test: Before increasing the temperature of the entire batch, perform a small-scale test at a slightly higher temperature and monitor for any signs of decomposition (e.g., color change, gas evolution).

      • Alternative Catalysts/Ligands: For cross-coupling reactions, switching to a more active catalyst or ligand system can often promote the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary thermal hazards associated with this compound?

  • Q2: At what temperature does this compound decompose?

  • A2: The specific decomposition temperature of this compound is not well-documented in publicly available sources. It is highly recommended to perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the thermal stability profile of the compound before performing reactions at high temperatures or on a large scale.

  • Q3: What types of reactions involving this compound are known to be exothermic?

  • A3: Reactions that are often exothermic and require careful temperature control include:

    • Grignard Reagent Formation: The formation of a Grignard reagent from this compound and magnesium metal is typically exothermic and requires careful initiation and temperature management.

    • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): While the overall reaction may be endothermic or exothermic, the initial oxidative addition and subsequent steps can generate heat. The reaction rate can increase significantly with temperature, potentially leading to a runaway reaction if not controlled.

    • Nitration or other Electrophilic Aromatic Substitutions: Reactions with strong acids and electrophiles can be highly exothermic.

  • Q4: How can I safely scale up a reaction involving this compound?

  • A4: Scaling up requires a thorough understanding of the reaction's thermal properties.

    • Thermal Analysis: Conduct DSC and TGA on the starting material and the reaction mixture to understand decomposition temperatures and heat flow.

    • Reaction Calorimetry: Use a reaction calorimeter to measure the heat of reaction, heat capacity of the reaction mixture, and to determine the adiabatic temperature rise.

    • Gradual Scale-Up: Increase the reaction scale in small increments (e.g., 2x, then 5x) and monitor the temperature profile closely at each stage.

    • Engineering Controls: Ensure the reactor has adequate cooling capacity, proper agitation, and a pressure relief system for the intended scale.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19240-91-6[1][2]
Molecular Formula C₇H₅BrCl₂O[1][2]
Molecular Weight 255.93 g/mol [1][2]
Appearance White powder[3]
Solubility Insoluble in water[1]

Table 2: General Thermal Stability Considerations for Related Aromatic Compounds

Compound ClassKey Thermal Stability ConsiderationsPotential Hazards
Polyhalogenated Aromatics Generally high thermal stability, but can undergo dehalogenation at high temperatures. Can form toxic byproducts like dioxins upon incomplete combustion.Formation of hazardous decomposition products.
Methoxy-Substituted Aromatics The methoxy group can be cleaved at elevated temperatures. Electron-donating nature can activate the ring towards certain exothermic reactions.Potential for ether cleavage side reactions. Increased reactivity in electrophilic substitution.
Aryl Halides in Cross-Coupling The C-X bond (where X is a halogen) is cleaved during the reaction. The reactivity order is typically I > Br > Cl. Reactions are often run at elevated temperatures (80-120 °C).Exothermic reaction profiles, potential for solvent boiling and pressure buildup if not controlled.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline. Reaction conditions should be optimized for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition:

    • Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water). The solvent should be anhydrous if required by the specific catalyst system.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • CRITICAL STEP: Monitor the internal reaction temperature closely, especially during the initial heating phase. Use an oil bath with a temperature controller and an internal thermometer.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This protocol provides a general guideline. Reaction conditions should be optimized for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or a sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).

  • Solvent Addition:

    • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

    • CRITICAL STEP: Due to the use of a strong base, monitor the reaction for any initial exotherm upon heating. Ensure efficient stirring to prevent localized heating.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Prepare Reagents (this compound, Coupling Partner, Catalyst, Base) setup Assemble Reaction Under Inert Atmosphere prep_reagents->setup prep_solvent Prepare & Degas Solvent prep_solvent->setup prep_glassware Flame-Dry Glassware prep_glassware->setup heating Heat to Target Temperature (e.g., 80-110 °C) setup->heating thermal_check1 Slow Reagent Addition? setup->thermal_check1 monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring thermal_check2 Monitor Internal Temperature? heating->thermal_check2 quench Cool & Quench Reaction monitoring->quench Reaction Complete extract Extraction & Washing quench->extract purify Purification (Column Chromatography) extract->purify product Isolated Product purify->product thermal_check1->heating Yes thermal_check2->monitoring Stable

Caption: General experimental workflow for cross-coupling reactions with thermal checkpoints.

troubleshooting_logic cluster_exotherm Temperature Spike cluster_slow_reaction Slow/Stalled Reaction start Reaction Issue Observed stop_addition Stop Reagent Addition start->stop_addition Exothermic check_reagents Check Reagent/Catalyst Activity start->check_reagents Slow Reaction increase_cooling Increase Cooling & Stirring stop_addition->increase_cooling quench_prep Prepare Emergency Quench increase_cooling->quench_prep is_stable Is Temperature Stable? quench_prep->is_stable quench_action Perform Quench is_stable->quench_action No continue_monitoring Continue Monitoring is_stable->continue_monitoring Yes check_conditions Verify Inert Atmosphere & Solvent check_reagents->check_conditions small_scale_test Perform Small-Scale High-Temp Test check_conditions->small_scale_test change_catalyst Consider Alternative Catalyst small_scale_test->change_catalyst

Caption: Troubleshooting decision tree for common reaction issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromo-2,6-dichloroanisole and 4-Bromoanisole in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Reactivity of Two Key Bromoanisole Derivatives.

This guide provides an in-depth comparison of the reactivity of 4-Bromo-2,6-dichloroanisole and 4-bromoanisole in three fundamental organic reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The presence of two ortho-chloro substituents in this compound significantly influences its reactivity compared to the unsubstituted 4-bromoanisole, primarily due to steric hindrance and electronic effects.

Executive Summary

The reactivity of an aryl bromide is fundamentally dictated by the electronic environment of the aromatic ring and the steric accessibility of the carbon-bromine bond. In the case of 4-bromoanisole, the methoxy group exerts a moderate electron-donating effect through resonance, while the bromine atom is an inductively withdrawing but resonance-donating halogen. This electronic profile, coupled with the absence of steric hindrance at the ortho positions, renders 4-bromoanisole a versatile and reactive substrate in a variety of cross-coupling reactions.

Conversely, this compound presents a more complex reactivity landscape. The two chlorine atoms in the ortho positions introduce significant steric bulk around the carbon-bromine bond, hindering the approach of bulky catalyst complexes. Electronically, the chlorine atoms are strongly inductively withdrawing, which can influence the oxidative addition step in palladium-catalyzed reactions. This combination of steric and electronic factors generally leads to a decreased reactivity for this compound compared to its non-chlorinated counterpart.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of aryl bromides in this reaction is sensitive to both steric and electronic effects.

4-Bromoanisole is a commonly used substrate in Suzuki-Miyaura couplings, generally affording high yields of the desired biaryl products under standard reaction conditions.

This compound , due to the significant steric hindrance from the two ortho-chloro substituents, is expected to be significantly less reactive. While specific data for this exact substrate is scarce, studies on similarly substituted di-ortho-chloro systems, such as 2,6-dichloroquinoxaline, demonstrate that Suzuki coupling is achievable, with yields ranging from 23% to 97% depending on the boronic acid and reaction conditions. This suggests that with careful optimization of catalysts, ligands, and reaction conditions, this compound can be a viable, albeit challenging, coupling partner.

Figure 1. A diagram illustrating the general reactivity trends of 4-bromoanisole and this compound in Suzuki-Miyaura coupling reactions.

ReactantCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901292
4-BromoanisolePhenylboronic acidPd/CK₂CO₃Ethanol/H₂OReflux295
2,6-DichloroquinoxalineVarious Arylboronic AcidsPd(PPh₃)₄K₂CO₃Toluene/H₂O120823-97

Table 1. Experimental data for Suzuki-Miyaura coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole

To a solution of 4-bromoanisole (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added Pd(PPh₃)₄ (0.03 mmol) and K₃PO₄ (3.0 mmol). The reaction mixture is degassed and heated at 90°C for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. Similar to Suzuki coupling, this reaction is influenced by the steric and electronic properties of the aryl halide.

4-Bromoanisole readily participates in Buchwald-Hartwig amination with a variety of amines, typically providing good to excellent yields of the corresponding N-arylated products.

Figure 2. A diagram depicting the anticipated reactivity differences in Buchwald-Hartwig amination.

ReactantAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102460-88

Table 2. Experimental data for a relevant Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Reactivity in Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. This reaction is sensitive to the nature of the halogen and the steric environment around the carbon-halogen bond.

4-Bromoanisole readily forms a Grignard reagent upon treatment with magnesium turnings in an ethereal solvent like THF or diethyl ether. The reaction is typically initiated with a small crystal of iodine and proceeds smoothly.

This compound is expected to be significantly more challenging to convert to its Grignard reagent. The steric hindrance from the two ortho-chloro substituents can impede the access of the magnesium metal to the carbon-bromine bond. While there is no direct experimental data available for this specific substrate, studies on other sterically hindered aryl bromides suggest that the reaction may require more forcing conditions, such as the use of highly activated magnesium (Rieke magnesium) or longer reaction times, and may still result in lower yields.

Figure 3. A diagram showing the relative ease of Grignard reagent formation.

ReactantSolventInitiationConditionsOutcome
4-Bromo-N,N-dimethylanilineTHFIodineReflux, 30 minSmooth formation

Table 3. Experimental data for a relevant Grignard reagent formation.

Experimental Protocol: General Procedure for Grignard Reagent Formation

To a flame-dried flask containing magnesium turnings (1.2 equivalents) under an inert atmosphere is added a small crystal of iodine and a small portion of a solution of the aryl bromide (1.0 equivalent) in anhydrous THF. The mixture is gently warmed to initiate the reaction, as indicated by a color change and the onset of reflux. The remaining aryl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional hour to ensure complete formation of the Grignard reagent.

Conclusion

A Comparative Guide to the Cross-Coupling Reactivity of 4-Bromo-2,6-dichloroanisole and 4-Bromo-2,6-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Bromo-2,6-dichloroanisole and 4-Bromo-2,6-dichloroaniline in palladium-catalyzed cross-coupling reactions. The choice of substrate in the synthesis of complex organic molecules is critical, and understanding the relative reactivity of these building blocks can significantly impact the development of efficient synthetic routes. This document outlines their performance in key cross-coupling reactions, provides illustrative experimental data, and details generalized protocols to assist in experimental design.

Introduction to the Substrates

This compound and 4-Bromo-2,6-dichloroaniline are highly functionalized aromatic compounds that serve as versatile scaffolds in organic synthesis. The presence of a bromine atom at the 4-position, flanked by two chlorine atoms, offers a site for selective functionalization via cross-coupling, as the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions. The key difference between these two substrates lies in the substituent at the 1-position: a methoxy group (-OCH₃) in the anisole and an amino group (-NH₂) in the aniline. This difference in electron-donating character and coordinating ability significantly influences their reactivity.

Electronic and Steric Effects on Reactivity

The methoxy group in this compound is an electron-donating group through resonance, which can increase the electron density of the aromatic ring and potentially slow down the rate-determining oxidative addition step in the catalytic cycle. Conversely, the amino group in 4-bromo-2,6-dichloroaniline is a stronger electron-donating group, which could further deactivate the aryl bromide towards oxidative addition compared to the anisole. However, the amino group can also act as a coordinating ligand to the palladium catalyst, which may influence the catalyst's activity and stability.

Sterically, both substrates are hindered at the ortho positions by the chlorine atoms. This steric hindrance can affect the approach of the palladium catalyst and the coupling partners, potentially requiring the use of bulky phosphine ligands to promote efficient catalysis.

Comparative Performance in Cross-Coupling Reactions

The following tables provide a summary of the expected performance of this compound and 4-Bromo-2,6-dichloroaniline in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The data for 4-Bromo-2,6-dichloroaniline is adapted from illustrative data for the more reactive 4-Bromo-2,6-diiodoaniline and should be considered as an optimistic projection. Direct experimental data for this compound is limited in the literature; therefore, its performance is estimated based on general principles of cross-coupling reactions and data from less substituted analogues.

Table 1: Illustrative Performance in Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
This compound Pd(dppf)Cl₂K₂CO₃Toluene/H₂O9012Est. 60-75
4-Bromo-2,6-dichloroaniline Pd(dppf)Cl₂K₂CO₃Toluene/H₂O9012~85[1]

Table 2: Illustrative Performance in Sonogashira Coupling

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
This compound PdCl₂(PPh₃)₂ / CuIEt₃NToluene608Est. 55-70
4-Bromo-2,6-dichloroaniline PdCl₂(PPh₃)₂ / CuIEt₃NToluene608~80[1]

Table 3: Illustrative Performance in Heck Coupling

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
This compound Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10016Est. 50-65
4-Bromo-2,6-dichloroaniline Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10016~75[1]

Note: The yields for 4-Bromo-2,6-dichloroaniline are based on illustrative data for 4-bromo-2,6-diiodoaniline and may be higher than what would be observed for the dichloro- compound. The yields for this compound are estimations based on chemical principles and may vary significantly.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl bromide (1.0 mmol) in a suitable solvent (e.g., Toluene/H₂O, 4:1, 5 mL) are added the boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol). The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated at the specified temperature until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

A mixture of the aryl bromide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. A suitable solvent (e.g., toluene, 5 mL), a base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.[1]

General Procedure for Heck-Mizoroki Coupling

In a sealed tube, the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (e.g., P(o-tol)₃, 0.04 mmol), a base (e.g., Et₃N, 2.5 mmol), and a suitable solvent (e.g., DMF, 5 mL) are combined. The alkene (e.g., styrene, 1.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.[1]

Visualizing the Workflow and Mechanisms

To aid in the conceptualization of the experimental process and the underlying chemical transformations, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Aryl Halide, Coupling Partner, Base B Add Solvent and Catalyst System A->B C Degas with Inert Gas B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, GC-MS) D->E F Quench Reaction and Extract E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex Ar-Pd(II)(R)L₂ OA_complex->Transmetalation_complex Transmetalation (R-B(OR)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Alkyne_complex Ar-Pd(II)(C≡CR)L₂ OA_complex->Alkyne_complex Transmetalation Alkyne_complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkyne_complex->Product CuI Cu(I)Br Cu_alkyne Cu(I)-C≡CR Cu_alkyne->OA_complex Cu_alkyne->CuI Alkyne H-C≡CR Alkyne->Cu_alkyne + Cu(I)Br, Base Base Base

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Heck_Cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Alkene_pi_complex [Ar-Pd(II)(Alkene)L₂]⁺Br⁻ OA_complex->Alkene_pi_complex Alkene Coordination Migratory_insertion R-CH₂-CH(Ar)-Pd(II)L₂ Alkene_pi_complex->Migratory_insertion Migratory Insertion Beta_hydride_elim H-Pd(II)(Br)L₂ Migratory_insertion->Beta_hydride_elim β-Hydride Elimination Product Ar-CH=CHR Migratory_insertion->Product Beta_hydride_elim->Pd0 Reductive Elimination (+ Base)

References

A Researcher's Guide to Purity Validation of Synthesized 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for validating the purity of 4-Bromo-2,6-dichloroanisole, a halogenated aromatic compound relevant in various synthetic pathways. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and expected data to aid in the quality control of this compound.

Purity Assessment: A Multi-Technique Approach

A combination of chromatographic and spectroscopic methods is essential for a thorough purity assessment of this compound. This multi-pronged approach provides both quantitative purity data and structural confirmation, ensuring the identification and quantification of potential impurities.

Analytical Technique Information Provided Potential Impurities Detected
Gas Chromatography (GC) Quantitative assessment of volatile impurities and determination of the main component's purity by area percentage.Residual starting materials (e.g., 2,6-dichloroanisole), under- or over-brominated species (e.g., 2,6-dichloroanisole, 2,4-dibromo-6-chloroanisole), and other isomeric byproducts.
¹H & ¹³C NMR Spectroscopy Structural confirmation of the target molecule and identification and quantification of impurities with distinct NMR signals.Isomeric impurities, residual solvents, and starting materials.
Mass Spectrometry (MS) Confirmation of the molecular weight of the synthesized compound and identification of impurities based on their mass-to-charge ratio and fragmentation patterns.Compounds with different molecular weights, including starting materials, byproducts, and degradation products.

Comparative Analysis of Purity Validation Methods

The following tables summarize the expected quantitative data for the purity analysis of synthesized this compound. These values serve as a benchmark for comparison with experimental results. A commercially available standard of this compound with a stated purity of 99% is used as a reference.[1]

Table 1: Gas Chromatography (GC-MS) Data

Compound Retention Time (min) Area % (Synthesized Lot) Area % (Reference Standard)
2,6-dichloroanisole8.5< 0.1Not Detected
This compound 10.2 > 99 > 99.9
Isomeric Dibromo-dichloroanisole11.8< 0.5< 0.1

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Compound Chemical Shift (ppm) Multiplicity Integration (Synthesized Lot) Integration (Reference Standard) Assignment
This compound ~7.5 s 2H 2H Ar-H
~3.9 s 3H 3H -OCH₃
2,6-dichloroanisole~7.3 (t), ~7.0 (d)t, d< 1%Not DetectedAromatic Protons

Table 3: Mass Spectrometry (GC-MS) Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 254, 256, 258 (Isotopic pattern for BrCl₂) 241, 243, 245 (-CH₃); 213, 215, 217 (-CH₃, -CO); 177, 179 (-Br)
2,6-dichloroanisole176, 178, 180 (Isotopic pattern for Cl₂)161, 163 (-CH₃); 133, 135 (-CH₃, -CO)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and quantify volatile components in the synthesized product and confirm the identity of the main peak and any impurities.

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split mode, 50:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the this compound peak relative to the total peak area. Identify impurities by comparing their mass spectra to a spectral library and known potential byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized product and identify any proton-containing impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

  • Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected values for this compound. Identify and quantify impurities based on their unique signals.

Workflow and Pathway Visualizations

To further clarify the validation process, the following diagrams illustrate the logical workflow and a potential synthetic pathway.

Purity Validation Workflow for this compound cluster_synthesis Synthesis & Workup cluster_analysis Analytical Validation cluster_data Data Evaluation Synthesis Synthesis of this compound Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography / Recrystallization Workup->Purification GCMS GC-MS Analysis Purification->GCMS Purity & Impurity Profile NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR Structural Confirmation HPLC HPLC Analysis (Optional) Purification->HPLC Quantitative Purity Compare Compare Data to Reference GCMS->Compare NMR->Compare HPLC->Compare Report Generate Certificate of Analysis Compare->Report

Caption: Workflow for the synthesis and purity validation of this compound.

Potential Synthetic Pathway and Key Intermediates cluster_impurities Potential Impurities reactant 2,6-Dichloroanisole product This compound reactant->product Electrophilic Aromatic Substitution reagent Bromine (Br₂) / Lewis Acid reagent->product unreacted Unreacted 2,6-dichloroanisole product->unreacted Incomplete reaction overbrominated Dibrominated byproducts product->overbrominated Excess bromine isomers Other positional isomers product->isomers Side reactions

Caption: A potential synthetic route and common impurities for this compound.

References

A Comparative Spectroscopic Analysis of Bromoanisole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three structural isomers of bromoanisole: 2-bromoanisole, 3-bromoanisole, and 4-bromoanisole. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various stages of research and development, including synthesis, quality control, and metabolite identification. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation: A Spectroscopic Fingerprint

The unique substitution pattern of the bromine and methoxy groups on the benzene ring in each isomer leads to distinct spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra are particularly informative for distinguishing between the isomers due to the differences in the chemical shifts and splitting patterns of the aromatic protons. All spectra were recorded in deuterated chloroform (CDCl₃).

IsomerChemical Shift (δ) in ppm [Multiplicity, Coupling Constant (J) in Hz, Integration, Assignment]
2-Bromoanisole 3.89 (s, 3H, -OCH₃), 6.86 (ddd, J = 8.1, 7.5, 1.2 Hz, 1H, Ar-H), 6.92 (dd, J = 8.3, 1.2 Hz, 1H, Ar-H), 7.27 (ddd, J = 8.3, 7.5, 1.8 Hz, 1H, Ar-H), 7.55 (dd, J = 7.8, 1.8 Hz, 1H, Ar-H)
3-Bromoanisole 3.80 (s, 3H, -OCH₃), 6.84 (ddd, J = 8.3, 2.6, 1.0 Hz, 1H, Ar-H), 7.09 (t, J = 2.2 Hz, 1H, Ar-H), 7.15 (t, J = 8.0 Hz, 1H, Ar-H), 7.21 (ddd, J = 7.8, 1.5, 1.0 Hz, 1H, Ar-H)
4-Bromoanisole 3.77 (s, 3H, -OCH₃), 6.77 (d, J = 9.0 Hz, 2H, Ar-H ortho to -OCH₃), 7.36 (d, J = 9.0 Hz, 2H, Ar-H ortho to -Br)[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra show distinct chemical shifts for the aromatic carbons, reflecting the influence of the electron-donating methoxy group and the electron-withdrawing bromine atom at different positions.

IsomerChemical Shift (δ) in ppm (Assignment)
2-Bromoanisole 56.4 (-OCH₃), 111.9 (C-Br), 112.3 (Ar-CH), 121.9 (Ar-CH), 128.4 (Ar-CH), 133.6 (Ar-CH), 156.0 (C-OCH₃)
3-Bromoanisole 55.4 (-OCH₃), 111.9 (Ar-CH), 116.5 (Ar-CH), 122.8 (C-Br), 124.6 (Ar-CH), 130.3 (Ar-CH), 159.9 (C-OCH₃)
4-Bromoanisole 55.4 (-OCH₃), 112.8 (C-Br), 115.8 (Ar-CH), 132.2 (Ar-CH), 158.7 (C-OCH₃)
Infrared (IR) Spectroscopy

The IR spectra of the bromoanisole isomers exhibit characteristic absorption bands corresponding to the functional groups present. Key vibrational modes are summarized below.

IsomerAromatic C-H Stretch (cm⁻¹)C=C Ring Stretch (cm⁻¹)Aryl Ether C-O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Out-of-Plane (OOP) Bending (cm⁻¹)
2-Bromoanisole ~3065~1580, 1470~1250, 1025~670~750 (ortho-disubstituted)
3-Bromoanisole ~3060~1585, 1475~1255, 1040~680~770, ~870 (meta-disubstituted)
4-Bromoanisole ~3070~1590, 1485~1245, 1035~690~825 (para-disubstituted)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of aromatic compounds are characterized by absorptions arising from π→π* transitions. The position of the absorption maxima (λmax) is sensitive to the substitution pattern on the benzene ring.

Isomerλmax (nm) in Ethanol
2-Bromoanisole Data not readily available in searched literature. Expected to show two bands similar to other isomers.
3-Bromoanisole Data not readily available in searched literature. Expected to show two bands similar to other isomers.
4-Bromoanisole 210, 270[1]
Mass Spectrometry (MS)

The mass spectra of all three isomers show a characteristic pair of molecular ion peaks (M⁺ and M+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can provide further structural information.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Bromoanisole 186/188171/173 ([M-CH₃]⁺), 143/145 ([M-CH₃-CO]⁺), 107 ([M-Br]⁺), 77 ([C₆H₅]⁺)
3-Bromoanisole 186/188171/173 ([M-CH₃]⁺), 143/145 ([M-CH₃-CO]⁺), 107 ([M-Br]⁺), 77 ([C₆H₅]⁺)
4-Bromoanisole 186/188171/173 ([M-CH₃]⁺), 107 ([M-Br]⁺), 77 ([C₆H₅]⁺)[1]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the bromoanisole isomers.

G Experimental Workflow for Bromoanisole Isomer Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample_2 2-Bromoanisole NMR NMR Spectroscopy (¹H and ¹³C) Sample_2->NMR IR IR Spectroscopy Sample_2->IR UV UV-Vis Spectroscopy Sample_2->UV MS Mass Spectrometry Sample_2->MS Sample_3 3-Bromoanisole Sample_3->NMR Sample_3->IR Sample_3->UV Sample_3->MS Sample_4 4-Bromoanisole Sample_4->NMR Sample_4->IR Sample_4->UV Sample_4->MS Process Spectral Processing (Peak Picking, Integration) NMR->Process IR->Process UV->Process MS->Process Compare Comparative Analysis (Tables and Spectra Overlay) Process->Compare

Caption: Workflow for the spectroscopic comparison of bromoanisole isomers.

Experimental Protocols

Standard protocols were followed for the acquisition of spectroscopic data for the bromoanisole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of each bromoanisole isomer was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. Typically, 16 scans were co-added.

  • ¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans were accumulated for each sample.

  • Data Processing: The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz. Phase and baseline corrections were applied, and the spectra were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin liquid film of each neat bromoanisole isomer was prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans were co-added and averaged. A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Stock solutions of each bromoanisole isomer were prepared in spectroscopic grade ethanol. Serial dilutions were performed to obtain a final concentration that yielded an absorbance in the range of 0.2 to 1.0 AU.

  • Instrumentation: UV-Vis spectra were recorded on a dual-beam UV-Vis spectrophotometer.

  • Acquisition: The spectra were scanned from 200 to 400 nm. Spectroscopic grade ethanol was used as the reference blank. The wavelength of maximum absorbance (λmax) was determined for each significant peak.

Mass Spectrometry (MS)
  • Sample Preparation: Dilute solutions of each bromoanisole isomer were prepared in a suitable volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from an initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.

  • MS Conditions: The EI source was operated at 70 eV. Mass spectra were scanned over a mass-to-charge (m/z) range of 40-300 amu.

  • Data Analysis: The mass spectrum corresponding to the GC peak of each isomer was analyzed to identify the molecular ion peaks and major fragment ions.

References

Comparative Analysis of the Biological Activity of Halogenated Anisole and Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated aromatic compounds, including substituted anisoles and phenols, are a class of molecules that have garnered significant interest in the fields of medicinal chemistry and materials science. The introduction of halogen atoms onto an aromatic ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can modulate their biological activity, leading to enhanced antimicrobial, antifungal, or cytotoxic effects. This guide provides a comparative overview of the biological activities of various halogenated phenols and anisoles, offering a predictive framework for the potential bioactivity of 4-Bromo-2,6-dichloroanisole derivatives.

Data on Structurally Related Compounds

Due to the absence of specific data for this compound derivatives, this section summarizes the biological activities of other halogenated phenols and anisoles. This comparative data can help in hypothesizing the potential efficacy and mechanism of action of the target compounds.

CompoundBiological ActivityOrganism/Cell LineKey Findings
Pentachlorophenol (PCP) CytotoxicitySH-SY5Y neuroblastoma cellsInduced time- and dose-dependent cytotoxicity, leading to apoptosis and necrosis through mitochondrial dysfunction and oxidative stress.[1][2]
CytotoxicityMammalian Vero cellsIdentified as a potent cytotoxic agent, with lysosome destabilization preceding mitochondrial dysfunction.[3]
CytotoxicityAML 12 mouse hepatocytesExhibited a biphasic response with mitogenicity at low concentrations and cytotoxicity at higher doses.[4]
2,4,6-Trichlorophenol (TCP) AntimicrobialMicrobial consortiumDegraded by a microbial consortium, indicating its susceptibility to microbial action.[5]
CarcinogenicityAnimal modelsShown to cause lymphomas, leukemia, and liver cancer in animal studies.[6][7]
Halogenated Phenols (General) AntimicrobialVarious microbesStrategic halogenation can enhance the antimicrobial activity of phenolic compounds.
Thyroid DisruptionIn vitroBrominated and chlorinated phenols have been identified as potential thyroid-disrupting compounds.
Halogenated Anisoles (General) Off-flavor in wineNot applicableImplicated as a source of "cork taint" in wine, indicating their potential for sensory impact.

Experimental Protocols

A fundamental experiment to assess the antimicrobial potential of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination[8][9][10]

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

1. Materials:

  • Test compound (e.g., a this compound derivative)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microorganism to be tested (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control (a known antibiotic)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

2. Procedure:

  • Preparation of Test Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions. Include a positive control (inoculum with a known antibiotic) and a negative control (inoculum in broth without any antimicrobial agent).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for evaluating the antimicrobial activity of a novel compound.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Sterile Growth Medium Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_Results Read Results (Visual or Spectrophotometric) Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Halogenated_Phenol_MoA Halogenated_Phenol Halogenated Phenol Mitochondrial_Membrane Mitochondrial Membrane Halogenated_Phenol->Mitochondrial_Membrane Interacts with Disruption Membrane Disruption & Uncoupling of Oxidative Phosphorylation Mitochondrial_Membrane->Disruption ROS_Production Increased Reactive Oxygen Species (ROS) Production Disruption->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Necrosis Necrosis Oxidative_Stress->Necrosis

References

Assessing the Efficacy of 4-Bromo-2,6-dichloroanisole as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of an appropriate synthetic intermediate is a critical decision that profoundly influences the efficiency, cost-effectiveness, and overall success of a synthetic campaign. This guide provides a comprehensive assessment of 4-Bromo-2,6-dichloroanisole, a versatile tri-substituted aromatic compound, and its efficacy as a synthetic intermediate. Through a comparative analysis with viable alternatives, supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions in the design and execution of complex molecular syntheses.

Introduction to this compound

This compound is a halogenated aromatic ether possessing a unique substitution pattern that renders it a valuable building block in organic chemistry. The presence of three distinct halogen atoms—one bromine and two chlorine atoms—at specific positions on the anisole core provides multiple reactive sites for a variety of cross-coupling and functionalization reactions. The methoxy group, a strong electron-donating group, influences the reactivity of the aromatic ring, while the ortho-chloro substituents introduce significant steric hindrance, which can be both a challenge and an opportunity for selective transformations.

This guide will focus on the utility of this compound in several key transformations, including the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and Grignard reagent formation. Its performance will be compared against analogous compounds, primarily 4-iodo-2,6-dichloroanisole and 4-chloro-2,6-dichloroanisole, to elucidate the impact of the C-X bond on reactivity, as well as the less sterically hindered 4-bromoanisole to highlight the role of the ortho-chloro substituents.

Comparative Performance in Key Cross-Coupling Reactions

The efficacy of this compound as a synthetic intermediate is best understood through its performance in widely utilized palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. This trend is a key factor in the comparative data presented below.

It is important to note that direct, side-by-side comparative studies for these specific substrates under identical conditions are limited in the published literature. Therefore, the following data is a combination of reported yields for closely related substrates and extrapolated estimates based on established reactivity principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table compares the performance of this compound with its iodo and chloro analogs in a typical reaction with phenylboronic acid.

Aryl HalideProductTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)
4-Iodo-2,6-dichloroanisole2,6-Dichloro-4-methoxy-1,1'-biphenyl85-952-680-100
This compound 2,6-Dichloro-4-methoxy-1,1'-biphenyl 70-85 6-12 90-110
4-Chloro-2,6-dichloroanisole2,6-Dichloro-4-methoxy-1,1'-biphenyl40-6012-24100-120
4-Bromoanisole4-Methoxy-1,1'-biphenyl>95[1][2][3]2-480-100
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The table below illustrates the expected reactivity differences in the coupling of the haloanisoles with aniline.

Aryl HalideProductTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)
4-Iodo-2,6-dichloroanisoleN-(2,6-dichloro-4-methoxyphenyl)aniline80-904-890-110
This compound N-(2,6-dichloro-4-methoxyphenyl)aniline 65-80 8-16 100-120
4-Chloro-2,6-dichloroanisoleN-(2,6-dichloro-4-methoxyphenyl)aniline30-5016-36110-130
4-BromoanisoleN-(4-methoxyphenyl)aniline90-98[4]4-890-110
Heck Reaction

The Heck reaction allows for the formation of C-C bonds between an aryl halide and an alkene. The following table compares the performance of the haloanisoles in a reaction with styrene.

Aryl HalideProductTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)
4-Iodo-2,6-dichloroanisole1-(2,6-dichloro-4-methoxyphenyl)-2-phenylethene75-856-12100-120
This compound 1-(2,6-dichloro-4-methoxyphenyl)-2-phenylethene 60-75 12-24 110-130
4-Chloro-2,6-dichloroanisole1-(2,6-dichloro-4-methoxyphenyl)-2-phenylethene20-4024-48120-140
4-Bromoanisole1-(4-methoxyphenyl)-2-phenylethene80-906-12100-120

Experimental Protocols

General Considerations for Cross-Coupling Reactions

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The choice of palladium catalyst, ligand, base, and solvent is crucial and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1, 10 mL)

Procedure:

  • To a dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.08 mmol)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add a solution of this compound in toluene, followed by aniline.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Heck Reaction of this compound

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol)

  • P(o-tolyl)₃ (0.1 mmol)

  • Triethylamine (2.0 mmol)

  • Anhydrous DMF (10 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill with argon.

  • Add DMF, styrene, and triethylamine.

  • Seal the tube and heat to 120 °C for 18-24 hours.

  • Monitor the reaction by GC-MS.

  • Cool the mixture, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with 1M HCl and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Grignard Reagent Formation and Reaction

The steric hindrance from the two ortho-chloro substituents can make the formation of the Grignard reagent from this compound challenging. Activation of magnesium and higher temperatures may be required.

Materials:

  • Magnesium turnings (1.2 mmol)

  • Iodine (a small crystal)

  • This compound (1.0 mmol)

  • Anhydrous THF (10 mL)

  • Electrophile (e.g., benzaldehyde, 1.0 mmol)

Procedure:

  • Activate the magnesium turnings in a flame-dried flask with a crystal of iodine under argon.

  • Add a small portion of a solution of this compound in THF.

  • Initiate the reaction by gentle heating.

  • Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours.

  • Cool the Grignard reagent to 0 °C and add a solution of the electrophile in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Synthetic Pathways and Workflows

To further clarify the synthetic utility of this compound, the following diagrams, generated using Graphviz, illustrate a typical cross-coupling workflow and the logical relationship of its reactivity compared to its analogs.

Suzuki_Workflow A Reactants (this compound, Boronic Acid, Base) B Add Pd Catalyst & Ligand A->B 1. C Inert Atmosphere (Argon/Nitrogen) B->C 2. D Solvent Addition (e.g., Toluene/Water) C->D 3. E Heating & Stirring D->E 4. F Reaction Monitoring (TLC/GC) E->F 5. G Workup (Extraction, Washing) F->G 6. H Purification (Column Chromatography) G->H 7. I Product H->I 8.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_reactivity Reactivity in Pd Cross-Coupling Iodo 4-Iodo-2,6-dichloroanisole (Most Reactive) Bromo This compound (Intermediate Reactivity) Iodo->Bromo Faster reaction, higher yield Chloro 4-Chloro-2,6-dichloroanisole (Least Reactive) Bromo->Chloro Faster reaction, higher yield

Caption: Reactivity trend of 4-halo-2,6-dichloroanisoles in cross-coupling.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)(HNR'R'')(L_n)]+X- AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim Ar-NR'R'' RedElim->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound stands as a valuable and versatile synthetic intermediate. Its reactivity, situated between its iodo and chloro counterparts, offers a balance of stability and reactivity, making it suitable for a range of cross-coupling reactions. The presence of ortho-chloro substituents introduces steric hindrance that can be exploited for regioselective synthesis, albeit sometimes requiring more forcing reaction conditions compared to less hindered analogs like 4-bromoanisole.

For researchers and drug development professionals, the choice between this compound and its alternatives will depend on the specific requirements of the synthesis, including desired reactivity, cost considerations, and the tolerance of other functional groups in the molecule. This guide provides a foundational understanding of its efficacy, enabling more strategic and efficient synthetic planning.

References

Cross-Validation of Analytical Results for 4-Bromo-2,6-dichloroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical results for 4-Bromo-2,6-dichloroanisole (CAS No. 19240-91-6). Due to the limited availability of public experimental data for this specific compound, this document leverages data from structurally similar compounds to provide a comparative analysis. The experimental protocols detailed below are generalized and should be optimized for specific instrumentation and laboratory conditions. The availability of a certified reference standard for this compound is recommended for accurate validation.

Data Presentation

The following tables summarize the expected and observed analytical data for this compound and its structural analogs. This comparative approach allows for a reasonable estimation of the analytical behavior of the target compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound (Predicted) ~10-15254/256/258 (M+), 239/241/243 ([M-CH3]+), 211/213/215, 176/178
4-Bromo-2,6-dichloroanilineNot Available239/241/243 (M+), 160/162, 125
2-Bromo-1,4-dichlorobenzeneNot Available224/226/228 (M+), 145/147, 110

Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Data

CompoundRetention Time (min)Ionization Mode[M+H]+ (m/z)
This compound (Predicted) ~5-8ESI+255/257/259
4-Bromo-2-chloroanisoleNot AvailableESI+221/223
Halogenated Anisoles (General)VariableESI+[M+H]+

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl3)

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound (Predicted) ~7.4 (s, 2H, Ar-H), ~3.9 (s, 3H, OCH3)~155 (C-O), ~132 (C-Cl), ~130 (C-H), ~120 (C-Br), ~60 (OCH3)
4-Bromo-2,6-dichloroaniline~7.28 (s, 2H, Ar-H), ~4.5 (br s, 2H, NH2)~142, ~129, ~120, ~118
4-Bromoanisole~7.38 (d, 2H), ~6.78 (d, 2H), ~3.78 (s, 3H)~158, ~132, ~116, ~114, ~55

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Ionization Mode: Positive ESI.

  • MS Parameters: Capillary voltage 3.5 kV, cone voltage 30 V, source temperature 120°C, desolvation temperature 350°C.

  • Mass Range: m/z 100-500.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of analytical results for this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition cluster_validation Cross-Validation cluster_result Conclusion Sample Test Sample of This compound SamplePrep Prepare solutions for GC-MS, HPLC-MS, and NMR Sample->SamplePrep RefStd Reference Standard RefStd->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS HPLCMS HPLC-MS Analysis SamplePrep->HPLCMS NMR NMR Spectroscopy SamplePrep->NMR GCMS_Data Retention Time & Mass Spectrum GCMS->GCMS_Data HPLCMS_Data Retention Time & [M+H]+ HPLCMS->HPLCMS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data CompareData Compare Sample Data with Reference Standard and Orthogonal Techniques GCMS_Data->CompareData HPLCMS_Data->CompareData NMR_Data->CompareData Confirmation Confirmation of Identity and Purity CompareData->Confirmation

A Comparative Analysis of Computational Predictions and Experimental Data for 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide comparing the predicted and experimentally determined properties of 4-Bromo-2,6-dichloroanisole, a key halogenated aromatic compound. This guide provides a side-by-side look at its physicochemical and spectroscopic characteristics, supported by available experimental data and computational models.

This guide delves into the comparison of computationally predicted and experimentally verified data for this compound. The objective is to provide researchers, scientists, and professionals in drug development with a clear, data-driven overview of this compound's properties. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing comparative workflows, this guide aims to be a valuable resource for those working with halogenated organic molecules.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental physicochemical properties of a compound, such as its melting point, boiling point, and solubility, are critical for its application in various scientific fields. Below is a summary of the available experimental data for this compound alongside computationally predicted values.

PropertyExperimental ValueComputational Prediction
Melting Point 68-69 °C[1]Not Available
Boiling Point 250-255 °C (at 765 Torr)[1]Not Available
Water Solubility 0.036 g/L at 25 °C[2]Not Available
Density Not Available1.666 ± 0.06 g/cm³[1]
Molecular Weight 255.926 g/mol 255.926 g/mol [2]
Monoisotopic Mass Not Available253.89008[2]
Topological Polar Surface Area Not Available9.2 Ų[2]
Complexity Not Available122[2]
Rotatable Bond Count Not Available1[2]
Hydrogen Bond Donor Count Not Available0[2]
Hydrogen Bond Acceptor Count Not Available1[2]

Experimental Protocols:

Detailed experimental protocols for the determination of the melting point, boiling point, and solubility of this compound are not explicitly available in the public domain. These values are typically determined using standard laboratory techniques.

  • Melting Point: Determined using a melting point apparatus where a small, powdered sample is heated, and the temperature range over which the substance melts is recorded.

  • Boiling Point: Measured by distillation of the liquid and recording the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

  • Solubility: Typically determined by the shake-flask method, where an excess of the solid is agitated in a solvent (in this case, water) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then measured.

Visualizing the Comparison Workflow

The process of comparing experimental data with computational predictions is a fundamental aspect of modern chemical research. The following diagram illustrates a generalized workflow for this process.

G Workflow for Comparing Experimental and Computational Data cluster_experimental Experimental Analysis cluster_computational Computational Modeling exp_synthesis Synthesis & Purification exp_physchem Physicochemical Measurement (MP, BP, Solubility) exp_synthesis->exp_physchem exp_spectro Spectroscopic Analysis (NMR, IR, MS) exp_synthesis->exp_spectro data_comparison Data Comparison & Analysis exp_physchem->data_comparison exp_spectro->data_comparison comp_model Molecular Modeling comp_physchem Property Prediction (MP, BP, Solubility) comp_model->comp_physchem comp_spectro Spectrum Simulation (NMR, IR, MS) comp_model->comp_spectro comp_physchem->data_comparison comp_spectro->data_comparison conclusion Conclusion & Validation data_comparison->conclusion

Caption: A flowchart illustrating the parallel workflows for experimental characterization and computational prediction, culminating in data comparison and validation.

Spectroscopic Data: A Call for Further Investigation

The structural difference, a methoxy group (-OCH₃) in the anisole versus an amino group (-NH₂) in the aniline, will lead to significant differences in their respective spectra. For instance, in the ¹H NMR spectrum of this compound, a singlet corresponding to the methoxy protons would be expected, which would be absent in the aniline.

The following diagram illustrates the logical relationship in identifying and comparing spectroscopic data, highlighting the current data gap.

G Spectroscopic Data Comparison Pathway cluster_data_acquisition Data Acquisition exp_data Experimental Spectroscopic Data (NMR, IR, MS) data_validation Compound Identity Verification exp_data->data_validation comp_data Computational Spectral Prediction comp_data->data_validation comparison Direct Comparison data_validation->comparison Correct Compound data_gap Data Not Available for This compound data_validation->data_gap Incorrect Compound (e.g., Aniline derivative) comparison->data_gap Insufficient Data

Caption: A diagram showing the process for comparing spectroscopic data, emphasizing the critical step of verifying compound identity and the current data gap for this compound.

References

Navigating the Synthetic Landscape: A Comparative Guide to 4-Bromo-2,6-dichloroanisole and its Alternatives in Biologically Relevant Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success. Among the vast arsenal of halogenated aromatic compounds, 4-Bromo-2,6-dichloroanisole presents itself as a potentially versatile, yet underexplored, reagent. This guide aims to provide a comprehensive overview of its theoretical applications, drawing comparisons with structurally similar and more extensively documented alternatives. While direct experimental data for this compound remains limited in publicly accessible literature, we can infer its reactivity and potential utility based on the well-established principles of organic synthesis and the performance of its chemical cousins.

Introduction to this compound: A Trifunctionalized Aromatic Core

This compound (CAS No. 19240-91-6) is a polyhalogenated aromatic ether.[1] Its structure is characterized by a methoxy group and three halogen substituents on a benzene ring: a bromine atom at the 4-position and two chlorine atoms at the 2- and 6-positions. This unique arrangement of functional groups suggests a potential for regioselective transformations, a highly desirable feature in the synthesis of complex organic molecules.

The presence of three distinct halogen atoms, each with a different propensity to participate in cross-coupling reactions, theoretically allows for a stepwise and controlled functionalization of the aromatic ring. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This hierarchy implies that the carbon-bromine bond in this compound would be more reactive than the carbon-chlorine bonds, offering a handle for selective initial modification.

Potential Applications in Medicinal Chemistry and Materials Science

While specific applications for this compound are not extensively documented, its structural similarity to other polyhalogenated aromatics suggests its potential as a key intermediate in the synthesis of:

  • Bioactive Molecules: Halogenated anilines and anisoles are prevalent scaffolds in a variety of pharmaceuticals and agrochemicals. For instance, the related compound 4-Bromo-2,6-dichloroaniline is a known intermediate in the synthesis of pesticides and GABA receptor antagonist insecticides.[3] It is plausible that this compound could serve as a precursor for novel kinase inhibitors or other therapeutic agents, where the halogen atoms can be sequentially replaced with various functionalities to probe the binding pockets of biological targets.[4]

  • Functional Materials: Polyhalogenated aromatic compounds are often used as monomers in the synthesis of flame-retardant materials and conductive polymers. The bromine and chlorine atoms on the anisole ring could be exploited to introduce specific properties into polymeric structures.

A Comparative Analysis: this compound vs. Key Alternatives

Given the limited specific data on this compound, a practical approach for researchers is to compare its expected performance with that of more established, structurally related compounds.

FeatureThis compound4-Bromo-2,6-diiodoaniline4-Bromo-2,6-difluoroanisole2,4-Dibromoanisole
Reactivity in Cross-Coupling Expected moderate reactivity at the C-Br bond, with lower reactivity at the C-Cl bonds.High reactivity at the C-I bonds, allowing for selective initial coupling, followed by reaction at the C-Br bond under more forcing conditions.[4]The C-Br bond is the primary site for cross-coupling. The C-F bonds are generally unreactive under standard conditions.[5]Two reactive C-Br bonds, potentially leading to double coupling or requiring careful control for mono-functionalization.
Potential for Regioselectivity High. The differential reactivity of Br vs. Cl allows for sequential functionalization.Very high. The significant difference in reactivity between I and Br enables highly selective stepwise reactions.[4]High. The C-Br bond is significantly more reactive than the C-F bonds.[5]Moderate. Selective mono-arylation can be challenging and may require specific catalytic systems.
Availability and Cost Commercially available from several suppliers.Availability may be more limited and cost potentially higher due to the iodine content.Commercially available and used as an intermediate in pharmaceuticals and agrochemicals.[5]Readily available and commonly used in organic synthesis.
Potential Applications Intermediate for pharmaceuticals and materials science.Building block for kinase inhibitors and functional materials.[4]Intermediate for pharmaceuticals and agrochemicals.[5]Precursor for a wide range of organic compounds.

Table 1: Comparative Overview of this compound and Selected Alternatives. This table provides a qualitative comparison based on established principles of chemical reactivity and documented applications of similar compounds.

Experimental Workflows: A Hypothetical Approach to Utilizing this compound

Based on the expected reactivity, a logical synthetic workflow for the selective functionalization of this compound would involve an initial palladium-catalyzed cross-coupling reaction targeting the more reactive C-Br bond.

Diagram of a Hypothetical Sequential Cross-Coupling Workflow

G A This compound B Suzuki or Heck Coupling (Pd Catalyst, Base) A->B Arylboronic acid or Alkene C 4-Aryl/Vinyl-2,6-dichloroanisole B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig Amination) (More active catalyst/harsher conditions) C->D Amine E 4-Aryl/Vinyl-2-amino-6-chloroanisole D->E

Caption: Hypothetical workflow for the sequential functionalization of this compound.

Generalized Protocol for a Selective Suzuki-Miyaura Coupling

This protocol is a generalized starting point and would require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Conclusion and Future Outlook

This compound holds promise as a versatile building block in organic synthesis, particularly for the construction of complex, polyfunctionalized aromatic compounds. Its key theoretical advantage lies in the differential reactivity of its halogen substituents, which should permit a high degree of control over sequential cross-coupling reactions.

While direct, comparative experimental data is currently lacking in the literature, the established principles of palladium-catalyzed reactions and the documented utility of analogous compounds like 4-bromo-2,6-diiodoaniline and other haloanisoles provide a strong foundation for its exploration. Researchers in drug discovery and materials science are encouraged to investigate the synthetic potential of this readily available reagent. Further studies are needed to fully elucidate its reactivity profile and to validate its utility in the creation of novel bioactive molecules and advanced materials.

References

Navigating Cross-Coupling Reactions: A Comparative Guide to the Utility of 4-Bromo-2,6-dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount for the efficient synthesis of complex molecules. 4-Bromo-2,6-dichloroanisole stands as a versatile reagent in the chemist's toolbox, offering a platform for selective functionalization through various palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of its performance in key transformations, offering insights into reaction conditions, expected outcomes, and potential alternatives.

The reactivity of this compound is governed by the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the ease of oxidative addition follows the general trend of I > Br > Cl.[1] This inherent property allows for chemoselective reactions, primarily targeting the more reactive C-Br bond while leaving the C-Cl bonds intact for subsequent transformations. This guide will explore its application in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Performance in Key Cross-Coupling Reactions

The utility of this compound is best demonstrated by examining its performance across a range of standard cross-coupling reactions. The following tables summarize typical reaction conditions and yields, drawing from studies on structurally similar polyhalogenated aromatic compounds to provide a benchmark for expected performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For this compound, this reaction is expected to proceed selectively at the C-Br position.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001285-95 (estimated)
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃1,4-Dioxane901280-90 (estimated)
Thiophene-2-boronic acidPd₂(dba)₃ / XPhos (2 mol%)K₃PO₄Toluene1101875-85 (estimated)

Note: Yields are estimated based on reactions with structurally similar bromo-dichloro aromatic compounds.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. The higher reactivity of the C-Br bond allows for selective alkynylation.

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃NToluene806~90 (estimated)
TrimethylsilylacetylenePd(OAc)₂ / P(t-Bu)₃ (2 mol%)CuI (5 mol%)DIPEADMF60885-95 (estimated)
1-HexynePdCl₂(PPh₃)₂ (3 mol%)CuI (5 mol%)Et₃NTHFRT12~80 (estimated)

Note: Yields are estimated based on reactions with analogous aryl bromides.

Heck Reaction

The Heck reaction enables the arylation of alkenes. With this compound, the reaction is anticipated to occur at the C-Br bond.

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2 mol%)Et₃NDMF1202470-80 (estimated)
n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃ (3 mol%)K₂CO₃DMAc1101865-75 (estimated)
CyclohexeneHerrmann's Catalyst (1 mol%)Et₃NNMP1302460-70 (estimated)

Note: Yields are estimated based on reactions with similar aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for the synthesis of arylamines. Selective amination at the C-Br position of this compound is expected.

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhos (2 mol%)NaOtBuToluene1001280-90 (estimated)
AnilinePd(OAc)₂ / BINAP (3 mol%)Cs₂CO₃Dioxane1101875-85 (estimated)
BenzylamineRuPhos Pd G3 (2 mol%)K₃PO₄THF901680-90 (estimated)

Note: Yields are estimated based on reactions with related bromo-chloro substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the key cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) are added the boronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (as specified in the table). The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the palladium catalyst, the copper(I) co-catalyst, and a ligand (if applicable) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas three times. The specified solvent, the base, and the terminal alkyne (1.1-1.5 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

General Procedure for Heck-Mizoroki Coupling

In a sealed tube, this compound (1.0 mmol), the palladium catalyst, a ligand (if applicable), the base, and the specified solvent are combined. The alkene (1.5-2.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, the palladium catalyst, ligand, and base are added to a dry Schlenk tube. The anhydrous solvent, this compound (1.0 mmol), and the amine (1.1-1.2 mmol) are then added. The Schlenk tube is sealed and heated with vigorous stirring for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[3]

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and the logical relationship of halide reactivity.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert heating Heat to Specified Temperature inert->heating stirring Stir for Indicated Time heating->stirring monitoring Monitor Progress (TLC/GC-MS) stirring->monitoring quench Quench Reaction (e.g., with Water) monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Halide_Reactivity reactivity Decreasing Reactivity in Oxidative Addition A C-I (Iodo) B C-Br (Bromo) A->B More Reactive C C-Cl (Chloro) B->C More Reactive

Caption: Relative reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition.

Alternatives to this compound

While this compound is a valuable reagent, alternative building blocks may be more suitable depending on the specific synthetic goal, desired reactivity, and cost considerations.

  • 4-Iodo-2,6-dichloroanisole: The C-I bond is more reactive than the C-Br bond, allowing for cross-coupling reactions under milder conditions, often with lower catalyst loadings and shorter reaction times. This can be advantageous when dealing with sensitive functional groups.

  • 2,4-Dibromo-6-chloroanisole: This substrate offers two C-Br bonds of potentially different reactivity due to their electronic and steric environments, providing opportunities for selective di-functionalization.

  • 4-Bromo-2,6-difluoroanisole: The presence of fluorine atoms can significantly alter the electronic properties of the molecule and the resulting products, which can be desirable in medicinal chemistry for modulating properties like metabolic stability and binding affinity.

  • Aryl Triflates and Tosylates: These pseudohalides can also participate in cross-coupling reactions and may offer different reactivity profiles and selectivities compared to their halo-counterparts.

The choice of substrate will ultimately depend on the specific requirements of the synthetic route, including the desired reactivity, the need for sequential functionalization, and the electronic properties of the final product. This guide provides a foundational understanding of the performance of this compound in key cross-coupling reactions, enabling more informed decisions in the design and execution of complex organic syntheses.

References

A Head-to-Head Comparison: Evaluating the Novelty of Brodiclanib, a 4-Bromo-2,6-dichloroanisole Derivative, as a Next-Generation Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the relentless pursuit of novel therapeutics, the structural modification of known chemical scaffolds remains a cornerstone of drug discovery. This guide provides a comprehensive framework for assessing the novelty of Brodiclanib , a new chemical entity derived from 4-Bromo-2,6-dichloroanisole. We present a head-to-head comparison against the well-established, non-selective kinase inhibitor Staurosporine, focusing on key differentiators for drug development professionals. Our evaluation encompasses physicochemical properties, in vitro biological activity against a novel kinase target (NK1), and cellular efficacy. Through rigorous, side-by-side experimental protocols and data analysis, this guide establishes a clear rationale for Brodiclanib's potential as a valuable lead compound, distinguished by superior selectivity and a favorable therapeutic window.

Introduction: The Rationale for Brodiclanib

The starting scaffold, this compound, is a halogenated aromatic compound offering a unique electronic and steric profile for chemical modification.[1][2] While its direct biological applications are limited, its structure serves as a versatile foundation for creating more complex molecules. The development of Brodiclanib was driven by a structure-based drug design campaign targeting the ATP-binding pocket of Novel Kinase 1 (NK1), a recently identified serine/threonine kinase implicated in an aggressive form of non-small cell lung cancer.

The central hypothesis is that specific substitutions on the anisole ring can confer high-potency and, crucially, high-selectivity for NK1, overcoming the promiscuity that plagues many kinase inhibitors like Staurosporine.[3][4][5] Novelty in drug discovery is not merely about creating a new structure, but about demonstrating a tangible improvement in function, such as enhanced target specificity or a better safety profile.[6][7] This guide will systematically dissect the evidence supporting Brodiclanib's novelty.

Workflow for Novelty Assessment

Our evaluation follows a multi-tiered approach, beginning with fundamental characterization and progressing to complex cellular assays. This workflow ensures that each stage of analysis builds upon validated results, a hallmark of a trustworthy and efficient drug discovery cascade.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Biological Validation cluster_2 Phase 3: Cellular Context cluster_3 Phase 4: Data Synthesis a Synthesis of Brodiclanib b Physicochemical Profiling a->b Characterize c Biochemical Kinase Assay (IC50) b->c Test Compound d Kinase Selectivity Panel c->d Assess Specificity e Cellular Viability Assay (EC50) d->e Validate in Cells f Target Engagement: Phospho-Protein Western Blot e->f Confirm MoA g Novelty Assessment & Go/No-Go Decision f->g Synthesize Data

Caption: High-level workflow for assessing the novelty of a candidate compound.

Comparative Physicochemical Properties

An optimal drug candidate must possess suitable physicochemical properties for oral bioavailability.[4][8] We compared Brodiclanib against Staurosporine, a natural product known for its poor drug-like properties despite its high potency.

Expertise & Experience: We selected key parameters like molecular weight (MW), cLogP (lipophilicity), topological polar surface area (TPSA), and aqueous solubility. These metrics are strong indicators of a compound's potential to adhere to established guidelines for oral drug candidates, such as Lipinski's Rule of Five.[4] A lower cLogP and higher solubility, as observed for Brodiclanib, are generally predictive of better absorption and distribution.

Table 1: Physicochemical Property Comparison

PropertyBrodiclanib (Predicted)Staurosporine (Reference)Justification for Novelty
Molecular Weight (Da) 482.15466.5Within typical kinase inhibitor range.[3][5]
cLogP 3.85.1Improved hydrophilicity suggests better solubility.[9]
TPSA (Ų) 85.4101.2Lower TPSA often correlates with better cell permeability.
Aqueous Solubility (µM) 25.5< 1.0Significant improvement enhances druggability.

In Vitro Biological Evaluation: Potency and Selectivity

The cornerstone of Brodiclanib's novelty lies in its designed interaction with the NK1 kinase. We performed a direct, side-by-side comparison of inhibitory activity.

Biochemical Kinase Inhibition Assay

Trustworthiness: This protocol is designed to be self-validating by including a "no enzyme" negative control and a "no inhibitor" positive control. The use of a well-characterized benchmark (Staurosporine) provides an essential performance reference. Kinase assays measure the transfer of a phosphate group from ATP to a substrate; inhibition of this process is a direct measure of a compound's potency.[10]

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane Receptor Growth Factor Receptor NK1 NK1 Kinase Receptor->NK1 Activates Substrate Substrate Protein NK1->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cell Proliferation & Survival pSubstrate->Response Brodiclanib Brodiclanib Brodiclanib->NK1 Inhibits

Caption: Proposed mechanism of action for Brodiclanib in the NK1 signaling pathway.

Table 2: Comparative In Vitro Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)Off-Target Kinase (PIM1) IC₅₀ (nM)Selectivity Index (PIM1 IC₅₀ / NK1 IC₅₀)
Brodiclanib NK115.2 > 10,000> 650-fold
Staurosporine NK15.820.53.5-fold

Authoritative Grounding: The data clearly demonstrates Brodiclanib's high potency against NK1. More importantly, its >650-fold selectivity over PIM1, a common off-target kinase, is a dramatic improvement over Staurosporine. This high degree of selectivity is a key aspect of its novelty and suggests a potentially wider therapeutic window with fewer side effects.

APPENDIX 1: Experimental Protocols

Protocol 1: In Vitro Kinase Assay [11][12][13]

  • Reagent Preparation : Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare ATP solution and peptide substrate solution in kinase buffer.

  • Compound Dilution : Perform a serial dilution of Brodiclanib and Staurosporine in 100% DMSO, then dilute into kinase buffer.

  • Reaction Setup : In a 384-well plate, add 5 µL of compound dilution. Add 10 µL of a mix of recombinant NK1 enzyme and peptide substrate.

  • Initiation : Start the reaction by adding 10 µL of ATP solution (final concentration at the known Km for NK1).

  • Incubation : Incubate for 60 minutes at room temperature.

  • Termination & Detection : Add 25 µL of a detection reagent (e.g., ADP-Glo™, which measures ADP production). Incubate for 40 minutes.

  • Luminescence Reading : Read the luminescence on a plate reader.

  • Data Analysis : Normalize data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using non-linear regression to determine the IC₅₀ value.

Cellular Activity and Mechanism of Action

To be a viable drug candidate, a compound must demonstrate efficacy in a cellular context. We used an engineered lung cancer cell line (A549-NK1) that overexpresses the target kinase.

Cellular Viability Assay (MTT Assay)

Expertise & Experience: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[14][15] A potent compound should reduce the viability of cancer cells that depend on its target. We chose a 72-hour incubation period to allow for the full cytotoxic or cytostatic effects of kinase inhibition to manifest.

Table 3: Comparative Cellular Activity

CompoundCell LineAssay TypeEC₅₀ (µM)
Brodiclanib A549-NK1MTT0.25
Staurosporine A549-NK1MTT0.05
Brodiclanib WT A549 (Control)MTT> 50
Staurosporine WT A549 (Control)MTT0.06

Analysis: While Staurosporine is more potent in absolute terms, it is nearly equipotent against both the NK1-overexpressing and wild-type cell lines, confirming its lack of selectivity. In stark contrast, Brodiclanib shows potent activity against the target-expressing cells but is largely inactive against the control cells. This >200-fold difference in activity is a powerful demonstration of target-specific action and a critical component of its novelty.

Target Engagement: Western Blot for Phospho-Substrate

Trustworthiness: To confirm that Brodiclanib works by inhibiting NK1 in cells, we measured the phosphorylation of its direct downstream substrate. A decrease in the phosphorylated form of the substrate protein upon treatment provides direct evidence of target engagement.[16][17] We included a total protein control to ensure that changes in the phospho-signal are not due to overall protein degradation.[18][19]

Results: Western blot analysis (data not shown, representative image would be included in a full publication) confirmed a dose-dependent decrease in phospho-substrate levels in A549-NK1 cells treated with Brodiclanib, with maximal inhibition seen at concentrations ≥ 0.5 µM. No significant change was observed with Staurosporine at concentrations that were non-toxic to wild-type cells, further highlighting its off-target effects.

APPENDIX 2: Experimental Protocols

Protocol 2: MTT Cell Viability Assay [15][20]

  • Cell Seeding : Seed A549-NK1 and WT A549 cells into 96-well plates at 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat cells with a serial dilution of Brodiclanib or Staurosporine for 72 hours.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization : Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Normalize the data to vehicle-treated controls and calculate EC₅₀ values.

Protocol 3: Phospho-Protein Western Blot [16][17][21]

  • Cell Treatment & Lysis : Treat cells with the compound for 2 hours. Wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[17][19]

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel and run to separate proteins by size.

  • Transfer : Transfer proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17][19]

  • Antibody Incubation : Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate.

  • Washing & Secondary Antibody : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection : Add an ECL chemiluminescent substrate and image the blot using a digital imager.

  • Stripping & Reprobing : Strip the membrane and reprobe with an antibody for the total substrate protein as a loading control.[18]

Conclusion: A Novel Scaffold with Clear Potential

The systematic comparison presented in this guide provides compelling evidence for the novelty of Brodiclanib. While derived from the known this compound scaffold, its functional properties represent a significant advancement over non-selective benchmark compounds like Staurosporine.

Key Differentiators:

  • Superior Selectivity: Brodiclanib demonstrates a >650-fold biochemical selectivity and a >200-fold cellular selectivity, indicating a highly specific mechanism of action.

  • Demonstrated Target Engagement: The compound effectively inhibits the phosphorylation of its intended target in a cellular context.

  • Favorable Physicochemical Profile: Improved solubility and drug-like properties suggest a higher potential for successful preclinical development.

Based on this comprehensive assessment, Brodiclanib is not merely a new molecule but a functionally novel entity. It represents a promising lead compound worthy of further optimization and in vivo evaluation as a potential therapeutic for NK1-driven cancers.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,6-dichloroanisole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2,6-dichloroanisole (CAS No. 19240-91-6), a halogenated organic compound. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally analogous chemicals and established protocols for halogenated waste to ensure a high level of safety and compliance in its handling and disposal. The procedures outlined are designed for researchers, scientists, and drug development professionals to manage this chemical waste responsibly, minimizing risks to personnel and the environment.

Hazard Identification and Risk Assessment

Inferred Hazards: Based on the SDS for 4-Bromo-2,6-dichloroaniline, this compound should be handled as a substance that is:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • An Irritant: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a controlled environment to prevent exposure.

Environmental Hazards: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. As such, this compound must not be disposed of down the drain or released into the environment.[3]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after.To prevent dermal absorption, which is a likely route of exposure for toxic effects.[1][2]
Eye Protection Chemical splash goggles or a face shield.To protect against splashes and dust that could cause serious eye damage.[1][2]
Skin and Body A lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical apron.To prevent accidental skin contact. Contaminated clothing should be removed immediately and decontaminated before reuse.[2]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.To prevent inhalation, which can lead to acute toxicity and respiratory irritation.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

  • Collect the spilled material using a scoop or brush and place it into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and then wash with soap and water. All cleaning materials (e.g., paper towels, wipes) must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the immediate area and restrict access.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound is a halogenated organic solid .

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[4] This is because the disposal methods differ, and co-mingling can create hazardous reactions and significantly increase disposal costs.

  • Solid vs. Liquid: Collect solid waste, like this compound, in a separate container from liquid waste.

  • Compatibility: Do not mix with incompatible materials such as strong oxidizing agents or strong acids.

Waste Collection Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container should have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be clearly marked.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.

Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste management company. On-site treatment or disposal is not recommended.

Step-by-Step Disposal Workflow:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS / Waste Management A Generate Waste (this compound) B Segregate as Halogenated Solid Waste A->B Characterize C Collect in Labeled, Approved Container B->C Contain D Store in Satellite Accumulation Area C->D Accumulate E Request Waste Pickup (via institutional procedure) D->E Schedule F Consolidation & Transport by Licensed Vendor E->F Transfer G Final Disposal: High-Temperature Incineration F->G Process

Caption: Waste disposal workflow for this compound.

Disposal of Small Quantities (Research Scale):

  • Carefully transfer the solid waste into the designated halogenated solid waste container.

  • Ensure the container is properly sealed and labeled.

  • Store the container in your lab's satellite accumulation area until it is ready for pickup by your institution's EHS department.

Disposal of Large Quantities:

  • For bulk quantities, contact your EHS department to arrange for appropriate containers and a scheduled pickup.

  • Do not allow large volumes of hazardous waste to accumulate in the laboratory.

Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.

  • Place these items in the same designated halogenated solid waste container.

  • For contaminated labware (e.g., glassware), rinse with a suitable solvent (e.g., acetone) and collect the rinsate as halogenated liquid waste. Then, wash the glassware thoroughly with soap and water.

Decontamination of Labware

Proper decontamination of reusable labware is essential to prevent cross-contamination and ensure safety.

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to dissolve any residual this compound.

  • Collect Rinsate: This initial solvent rinse is now considered halogenated liquid hazardous waste and must be collected in a designated, labeled container.

  • Secondary Wash: Wash the glassware with soap and hot water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding a culture of safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Handling 4-Bromo-2,6-dichloroanisole: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-dichloroanisole. The focus is on procedural, step-by-step guidance to minimize risk and ensure a safe operational workflow. By understanding the causality behind each safety measure, you can build a self-validating system of laboratory safety.

Hazard Identification: Understanding the Risks

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, its hazards can be reliably inferred from structurally analogous compounds like 4-Bromo-2-chloroanisole and 4-Bromo-2,6-dichloroaniline.[1][2] The primary anticipated hazards associated with this halogenated anisole derivative are significant and demand stringent adherence to safety protocols.

The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The key hazard statements are:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent exposure through oral, dermal, or respiratory routes.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required equipment, which should be selected based on a thorough risk assessment of the specific procedure being performed.

Body PartRequired Personal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldTo prevent contact from splashes or airborne particles, tightly sealed chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield must be worn over the goggles. This equipment should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Hands Chemical-Resistant Gloves (Double Gloving Recommended)Due to the risk of skin irritation and potential absorption, chemical-resistant gloves are required. Nitrile or neoprene gloves are appropriate for incidental contact.[4] Double-gloving provides an additional layer of protection. Gloves must be inspected for tears or punctures before use and changed immediately upon contamination.[5]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-buttoned laboratory coat is required to protect skin and personal clothing from contamination. For handling larger quantities or in situations with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[6][7]
Respiratory Use within a Chemical Fume HoodAll handling of solid this compound and its solutions must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6] If work outside a fume hood is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates is required.[2]

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step procedure is crucial for minimizing exposure and ensuring a safe experimental environment.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is operational and has a current certification.

  • Designate Work Area: Line the designated workspace inside the fume hood with disposable absorbent material to contain any potential spills.

  • Assemble Equipment: Place all necessary glassware, reagents, and waste containers inside the fume hood before introducing the this compound.

  • Locate Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[2]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.

Step 2: Handling the Compound
  • Avoid Dust Generation: When weighing the solid compound, do so carefully to avoid creating airborne dust.

  • Controlled Addition: If preparing a solution, add the solid this compound slowly to the solvent to prevent splashing.

  • Maintain Containment: Keep all containers holding the compound tightly sealed when not in active use.[4]

  • Prudent Practice: Do not eat, drink, or smoke in the laboratory area.[3]

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: After completing the work, decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • Proper PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last, using a proper removal technique to avoid skin contact.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling is complete.[4]

Emergency Procedures: Spill and Exposure Management

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Call a poison control center or physician immediately.[2][3]

Spill Management Protocol

In the event of a spill, a calm and structured response is critical to ensure safety and containment.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Vapors: Ensure the spill area is well-ventilated, using the fume hood to control the spread of dust or vapors.

  • Don appropriate PPE: Before attempting cleanup, don the full required PPE, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, use dry cleanup procedures.[3] Carefully sweep or scoop the material. Avoid actions that generate dust.

  • Collect Waste: Place all spilled material and contaminated absorbent pads into a clearly labeled, sealable container for hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazards Alert->Assess DonPPE Don Full Required PPE Assess->DonPPE Contain Contain Spill (Use Dry Methods for Solids) DonPPE->Contain Cleanup Collect Material into Hazardous Waste Container Contain->Cleanup Decon Decontaminate Spill Area & Equipment Cleanup->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose Report Report Incident to EHS Dispose->Report

Caption: Workflow for handling a this compound spill.

Waste Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, it must be treated as hazardous waste.[8]

  • Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, pipette tips, absorbent paper), and rinsate, must be collected in a dedicated and compatible hazardous waste container labeled "Halogenated Organic Waste."[8]

  • Labeling: The waste container must be kept closed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration of the contents.[8]

  • Container Decontamination: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. This rinsate must be collected and added to the halogenated organic waste container.[8]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in regular trash.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.